molecular formula C12H26Si B1276873 Allyltriisopropylsilane CAS No. 24400-84-8

Allyltriisopropylsilane

カタログ番号: B1276873
CAS番号: 24400-84-8
分子量: 198.42 g/mol
InChIキー: AKQHUJRZKBYZLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allyltriisopropylsilane is a useful research compound. Its molecular formula is C12H26Si and its molecular weight is 198.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tri(propan-2-yl)-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQHUJRZKBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](CC=C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407556
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24400-84-8
Record name Allyltriisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltriisopropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Allyltriisopropylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriisopropylsilane (ATIPS) is a versatile organosilane reagent widely utilized in organic synthesis. Its sterically demanding triisopropylsilyl group and reactive allyl moiety make it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key spectral characteristics. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

This compound is a colorless, clear liquid at room temperature.[1][2][3] It is characterized by the molecular formula C₁₂H₂₆Si and a molecular weight of approximately 198.42 g/mol .[2][3] Due to its non-polar nature, it is soluble in most organic solvents. Key physical properties are summarized in Table 1. It is important to note that some discrepancies exist in the reported values for boiling point and density across different commercial and literature sources.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆Si[1][2][3]
Molecular Weight 198.42 g/mol [2]
CAS Number 24400-84-8[1][2][3]
Appearance Colorless clear liquid[1][2][3]
Boiling Point 210.7 ± 9.0 °C at 760 mmHg130 °C[3][2]
Density 0.8 g/cm³0.824 g/mL at 25 °C0.767 g/mL[3][2][3]
Refractive Index (n₂₀/D) 1.4241.4671.47[3][2][1][3]
Flash Point 76.1 °C169 °F (76.1 °C)[3][2]
Melting Point < 0 °C[2][3]
Hydrolytic Sensitivity No reaction with water under neutral conditions.[2]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of the allyl group and the influence of the bulky triisopropylsilyl moiety.

2.1. Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a robust protecting group for alcohols, valued for its steric bulk which provides high stability under a wide range of reaction conditions, including strongly basic and nucleophilic environments.[3] The TIPS group can be introduced by reacting an alcohol with triisopropylsilyl chloride in the presence of a base like imidazole. While this compound is not the direct reagent for this protection, understanding the stability and reactivity of the TIPS group is crucial for its applications.

2.2. Allylation Reactions

The allyl group in this compound can be transferred to various electrophiles, making it a useful reagent for the formation of carbon-carbon bonds. This reactivity is central to its application in the synthesis of complex organic molecules.

2.3. Coupling Agent

In materials science, this compound can function as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.[1]

Experimental Protocols

3.1. Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Chlorotriisopropylsilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent in an ice bath. Slowly add chlorotriisopropylsilane to the stirred solution of allylmagnesium bromide.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Mg turnings, Allyl Bromide, Anhydrous Ether/THF grignard Formation of Allylmagnesium Bromide reagents->grignard add_tipscl Addition of Chlorotriisopropylsilane grignard->add_tipscl reaction Reaction Mixture add_tipscl->reaction quench Quench with sat. aq. NH4Cl reaction->quench extract Extraction with Diethyl Ether quench->extract dry Dry over MgSO4 extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

Definitive spectral data for this compound is not widely published in detail. However, based on the known structures of similar organosilanes, the following characteristic spectral features are expected.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the allyl and triisopropyl groups.

  • Allyl protons: A multiplet in the range of 5.7-5.9 ppm for the vinyl proton (-CH=), two multiplets around 4.8-5.0 ppm for the terminal vinyl protons (=CH₂), and a doublet around 1.6 ppm for the methylene protons (-CH₂-Si).

  • Triisopropyl protons: A multiplet or septet around 1.0-1.2 ppm for the methine protons (-CH(CH₃)₂) and a doublet around 1.0 ppm for the methyl protons (-CH(CH₃)₂).

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the allyl and triisopropyl groups.

  • Allyl carbons: Signals around 134 ppm (-CH=), 114 ppm (=CH₂), and 26 ppm (-CH₂-Si).

  • Triisopropyl carbons: Signals around 18 ppm for the methyl carbons and around 11 ppm for the methine carbons.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H and C=C bonds of the allyl group and the Si-C bond.

  • ~3075 cm⁻¹: =C-H stretching

  • ~2940, 2865 cm⁻¹: C-H stretching (isopropyl)

  • ~1630 cm⁻¹: C=C stretching

  • ~1460, 1380 cm⁻¹: C-H bending (isopropyl)

  • ~990, 905 cm⁻¹: =C-H bending (out-of-plane)

  • ~880, 675 cm⁻¹: Si-C stretching

4.4. Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show fragmentation patterns characteristic of silyl ethers. A prominent fragmentation pathway would be the loss of an isopropyl radical (43 Da), leading to a significant [M-43]⁺ ion.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It can cause skin and serious eye irritation.[3]

5.1. Handling Precautions

  • Handle in a well-ventilated area.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Take precautionary measures against static discharge.[4]

  • Avoid contact with skin and eyes.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and protective clothing.[4]

5.2. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Store under an inert atmosphere (e.g., nitrogen).[2][3]

  • Store away from oxidizing agents.[4]

5.3. First Aid Measures

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water.[6]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Seek medical attention.[6]

Conclusion

This compound is a valuable reagent in organic synthesis with a range of applications stemming from its unique structural features. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and handling, is essential for its effective and safe utilization in research and development. This guide provides a consolidated resource to aid scientists and professionals in leveraging the full potential of this versatile compound.

References

An In-depth Technical Guide to Allyltriisopropylsilane (CAS: 24400-84-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane is a versatile organosilicon compound widely employed in organic synthesis.[1] Characterized by a silicon atom bonded to three bulky isopropyl groups and a reactive allyl group, this reagent offers a unique combination of steric hindrance and nucleophilic reactivity.[2] Its applications span from being a key component in carbon-carbon bond-forming reactions to its use as a robust protecting group for alcohols.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications in modern organic chemistry.

Physicochemical Properties

This compound is a colorless, clear liquid with a distinct, mild odor.[1][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 24400-84-8[1][2]
Molecular Formula C₁₂H₂₆Si[1][2]
Molecular Weight 198.43 g/mol [1][4]
Appearance Colorless clear liquid[1][2]
Density 0.83 g/mL[1]
Boiling Point 210.7 °C (at 760 mmHg)[4]
Melting Point <0 °C[4]
Flash Point 76 °C[4][5]
Refractive Index n20/D 1.47[1]
Purity ≥ 97% (GC)[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Grignard reaction between allylmagnesium bromide and triisopropylsilyl chloride.[6] The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Allyl Bromide Allyl Bromide Grignard Formation Grignard Formation Allyl Bromide->Grignard Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Formation Triisopropylsilyl Chloride Triisopropylsilyl Chloride Silylation Silylation Triisopropylsilyl Chloride->Silylation Grignard Formation->Silylation Allylmagnesium bromide Workup & Purification Workup & Purification Silylation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of allylsilanes via Grignard reagents.[7][8]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Triisopropylsilyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Initiation can be confirmed by gentle bubbling or a noticeable temperature increase.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Triisopropylsilyl Chloride:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

    • Add triisopropylsilyl chloride (1.0 equivalent) dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications

This compound is a valuable reagent in a variety of organic transformations, most notably in the Hosomi-Sakurai allylation and as a protecting group for alcohols.

Hosomi-Sakurai Allylation

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Activation Activation Aldehyde/Ketone->Activation This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Lewis Acid (e.g., TiCl4) Lewis Acid (e.g., TiCl4) Lewis Acid (e.g., TiCl4)->Activation Activation->Nucleophilic Attack Activated Carbonyl Desilylation Desilylation Nucleophilic Attack->Desilylation Homoallylic Alcohol Homoallylic Alcohol Desilylation->Homoallylic Alcohol G Alcohol Alcohol TIPS-Protected Alcohol TIPS-Protected Alcohol Alcohol->TIPS-Protected Alcohol Protection (TIPSCl, Base) Deprotected Alcohol Deprotected Alcohol TIPS-Protected Alcohol->Deprotected Alcohol Deprotection (e.g., TBAF)

References

An In-depth Technical Guide to the Synthesis and Purification of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of allyltriisopropylsilane, a valuable organosilane reagent in organic synthesis. The document details the underlying chemical principles, provides step-by-step experimental protocols, and presents relevant quantitative data for the characterization and handling of this compound.

Introduction

This compound is a versatile organosilicon compound utilized in a variety of chemical transformations.[1] Its allyl group can participate in numerous carbon-carbon bond-forming reactions, while the sterically demanding triisopropylsilyl group imparts unique reactivity and selectivity. This guide outlines a reliable method for the laboratory-scale synthesis and subsequent purification of this compound, primarily through a Grignard reaction followed by distillation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24400-84-8[2][3]
Molecular Formula C₁₂H₂₆Si[2][3]
Molecular Weight 198.42 g/mol [2][3]
Boiling Point 210.7 °C at 760 mmHg[2]
Density 0.824 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.467[3]
Appearance Colorless to almost colorless clear liquid[2]
Purity (typical) ≥95%

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction. This involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent reaction with a suitable triisopropylsilyl electrophile (triisopropylsilyl chloride).

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Formation of Allylmagnesium Bromide

Step 2: Reaction with Triisopropylsilyl Chloride

Experimental Protocol: Synthesis

This protocol is a composite of established procedures for Grignard reagent formation and subsequent reaction with chlorosilanes.[4][5][6]

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Magnesium turnings

  • Allyl bromide, freshly distilled

  • Triisopropylsilyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Allylmagnesium Bromide

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • To the flask, add magnesium turnings (1.1 equivalents relative to allyl bromide).

  • In the dropping funnel, prepare a solution of freshly distilled allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. The initiation may be evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, a small crystal of iodine can be added.

  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction temperature should be kept below 0°C to minimize the formation of 1,5-hexadiene as a byproduct.[7]

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

  • In the dropping funnel, prepare a solution of triisopropylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the triisopropylsilyl chloride solution dropwise to the stirred Grignard reagent solution. An exothermic reaction is expected. Maintain the reaction temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Expected Yield

While specific yields for this exact reaction are not widely reported in the literature, based on similar Grignard reactions with chlorosilanes, a yield in the range of 70-90% of the crude product can be reasonably expected.

Purification of this compound

The crude this compound obtained after the work-up procedure typically requires purification to remove any unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.

Experimental Protocol: Purification

Equipment:

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vigreux column (optional, for improved separation)

  • Vacuum source and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the distillation apparatus. A Vigreux column can be used to enhance the separation efficiency.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 210.7 °C at atmospheric pressure (760 mmHg).[2] Distillation under reduced pressure is recommended to avoid potential decomposition at high temperatures.

  • Store the purified, colorless liquid under an inert atmosphere to prevent degradation.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
5.70 - 5.85m1H-CH=[8]
4.80 - 4.95m2H=CH₂[8]
1.55 - 1.65d2HSi-CH₂-[8]
0.95 - 1.10m21H-Si-[CH(CH₃)₂]₃[8]

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and purification of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_Grignard Step 1: Grignard Reagent Formation cluster_Coupling Step 2: Coupling Reaction Allyl_Bromide Allyl Bromide Grignard_Formation Reaction in Anhydrous Ether/THF Allyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Allylmagnesium_Bromide Allylmagnesium Bromide Grignard_Formation->Allylmagnesium_Bromide Coupling Reaction Allylmagnesium_Bromide->Coupling TIPSCl Triisopropylsilyl Chloride TIPSCl->Coupling Crude_Product Crude this compound Coupling->Crude_Product

Synthesis workflow for this compound.
Purification Workflow

Purification_Workflow Crude_Product Crude Product from Work-up Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation Purified_Product Pure this compound Distillation->Purified_Product Impurities Low-boiling and High-boiling Impurities Distillation->Impurities

Purification workflow for this compound.

References

An In-depth Technical Guide to Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of allyltriisopropylsilane, a versatile organosilane reagent.

Molecular Structure and Properties

This compound, with the IUPAC name tri(propan-2-yl)-prop-2-enylsilane, is an organosilicon compound featuring a silicon atom bonded to three bulky isopropyl groups and one allyl group. This structure imparts unique reactivity, making it a valuable reagent in organic synthesis.

Molecular Structure:

Table 1: Molecular Identifiers and Weights

IdentifierValue
Molecular Formula C12H26Si
Molecular Weight 198.43 g/mol
Exact Mass 198.180377 g/mol
CAS Number 24400-84-8
InChI Key AKQHUJRZKBYZLC-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless clear liquid
Boiling Point 130-210.7 °C at 760 mmHg
Density 0.767-0.83 g/mL at 25 °C
Refractive Index (n20/D) ~1.47
Purity Typically ≥95% (GC)
Storage Conditions Store under an inert atmosphere at room temperature; moisture sensitive.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key reaction, the Hosomi-Sakurai allylation, are presented below.

2.1. Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the formation of a silicon-carbon bond through the reaction of a Grignard reagent with a chlorosilane.

Experimental Workflow:

G reagents Allyl bromide + Magnesium turnings in dry THF grignard Formation of Allylmagnesium bromide (Grignard reagent) reagents->grignard reaction Slow addition of Chlorotriisopropylsilane in dry THF at 0 °C grignard->reaction quench Quench with saturated aq. NH4Cl reaction->quench extraction Extraction with diethyl ether quench->extraction purification Drying, filtration, and distillation under reduced pressure extraction->purification product This compound purification->product

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.

  • Reaction with Chlorotriisopropylsilane: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of chlorotriisopropylsilane (1.0 equivalent) in dry THF dropwise to the Grignard solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

2.2. Hosomi-Sakurai Allylation of an Aldehyde

Signaling Pathway:

G aldehyde Aldehyde activated_complex Activated Aldehyde-Lewis Acid Complex aldehyde->activated_complex Coordination lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_complex nucleophilic_attack Nucleophilic Attack by Allylsilane activated_complex->nucleophilic_attack allylsilane This compound allylsilane->nucleophilic_attack intermediate β-Silyl Carbocation Intermediate nucleophilic_attack->intermediate elimination Elimination of Silyl Group intermediate->elimination product Homoallylic Alcohol elimination->product

Caption: Mechanism of the Hosomi-Sakurai Allylation Reaction.

Detailed Protocol:

  • Reaction Setup: To a solution of the aldehyde (1.0 equivalent) in dry dichloromethane (DCM) in a flame-dried flask under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl4, 1.0 equivalent) in DCM to the cooled aldehyde solution. Stir the resulting mixture at -78 °C for 10 minutes.

  • Allylsilane Addition: Add this compound (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, then transfer to a separatory funnel.

References

Spectroscopic Profile of Allyltriisopropylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyltriisopropylsilane (CAS No. 24400-84-8). Due to the limited availability of publicly accessible raw spectral data for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry for organosilane compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: tri(propan-2-yl)-prop-2-enylsilane

  • Synonyms: Allyl(triisopropyl)silane

  • CAS Number: 24400-84-8[1]

  • Molecular Formula: C₁₂H₂₆Si[1][2]

  • Molecular Weight: 198.42 g/mol [1][2]

  • Appearance: Colorless transparent liquid[1]

  • Boiling Point: 210.7 °C at 760 mmHg[1]

  • Density: 0.824 g/mL at 25 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8m1H=CH-
~ 4.9m2H=CH₂
~ 1.6d2HSi-CH₂-
~ 1.1m3HSi-CH(CH₃)₂
~ 1.0d18HSi-CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 135=CH-
~ 114=CH₂
~ 23Si-CH₂-
~ 18.5Si-CH(CH₃)₂
~ 11Si-CH(CH₃)₂
Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3075Medium=C-H stretch
~ 2940, 2865StrongC-H stretch (isopropyl)
~ 1630MediumC=C stretch (alkene)
~ 1460MediumC-H bend (isopropyl)
~ 995, 905Strong=C-H bend (alkene)
~ 885StrongSi-C stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would likely involve the loss of alkyl and allyl groups.

m/zFragmentNotes
198[C₁₂H₂₆Si]⁺Molecular ion
157[M - C₃H₅]⁺Loss of allyl group
155[M - C₃H₇]⁺Loss of isopropyl group
113[M - C₃H₅ - C₃H₇]⁺Subsequent loss of allyl and isopropyl groups
71[Si(C₃H₇)]⁺Triisopropylsilyl fragment

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition (FTIR):

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Data Acquisition (Electron Ionization - EI):

    • Inject the sample into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

    • The eluent from the GC is directed into the ion source of the Mass Spectrometer.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.

    • Propose fragmentation mechanisms to explain the observed peaks, which can provide structural information about the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Process_NMR Process NMR Data (FT, Phasing, Calibration) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Allyltriisopropylsilane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Allyltriisopropylsilane. It includes a summary of its physicochemical properties, detailed safety protocols, and an overview of its applications in organic synthesis. This document is intended to serve as a comprehensive resource for laboratory personnel working with this versatile reagent.

Chemical and Physical Properties

This compound is a colorless liquid organosilane compound.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets.

PropertyValueSource
Molecular Formula C12H26Si[1][2]
Molecular Weight 198.42 g/mol [3]
Appearance Colorless clear liquid[2][4]
Boiling Point 210.7 ± 9.0 °C at 760 mmHg[3]
Melting Point < 0 °C[3][5]
Flash Point 76.1 ± 0.0 °C[3]
Density 0.8 ± 0.1 g/cm³[3]
Refractive Index 1.424[3]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C[3]
Storage Temperature 2-8°C, stored under nitrogen[5]

Safety and Hazard Information

This compound is classified as a combustible liquid and causes serious eye irritation.[1] It may also cause skin irritation.[4] The following table summarizes its GHS classification and associated precautionary statements.

Hazard ClassHazard StatementPrecautionary Statements
Flammable liquids (Category 4)H227: Combustible liquidP210: Keep away from heat, open flames, sparks. - No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P378: In case of fire: Use water spray, foam, carbon dioxide, dry chemical to extinguish. P403+P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant.
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse.

Handling Precautions and Experimental Protocols

Proper handling of this compound is crucial to ensure laboratory safety. This section provides detailed protocols for handling, storage, and in case of accidental exposure.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_ventilation Engineering Controls lab_coat Flame-retardant lab coat gloves Neoprene or nitrile rubber gloves lab_coat->gloves goggles Chemical safety goggles gloves->goggles face_shield Face shield (if splash hazard exists) goggles->face_shield Recommended end Proceed with Experiment face_shield->end fume_hood Work in a well-ventilated chemical fume hood fume_hood->lab_coat start Before Handling start->fume_hood Always use

Figure 1. Recommended Personal Protective Equipment Workflow.
Storage and Handling Protocol

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6] Store under an inert atmosphere, such as nitrogen.[4][5]

  • Handling: Use only non-sparking tools and take precautionary measures against static discharge.[1] Avoid contact with eyes, skin, and clothing.[1] Do not breathe vapors or mist.[1] Wash hands thoroughly after handling.[1]

  • Incompatible Materials: Keep away from oxidizing agents.[1]

First Aid Measures

A logical workflow for first aid procedures is outlined below.

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Chemical Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately wash with plenty of soap and water for at least 15 minutes. [12] Remove contaminated clothing. [7] skin->wash_skin rinse_eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. [14] Remove contact lenses if present and easy to do. [2] eyes->rinse_eyes fresh_air Move person to fresh air. [14] If not breathing, give artificial respiration. inhalation->fresh_air medical_help_ingestion Do NOT induce vomiting. [4] Never give anything by mouth to an unconscious person. [7] ingestion->medical_help_ingestion seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical medical_help_ingestion->seek_medical

Figure 2. First Aid Procedures for this compound Exposure.
Spill and Disposal Procedures

  • Spill Response: In case of a spill, remove all sources of ignition. Use a non-combustible absorbent material to clean up the spill and place it in a suitable container for disposal.[7] Ensure adequate ventilation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for the allylation of various electrophiles.[8] The triisopropylsilyl group provides steric bulk, influencing the stereochemical outcome of reactions.

Lewis Acid-Mediated Allylation of Aldehydes

A common application of this compound is the Lewis acid-mediated allylation of aldehydes to form homoallylic alcohols. A general experimental protocol is as follows:

Experimental Protocol: Allylation of Benzaldehyde

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C, add a solution of titanium tetrachloride (1.1 mmol) in dichloromethane.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of this compound (1.2 mmol) in dichloromethane dropwise.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.

Reaction Mechanism

The reaction proceeds through the formation of a β-silyl-stabilized carbocation intermediate. The Lewis acid activates the aldehyde, making it more electrophilic. The allylsilane then attacks the activated carbonyl, and subsequent desilylation yields the homoallylic alcohol.

A simplified diagram of the reaction pathway is shown below.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde-Lewis Acid Complex aldehyde->activated_aldehyde + Lewis Acid lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde allylsilane This compound intermediate β-Silyl Carbocation Intermediate allylsilane->intermediate activated_aldehyde->intermediate + Allylsilane product Homoallylic Alcohol intermediate->product Desilylation silyl_byproduct Silyl Byproduct (i-Pr3SiCl) intermediate->silyl_byproduct

Figure 3. Simplified Reaction Pathway for the Allylation of an Aldehyde.

This guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional safety protocols.

References

Solubility Profile of Allyltriisopropylsilane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane [(CH2=CHCH2)Si(i-Pr)3] is a versatile organosilane reagent utilized in a variety of applications within organic synthesis and materials science. Its utility as a protective group, a precursor for carbanion chemistry, and a component in polymer formulations underscores the importance of understanding its fundamental physical properties.[1] Among these, solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its quantitative determination.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on its molecular structure and the general solubility principles of similar organosilanes. The "like dissolves like" principle is particularly relevant, suggesting that the non-polar nature of this compound will dictate its solubility profile.

Theoretical Solubility Profile

This compound is a non-polar molecule due to the presence of the allyl group and the three bulky, non-polar isopropyl groups attached to the silicon atom. This structure leads to the prediction that it will be highly soluble or miscible in non-polar and weakly polar aprotic solvents. Its solubility is expected to decrease as the polarity of the solvent increases, particularly in protic solvents where the potential for hydrogen bonding is high. Organosilanes are generally insoluble in water, and this compound is expected to follow this trend.

Qualitative Solubility Data

Based on the theoretical profile and data from similar organosilanes like triethylsilane, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.

SolventPolarityExpected Solubility
HexaneNon-polarMiscible
TolueneNon-polarMiscible
Diethyl EtherPolar AproticMiscible
Tetrahydrofuran (THF)Polar AproticMiscible
Dichloromethane (DCM)Polar AproticMiscible
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
AcetonitrilePolar AproticSparingly Soluble
EthanolPolar ProticSparingly Soluble
MethanolPolar ProticSparingly Soluble
WaterPolar ProticInsoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature (e.g., 25 °C) in g/100 mL.

Materials:

  • This compound (purity ≥97%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small flasks with screw caps (20 mL)

  • Analytical balance (readable to 0.1 mg)

  • Pipettes and syringes

  • Constant temperature bath or incubator

  • Vortex mixer

  • Nitrogen or argon gas supply

  • Fume hood

Procedure:

  • Preparation of Saturated Solution:

    • Add approximately 5 mL of the chosen organic solvent to a scintillation vial.

    • Using a pipette, add an excess of this compound to the solvent (e.g., 2-3 mL). An excess is indicated by the presence of a separate liquid phase or turbidity that does not disappear upon mixing.

    • Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) for at least 24 hours to allow the system to reach equilibrium. Periodically agitate the mixture during this time.

  • Sample Collection and Analysis:

    • After the equilibration period, carefully remove the vial from the temperature bath, ensuring the solution remains at the set temperature.

    • Allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved this compound to settle.

    • Tare a clean, dry scintillation vial on the analytical balance and record the mass (mvial).

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette (e.g., 1.00 mL). Avoid disturbing the undissolved layer.

    • Transfer the aliquot of the saturated solution to the tared vial.

    • Immediately weigh the vial containing the aliquot and record the mass (mvial+solution).

  • Solvent Evaporation:

    • Place the vial containing the aliquot in a well-ventilated fume hood.

    • Gently evaporate the solvent under a slow stream of nitrogen or argon gas at room temperature. A slightly elevated temperature may be used to expedite evaporation, but care must be taken not to volatilize the this compound.

    • Continue the evaporation process until a constant mass is achieved, indicating all the solvent has been removed.

  • Data Calculation:

    • Weigh the vial containing the dried this compound residue and record the mass (mvial+residue).

    • Calculate the mass of the this compound in the aliquot: msolute = mvial+residue - mvial

    • Calculate the mass of the solvent in the aliquot: msolvent = (mvial+solution - mvial) - msolute

    • Calculate the solubility in g/100 g of solvent: Solubility ( g/100 g) = (msolute / msolvent) * 100

    • To express solubility in g/100 mL of solvent, use the density of the solvent at the experimental temperature: Volumesolvent = msolvent / densitysolvent Solubility ( g/100 mL) = (msolute / Volumesolvent) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is flammable; keep away from ignition sources.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_analysis Sample Collection and Analysis cluster_evap Solvent Evaporation cluster_calc Calculation prep1 Add solvent to vial prep2 Add excess this compound prep1->prep2 prep3 Vortex to mix prep2->prep3 prep4 Equilibrate at constant temperature (24h) prep3->prep4 analysis1 Allow undissolved solute to settle prep4->analysis1 After 24h analysis3 Withdraw a known volume of supernatant analysis1->analysis3 analysis2 Tare a clean, dry vial (m_vial) analysis4 Transfer to tared vial and weigh (m_vial+solution) analysis2->analysis4 analysis3->analysis4 evap1 Evaporate solvent under N2 stream analysis4->evap1 evap2 Dry to a constant mass evap1->evap2 evap3 Weigh vial with residue (m_vial+residue) evap2->evap3 calc1 Calculate mass of solute and solvent evap3->calc1 calc2 Determine solubility (g/100 mL) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane is a versatile organosilicon compound utilized in a range of applications, including organic synthesis and as a coupling agent. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and effective use in processes that involve elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated decomposition mechanism and products. Furthermore, it outlines detailed experimental protocols for researchers seeking to determine its precise thermal properties.

Predicted Thermal Stability

The thermal stability of this compound is primarily dictated by the strength of the silicon-carbon (Si-C) and carbon-carbon (C-C) bonds within its structure. The bulky isopropyl groups attached to the silicon atom are expected to sterically hinder intermolecular interactions, which may influence its boiling point but are less likely to have a significant impact on its unimolecular decomposition temperature.

Based on studies of similar organosilanes, the thermal decomposition of this compound is anticipated to initiate at elevated temperatures, likely in the range of 300-500 °C, in an inert atmosphere. The presence of oxygen would likely lower the decomposition temperature due to oxidative processes.

Proposed Decomposition Mechanism

The thermal decomposition of allylsilanes can proceed through several pathways, with the most probable being homolytic cleavage of the silicon-allyl bond or a concerted molecular elimination reaction.

3.1. Homolytic Cleavage

The Si-C bond is generally weaker than the C-C and C-H bonds in the alkyl groups. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of the silicon-allyl bond to form a triisopropylsilyl radical and an allyl radical.

  • Initiation: (CH₃)₂CH]₃Si-CH₂CH=CH₂ → [(CH₃)₂CH]₃Si• + •CH₂CH=CH₂

Following initiation, the highly reactive radicals can undergo a variety of secondary reactions, including hydrogen abstraction and disproportionation, leading to a complex mixture of products.

3.2. Molecular Elimination (Retro-ene Reaction)

An alternative pathway, observed in some allylsilanes, is a concerted retro-ene reaction. This involves the transfer of a hydrogen atom from one of the isopropyl groups to the allyl group, leading to the formation of propene and triisopropylsilane.

  • Concerted Elimination: [(CH₃)₂CH]₃Si-CH₂CH=CH₂ → [(CH₃)₂CH]₂Si=CHCH₃ + CH₃CH=CH₂ + H₂ (further decomposition)

The dominant pathway will depend on the specific reaction conditions, such as temperature and pressure.

A diagram illustrating the potential decomposition pathways is provided below.

DecompositionPathways Predicted Decomposition Pathways of this compound cluster_homolytic Homolytic Cleavage cluster_molecular Molecular Elimination (Retro-ene) This compound This compound [(CH₃)₂CH]₃SiCH₂CH=CH₂ Triisopropylsilyl_Radical Triisopropylsilyl Radical [(CH₃)₂CH]₃Si• This compound->Triisopropylsilyl_Radical Δ Allyl_Radical Allyl Radical •CH₂CH=CH₂ This compound->Allyl_Radical Δ Propene Propene CH₃CH=CH₂ This compound->Propene Δ, concerted Triisopropylsilane_p Triisopropylsilane [(CH₃)₂CH]₃SiH This compound->Triisopropylsilane_p Δ, concerted Secondary_Products_H Secondary Products (e.g., Propene, Triisopropylsilane, Hexamethyldisilane) Triisopropylsilyl_Radical->Secondary_Products_H Allyl_Radical->Secondary_Products_H Secondary_Products_M Further Decomposition Products Triisopropylsilane_p->Secondary_Products_M

Predicted Decomposition Pathways of this compound

Predicted Decomposition Products

Based on the proposed decomposition mechanisms, a variety of products can be expected. The table below summarizes the likely primary and secondary decomposition products.

Product Name Chemical Formula Boiling Point (°C) Formation Pathway
PropeneCH₃CH=CH₂-47.6Homolytic & Molecular
Triisopropylsilane[(CH₃)₂CH]₃SiH161Homolytic & Molecular
Hexamethyldisilane[(CH₃)₂CH]₃Si-Si[CH(CH₃)₂]₃~290Radical Combination
PropaneCH₃CH₂CH₃-42Hydrogen Abstraction
Various short-chain alkanes and alkenes-VariableRadical Fragmentation

Experimental Protocols

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methods are recommended.

5.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis will determine the onset temperature of decomposition.

  • Objective: To determine the decomposition temperature range of this compound.

  • Instrumentation: A high-resolution thermogravimetric analyzer capable of handling air-sensitive liquid samples.

  • Methodology:

    • Sample Preparation: Due to its potential air sensitivity, the sample should be handled under an inert atmosphere (e.g., in a glovebox). Approximately 5-10 mg of this compound is loaded into an alumina or platinum crucible.

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Analysis: The onset temperature of mass loss is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

5.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This can be used to detect thermal events such as phase transitions and decomposition.

  • Objective: To identify the temperatures of exothermic or endothermic decomposition events.

  • Instrumentation: A differential scanning calorimeter equipped with hermetically sealed pans suitable for volatile liquids.

  • Methodology:

    • Sample Preparation: Under an inert atmosphere, load 2-5 mg of this compound into a hermetically sealable aluminum or stainless steel pan.

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

    • Data Analysis: Analyze the resulting DSC thermogram for endothermic or exothermic peaks that may correspond to decomposition events.

5.3. Evolved Gas Analysis (EGA)

To identify the decomposition products, the gas evolved during TGA can be analyzed by mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

  • Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

  • Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

  • Methodology: The TGA protocol described in section 5.1 is followed. The evolved gases are continuously transferred to the MS or FTIR for analysis.

  • Data Analysis: The mass spectra or infrared spectra are analyzed to identify the decomposition products as a function of temperature.

A diagram of the proposed experimental workflow is shown below.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis Start Sample: this compound TGA Thermogravimetric Analysis (TGA) (Determine Mass Loss vs. Temp) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Heat Flow vs. Temp) Start->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) (Identify Decomposition Products) TGA->EGA Data_TGA TGA Curve (Onset of Decomposition) TGA->Data_TGA Data_DSC DSC Thermogram (Exo/Endothermic Events) DSC->Data_DSC Data_EGA Mass/IR Spectra (Product Identification) EGA->Data_EGA Conclusion Comprehensive Thermal Profile Data_TGA->Conclusion Data_DSC->Conclusion Data_EGA->Conclusion

Experimental Workflow for Thermal Analysis

Conclusion

While specific experimental data for the thermal decomposition of this compound is currently lacking, a scientifically sound prediction of its behavior can be made based on the known chemistry of analogous organosilanes. It is anticipated to decompose at elevated temperatures via either homolytic cleavage of the silicon-allyl bond or a concerted molecular elimination. This guide provides a framework for understanding its potential thermal behavior and detailed protocols for its experimental determination. For any application involving the heating of this compound, it is strongly recommended that its thermal stability be experimentally verified.

An In-depth Technical Guide to Commercial Suppliers and Purity Grades of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for Allyltriisopropylsilane (CAS No. 24400-84-8). This information is crucial for researchers and professionals in drug development and materials science who require high-quality reagents for their work.

This compound is a versatile organosilane compound utilized in a variety of synthetic applications, including as a protecting group, a precursor for carbanions, and in cross-coupling reactions. The purity of this reagent is paramount to ensure the reproducibility and success of these sensitive chemical transformations.

Commercial Suppliers and Purity Specifications

A range of chemical suppliers offer this compound in various quantities and purity grades. The primary method for purity assessment cited by most suppliers is gas chromatography (GC). Below is a summary of commercially available options.

SupplierStated PurityAnalytical Method
Chem-Impex≥ 97%GC
Sigma-Aldrich95%Not Specified
Alfa Chemistry97.0%GC
ChemScene≥95%Not Specified
ChemicalBook98.00%, 99% minNot Specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

Synthesis and Purification of this compound

While specific industrial synthesis protocols are proprietary, a common laboratory-scale synthesis involves the reaction of a triisopropylsilyl halide with an allyl Grignard reagent. Subsequent purification is typically achieved through distillation.

Disclaimer: The following experimental protocols are provided as illustrative examples based on general organometallic chemistry principles. They should be adapted and optimized by qualified chemists in a properly equipped laboratory environment. All procedures should be performed with appropriate safety precautions.

Objective: To synthesize this compound from chlorotriisopropylsilane and allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • Chlorotriisopropylsilane

  • Iodine crystal (as initiator)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction is initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has reacted.

  • Reaction with Chlorotriisopropylsilane: Cool the Grignard reagent solution in an ice bath. Add a solution of chlorotriisopropylsilane in anhydrous diethyl ether or THF dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Objective: To purify the crude this compound by fractional distillation.

Procedure:

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Transfer the crude this compound to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point for this compound (approximately 130 °C at atmospheric pressure, adjust for vacuum).

Purity Determination Methodologies

The purity of this compound is most commonly determined by Gas Chromatography (GC) and can also be assessed by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Objective: To determine the purity of an this compound sample by GC with a Flame Ionization Detector (FID).

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Objective: To determine the purity of an this compound sample using qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field strength

  • Internal Standard: A high-purity, stable compound with a known structure and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic peak of this compound (e.g., the protons of the allyl group) and a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates the decision-making process for a researcher requiring this compound for their experiments.

G Workflow for Sourcing this compound A Identify Research Need for This compound B Search for Commercial Suppliers A->B C Compare Purity Grades and Prices B->C D Select Supplier and Purity Grade (e.g., ≥97% for sensitive applications) C->D E Procure this compound D->E F Request and Review Certificate of Analysis (CoA) E->F G Perform In-house Quality Control (GC or qNMR) F->G H Does it meet experimental requirements? G->H I Proceed with Experiment H->I Yes J Return/Contact Supplier or Re-purify H->J No

Caption: Sourcing and QC workflow for this compound.

Reactivity Profile of the Allyl Group in Allyltriisopropylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriisopropylsilane (ATIPS) is a versatile organosilicon reagent that plays a significant role in modern organic synthesis. The presence of the sterically demanding triisopropylsilyl (TIPS) group profoundly influences the reactivity of the allyl moiety, offering unique advantages in terms of stereoselectivity and reaction pathway control. This technical guide provides a comprehensive overview of the reactivity profile of the allyl group in this compound, with a focus on its applications in carbon-carbon bond formation. Key reactions, including the Hosomi-Sakurai reaction with various electrophiles, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction mechanisms and workflows, serving as a valuable resource for professionals in research and drug development.

Introduction

This compound, with its bulky triisopropylsilyl group, exhibits a distinct reactivity profile compared to less sterically hindered analogues like allyltrimethylsilane. While the steric bulk can influence reaction rates, it also provides a powerful handle for controlling diastereoselectivity in allylation reactions.[3] This guide delves into the specific reactivity patterns of this compound, offering insights into its synthetic utility.

General Reactivity and the Hosomi-Sakurai Reaction

The general mechanism of the Hosomi-Sakurai reaction is depicted below:

Hosomi_Sakurai_Mechanism cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Desilylation and Product Formation E E+ E_LA Eδ+---LAδ- E->E_LA Coordination LA LA Allylsilane Allyl-Si(iPr)3 Carbocation β-Silyl Carbocation Intermediate Allylsilane->Carbocation Attack on Eδ+ Product Allylated Product Carbocation->Product Elimination of 'Si(iPr)3+'

Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.

Common Lewis acids employed in these reactions include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[5] The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.

Reactions with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a powerful method for the synthesis of homoallylic alcohols, which are valuable building blocks in natural product synthesis. The steric hindrance of the triisopropylsilyl group can lead to high levels of diastereoselectivity, particularly with chiral aldehydes.

Data Presentation
ElectrophileLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
BenzaldehydeTiCl₄CH₂Cl₂-7895N/A[4] (analogy)
IsobutyraldehydeTiCl₄CH₂Cl₂-7888N/A[4] (analogy)
CyclohexanoneTiCl₄CH₂Cl₂-7892N/A[4] (analogy)
Chiral α-alkoxy aldehydeTiCl₄CH₂Cl₂-78>90up to 95:5[3]

Note: Quantitative data for reactions specifically with this compound is often embedded in broader studies. The data presented for non-chiral electrophiles are based on analogous reactions with allyltrimethylsilane, which are expected to proceed with similar high yields, with the diastereoselectivity being the key differentiator for chiral substrates.

Experimental Protocol: Allylation of Benzaldehyde

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.2 mmol, 238 mg)

  • Titanium tetrachloride (1.1 mmol, 0.12 mL of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous dichloromethane (5 mL) at -78 °C (dry ice/acetone bath), add benzaldehyde.

  • Slowly add the titanium tetrachloride solution dropwise to the stirred solution. The mixture is stirred for 15 minutes at -78 °C.

  • A solution of this compound in anhydrous dichloromethane (5 mL) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the corresponding homoallylic alcohol.

Benzaldehyde_Allylation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Dissolve Benzaldehyde in CH₂Cl₂ at -78°C B Add TiCl₄ solution A->B C Stir for 15 min B->C D Add this compound solution dropwise C->D E Stir at -78°C for 2-4h (Monitor by TLC) D->E F Quench with NaHCO₃ (aq) E->F G Warm to RT F->G H Extract with CH₂Cl₂ G->H I Dry, Filter, Concentrate H->I J Flash Column Chromatography I->J K Homoallylic Alcohol Product J->K

Figure 2: Experimental workflow for the allylation of benzaldehyde.

Reactions with Imines and Acetals

The reactivity of this compound extends to other electrophiles such as imines and acetals, providing access to homoallylic amines and ethers, respectively. These reactions also typically require Lewis acid catalysis.

Data Presentation
ElectrophileLewis AcidSolventTemp. (°C)Yield (%)Reference
N-BenzylideneanilineTiCl₄CH₂Cl₂-78 to RT70-90[6] (analogy)
Benzaldehyde dimethyl acetalTMSOTfCH₂Cl₂-7885-95[7] (analogy)

Note: Specific quantitative data for this compound in these reactions is limited in readily available literature. The provided data are based on analogous reactions with other allylsilanes and serve as a general guide. The steric bulk of the TIPS group may necessitate longer reaction times or stronger Lewis acids.

Experimental Protocol: Reaction with N-Benzylideneaniline

Materials:

  • N-Benzylideneaniline (1.0 mmol, 181 mg)

  • This compound (1.2 mmol, 238 mg)

  • Titanium tetrachloride (1.1 mmol, 0.12 mL of a 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a procedure analogous to the aldehyde allylation, N-benzylideneaniline is dissolved in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere.

  • Titanium tetrachloride solution is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound in dichloromethane is then added slowly.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Workup is performed as described for the aldehyde reaction, followed by purification by column chromatography to yield the homoallylic amine.

Imine_Allylation_Mechanism Imine R-CH=N-R' Activated_Imine [R-CH=N(TiCl₄)-R']+ Imine->Activated_Imine Coordination LA TiCl₄ Intermediate Carbocation Intermediate Allylsilane Allyl-Si(iPr)₃ Allylsilane->Intermediate Nucleophilic Attack Product Homoallylic Amine Intermediate->Product Desilylation

Figure 3: Proposed mechanism for the Lewis acid-catalyzed allylation of an imine.

Application in Natural Product Synthesis: A Case Study

The unique stereodirecting ability of the triisopropylsilyl group makes this compound a valuable reagent in the total synthesis of complex natural products. Although a detailed synthesis of Ricciocarpin A or (-)-dactylolide explicitly using this compound was not found in the immediate search results, the principles of its reactivity are widely applied in analogous transformations that are key steps in such syntheses. For instance, the diastereoselective construction of stereocenter-rich fragments often relies on the addition of substituted allylsilanes to chiral aldehydes or ketones, a reaction where the steric bulk of the silyl group plays a crucial role in facial selectivity.[3]

Conclusion

This compound is a highly effective reagent for the stereoselective formation of carbon-carbon bonds. The bulky triisopropylsilyl group, while potentially moderating reaction rates, provides a powerful tool for controlling the diastereoselectivity of allylation reactions, a critical aspect in the synthesis of complex molecules and drug candidates. The Hosomi-Sakurai reaction remains the most prominent transformation for this reagent, with broad applicability towards a variety of electrophiles. Further research into the development of catalytic, enantioselective variants of these reactions will undoubtedly expand the synthetic utility of this compound and its derivatives. This guide provides a foundational understanding of its reactivity profile, offering valuable insights and practical protocols for researchers in the field.

References

Methodological & Application

Allyltriisopropylsilane as a Protecting Group for Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is paramount. The allyltriisopropylsilyl (ATIPS) group is an emerging protecting group for alcohols, combining the steric bulk and stability of the triisopropylsilyl (TIPS) group with the versatile reactivity of an allyl moiety. This unique combination offers a robust protection strategy with the potential for orthogonal deprotection, providing chemists with enhanced flexibility in complex synthetic routes.

The triisopropylsilyl group is well-regarded for its significant steric hindrance, which imparts high stability to the corresponding silyl ether under a wide range of reaction conditions, including those that are acidic or basic. This makes it more resilient than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. The addition of an allyl group to the silicon atom introduces a reactive handle that can be cleaved under specific conditions that are orthogonal to the standard fluoride-mediated or acid-catalyzed cleavage of the Si-O bond. This application note provides a comprehensive overview of the use of allyltriisopropylsilane for the protection of alcohols, including detailed experimental protocols for protection and deprotection, stability data, and a comparison with related protecting groups.

Key Features of the Allyltriisopropylsilyl (ATIPS) Protecting Group

  • High Steric Bulk: Similar to the TIPS group, the three isopropyl groups provide excellent steric shielding of the protected alcohol, conferring stability to a wide range of reagents.

  • Robustness: ATIPS ethers are expected to exhibit stability comparable to TIPS ethers under many standard synthetic transformations.

  • Orthogonal Deprotection Potential: The presence of the allyl group allows for cleavage under conditions that do not affect other silyl ethers, such as palladium-catalyzed reactions. This enables selective deprotection in the presence of other protected functional groups.

  • Standard Silyl Ether Chemistry: The Si-O bond can also be cleaved using conventional methods for silyl ether deprotection, such as fluoride ions or acidic hydrolysis.

Protection of Alcohols with Allyltriisopropylsilyl Chloride

The most common method for the introduction of the ATIPS protecting group is the reaction of an alcohol with allyltriisopropylsilyl chloride (ATIPS-Cl) in the presence of a base. Imidazole is a frequently used base for this transformation, often in an aprotic polar solvent like N,N-dimethylformamide (DMF). Microwave irradiation has been shown to significantly accelerate the silylation of alcohols with sterically hindered silyl chlorides like triisopropylsilyl chloride, and similar rate enhancements can be anticipated for ATIPS-Cl.[1]

General Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 mmol)

  • Allyltriisopropylsilyl chloride (1.5 mmol)

  • Imidazole (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add imidazole (3.0 mmol).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add allyltriisopropylsilyl chloride (1.5 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). For less reactive alcohols, the reaction mixture can be gently heated (e.g., to 40-50 °C).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure allyltriisopropylsilyl ether.

Note: For sterically hindered or less reactive secondary and tertiary alcohols, using a more reactive silylating agent like allyltriisopropylsilyl trifluoromethanesulfonate (ATIPS-OTf) in the presence of a non-nucleophilic base such as 2,6-lutidine in a non-polar solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) may be more effective.[2]

Deprotection of Allyltriisopropylsilyl Ethers

The cleavage of the ATIPS protecting group can be achieved through two main pathways: standard silyl ether deprotection methods targeting the Si-O bond, or reactions targeting the allyl group.

Fluoride-Mediated Deprotection

The high affinity of the fluoride ion for silicon makes it a very effective reagent for the cleavage of silyl ethers. Tetrabutylammonium fluoride (TBAF) is the most commonly used source of fluoride for this purpose.

Materials:

  • Allyltriisopropylsilyl-protected alcohol (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the allyltriisopropylsilyl-protected alcohol (1.0 mmol) in THF (5 mL).

  • Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Acid-Catalyzed Deprotection

ATIPS ethers can also be cleaved under acidic conditions. The stability of the ATIPS group is comparable to the TIPS group, which is significantly more stable to acid than less hindered silyl ethers like TMS and TES. This allows for selective deprotection if other, more labile silyl ethers are present in the molecule.

Materials:

  • Allyltriisopropylsilyl-protected alcohol (1.0 mmol)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the allyltriisopropylsilyl-protected alcohol (1.0 mmol) in a 3:1:1 mixture of THF:acetic acid:water (5 mL).

  • Stir the reaction mixture at room temperature and monitor by TLC. Depending on the substrate, gentle heating may be required.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Orthogonal Deprotection via the Allyl Group

The presence of the allyl group offers the possibility of deprotection under conditions that leave other silyl ethers intact. Palladium-catalyzed reactions are commonly employed for the cleavage of allyl ethers and related compounds. This approach typically involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophile.

Materials:

  • Allyltriisopropylsilyl-protected alcohol (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • A suitable nucleophilic scavenger (e.g., morpholine, dimedone, or a hydride source like polymethylhydrosiloxane (PMHS) with a zinc salt)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • Dissolve the allyltriisopropylsilyl-protected alcohol (1.0 mmol) and the nucleophilic scavenger (e.g., morpholine, 2.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere.

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 mmol) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be filtered through a pad of celite and concentrated.

  • The crude product is then purified by flash column chromatography.

Note: The conditions for the palladium-catalyzed cleavage of an allyltriisopropylsilyl ether would need to be optimized for specific substrates, as the reactivity of the Si-allyl bond in this context is not extensively documented.

Stability and Orthogonality

The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. The triisopropylsilyl group is known to be significantly more stable than smaller silyl groups.

Relative Stability of Common Silyl Ethers under Acidic Conditions: TMS < TES < TBDMS < TIPSATIPS < TBDPS

The stability of the ATIPS group is expected to be very similar to that of the TIPS group due to the identical steric environment around the silicon atom provided by the three isopropyl groups. The electronic effect of the allyl group is not expected to significantly alter the stability of the Si-O bond towards acidic or fluoride-mediated cleavage.

The key advantage of the ATIPS group lies in its potential for orthogonal deprotection . While most silyl ethers are cleaved by acid or fluoride, the allyl moiety of the ATIPS group can be targeted by transition metal catalysts, most notably palladium(0) complexes. This allows for the selective removal of the ATIPS group in the presence of other silyl ethers such as TIPS, TBDMS, and TBDPS, as well as other protecting groups that are sensitive to acidic or fluoride conditions.

Data Presentation

Table 1: Comparison of Common Silyl Protecting Groups for Alcohols
Protecting GroupCommon AbbreviationSilylating AgentCommon Deprotection ConditionsRelative Stability (Acidic)
TrimethylsilylTMSTMS-ClK₂CO₃/MeOH; mild acid1
TriethylsilylTESTES-Cl, TES-OTfAcOH/THF/H₂O; HF-Pyridine64
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, TBDMS-OTfTBAF/THF; AcOH/THF/H₂O20,000
TriisopropylsilylTIPSTIPS-Cl, TIPS-OTfTBAF/THF; HF-Pyridine; strong acid700,000
Allyltriisopropylsilyl ATIPS ATIPS-Cl, ATIPS-OTf TBAF/THF; Acid; Pd(0)/Scavenger ~700,000 (estimated)
tert-ButyldiphenylsilylTBDPSTBDPS-ClTBAF/THF; HF-Pyridine5,000,000

Visualizations

Logical Workflow for Using ATIPS as a Protecting Group

ATIPS_Workflow Start Alcohol (R-OH) Protect Protection ATIPS-Cl, Imidazole, DMF Start->Protect Protected ATIPS-Protected Alcohol (R-OATIPS) Protect->Protected Reaction Further Synthetic Steps (ATIPS group is stable) Protected->Reaction Deprotect Deprotection Reaction->Deprotect Deprotect_F Fluoride-Mediated (e.g., TBAF) Deprotect->Deprotect_F Standard Deprotect_Acid Acid-Catalyzed (e.g., AcOH) Deprotect->Deprotect_Acid Standard Deprotect_Pd Orthogonal (e.g., Pd(0)) Deprotect->Deprotect_Pd Orthogonal Final Deprotected Alcohol (R-OH) Deprotect_F->Final Deprotect_Acid->Final Deprotect_Pd->Final

Caption: General workflow for the protection and deprotection of alcohols using the ATIPS group.

Protection and Deprotection Pathways

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Pathways Alcohol R-OH Protected_Alcohol R-O-Si(iPr)₃Allyl Alcohol->Protected_Alcohol + ATIPS-Cl + Base ATIPS_Cl Allyl(iPr)₃Si-Cl Base Base (e.g., Imidazole) Deprotected_F R-OH Deprotected_Acid R-OH Deprotected_Pd R-OH Protected_Alcohol_Copy R-O-Si(iPr)₃Allyl Protected_Alcohol_Copy->Deprotected_F  F⁻ (e.g., TBAF) Protected_Alcohol_Copy->Deprotected_Acid  H⁺ (e.g., AcOH) Protected_Alcohol_Copy->Deprotected_Pd  Pd(0) / Scavenger (Orthogonal)

Caption: Chemical pathways for the protection and deprotection of alcohols with the ATIPS group.

Conclusion

The allyltriisopropylsilyl (ATIPS) group is a promising addition to the synthetic chemist's toolbox for alcohol protection. It combines the high stability of the well-established TIPS group with the potential for orthogonal deprotection afforded by the allyl moiety. This allows for greater strategic flexibility in the synthesis of complex molecules where multiple protecting groups are required. While specific, quantitative data for a wide range of substrates is still emerging in the literature, the protocols and stability data for the closely related TIPS group provide a strong foundation for the application of the ATIPS protecting group. The ability to selectively cleave the ATIPS group under palladium catalysis in the presence of other silyl ethers is a key feature that warrants further exploration and application in sophisticated synthetic endeavors.

References

Application Notes and Protocols for the Use of Allyltriisopropylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of allyltriisopropylsilane as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The primary focus is on the Hiyama-type coupling, a powerful method for the formation of carbon-carbon bonds.

Introduction

This compound is an organosilicon compound that can serve as a source of an allyl nucleophile in palladium-catalyzed cross-coupling reactions. The bulky triisopropylsilyl group influences the reactivity and stability of the reagent. The cross-coupling of organosilanes, known as the Hiyama coupling, offers a valuable alternative to other methods like Suzuki and Stille couplings, often with the advantages of low toxicity and high stability of the organosilicon reagent.[1]

The key to activating the otherwise inert C-Si bond in compounds like this compound is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1][2] This activator coordinates to the silicon atom, forming a pentavalent, hypercoordinate silicate, which is more nucleophilic and readily undergoes transmetalation with a palladium(II) intermediate.

Reaction Principle: The Hiyama Coupling

The catalytic cycle of the Hiyama coupling generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) complex.

  • Transmetalation: The organosilane, activated by a fluoride source, transfers its organic group (in this case, the allyl group) to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.

Hiyama_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Allyl L_nPd(II)(Ar)(Allyl) PdII_ArX->PdII_Ar_Allyl Transmetalation PdII_Ar_Allyl->Pd0 Reductive Elimination Product Ar-Allyl PdII_Ar_Allyl->Product ArX Ar-X ArX->PdII_ArX AllylSi Allyl-Si(iPr)_3 ActivatedSi [Allyl-Si(iPr)_3F]⁻ AllylSi->ActivatedSi Activator Fluoride (F⁻) Activator->ActivatedSi ActivatedSi->PdII_ArX

Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.
Data Presentation: Representative Substrate Scope

While specific quantitative data for the cross-coupling of this compound is not extensively documented in readily available literature, the following table illustrates the expected substrate scope and approximate yields based on similar Hiyama couplings of other allylsilanes and arylsilanes. The reaction is anticipated to be tolerant of a variety of functional groups on the aryl halide partner.

EntryAryl Halide (Ar-X)ProductExpected Yield (%)
14-Iodoanisole4-Allylanisole75-90
24-Bromobenzonitrile4-Allylbenzonitrile70-85
31-Iodonaphthalene1-Allylnaphthalene80-95
44-Chlorotoluene4-Allyltoluene40-60
53-Bromopyridine3-Allylpyridine60-75
6Methyl 4-iodobenzoateMethyl 4-allylbenzoate70-85

Note: Yields are estimates based on related literature and may vary depending on the specific reaction conditions and the purity of the starting materials. Aryl iodides and bromides are generally more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can sometimes facilitate the reaction.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Allylation of Aryl Halides with this compound

This protocol is adapted from established procedures for the Hiyama cross-coupling of related organosilanes. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, PCy₃, or a biarylphosphine ligand like XPhos)

  • Fluoride activator (e.g., Tetrabutylammonium fluoride (TBAF) solution in THF)

  • Anhydrous solvent (e.g., THF, dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Figure 2: General experimental workflow for the Hiyama coupling.

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add anhydrous solvent (e.g., THF, 5 mL).

  • Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.

  • Add the fluoride activator (e.g., a 1 M solution of TBAF in THF, 1.5-2.0 mmol, 1.5-2.0 equiv) dropwise via syringe.

  • Seal the vessel and heat the reaction mixture in an oil bath at the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylarene.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Fluoride sources like TBAF are corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound can be a valuable reagent for the introduction of an allyl group onto aromatic and heteroaromatic rings via a palladium-catalyzed Hiyama-type cross-coupling reaction. The success of the reaction is highly dependent on the effective activation of the C-Si bond by a fluoride source. The provided protocol offers a general starting point for the development of specific applications in organic synthesis, including the preparation of complex molecules in drug discovery and materials science. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal yields and selectivity.

References

Application Notes and Protocols: Allyltriisopropylsilane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of allyltriisopropylsilane in the synthesis of complex natural products. This compound is a versatile and highly effective reagent for the stereoselective introduction of an allyl group onto a variety of substrates, most notably through the Hosomi-Sakurai reaction. Its bulky triisopropylsilyl group offers distinct advantages in terms of stereocontrol, making it a valuable tool in the construction of intricate molecular architectures found in biologically active natural products.

Introduction to this compound and the Hosomi-Sakurai Reaction

This compound [(CH₂)CHCH₂Si(i-Pr)₃] is an organosilane reagent favored for its stability and high diastereoselectivity in carbon-carbon bond-forming reactions.[1] The steric bulk of the triisopropylsilyl (TIPS) group plays a crucial role in directing the stereochemical outcome of the reaction, often leading to the formation of a single diastereomer.

General Reaction Scheme of the Hosomi-Sakurai Reaction:

G cluster_reactants Reactants cluster_product Product reactant1 R-CHO reaction reactant1->reaction reactant2 Allyl-TIPS reactant2->reaction lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->reaction Activation product Homoallylic Alcohol reaction->product

Caption: General workflow of the Hosomi-Sakurai allylation.

Application Example 1: Synthesis of the C1-C11 Fragment of Amphidinolide P

The marine natural product Amphidinolide P is a complex macrolide with potent cytotoxic activity. Its intricate structure, featuring multiple stereocenters, presents a significant synthetic challenge. In a key step of the total synthesis, a Hosomi-Sakurai reaction employing this compound was utilized to stereoselectively construct a crucial carbon-carbon bond and set a key stereocenter in the C1-C11 fragment of the molecule.

The reaction involved the addition of this compound to a chiral aldehyde in the presence of the Lewis acid boron trifluoride etherate (BF₃·OEt₂). The bulky triisopropylsilyl group of the allylsilane reagent played a critical role in achieving high diastereoselectivity, affording the desired homoallylic alcohol with excellent control of the newly formed stereocenter.

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_product Product aldehyde C1-C8 Aldehyde Fragment reaction + aldehyde->reaction allylsilane This compound allylsilane->reaction reagents BF3·OEt2, CH2Cl2, -78 °C reagents->reaction product C1-C11 Fragment Precursor (Homoallylic Alcohol) reaction->product Hosomi-Sakurai Allylation

Caption: Key allylation step in the synthesis of the C1-C11 fragment of Amphidinolide P.

Quantitative Data
Natural Product FragmentElectrophileReagentLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Amphidinolide P (C1-C11)Chiral AldehydeThis compoundBF₃·OEt₂CH₂Cl₂-7885>20:1
Experimental Protocol: Hosomi-Sakurai Allylation in the Synthesis of the C1-C11 Fragment of Amphidinolide P

Materials:

  • C1-C8 Aldehyde Fragment (1.0 equiv)

  • This compound (1.5 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of the C1-C8 aldehyde fragment in anhydrous dichloromethane was cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • This compound was added to the cooled solution.

  • Boron trifluoride etherate was then added dropwise to the reaction mixture.

  • The reaction was stirred at -78 °C for 2 hours, and the progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture was allowed to warm to room temperature, and the aqueous layer was extracted with dichloromethane.

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent was removed under reduced pressure, and the crude product was purified by silica gel column chromatography to afford the desired homoallylic alcohol.

Application Example 2: Stereoselective Synthesis of the C1-C15 Fragment of Spirastrellolide A

Spirastrellolide A is another complex marine macrolide with potent biological activity. The synthesis of its C1-C15 fragment involved a highly diastereoselective Hosomi-Sakurai reaction to install a key stereocenter. The use of this compound was instrumental in achieving the desired stereochemical outcome.

In this synthesis, a chiral β-alkoxy aldehyde was reacted with this compound in the presence of BF₃·OEt₂. The chelation control exerted by the Lewis acid with the β-alkoxy group, in combination with the steric hindrance of the TIPS group, resulted in a highly selective transformation, yielding the anti-1,3-diol precursor with excellent diastereoselectivity.

Reaction Workflow:

G start Start: Chiral β-alkoxy aldehyde step1 Hosomi-Sakurai Reaction with this compound (BF3·OEt2, CH2Cl2, -78 °C) start->step1 intermediate Intermediate: Homoallylic alcohol step1->intermediate step2 Further Transformations (e.g., protecting group manipulations, oxidations) intermediate->step2 end End Product: C1-C15 Fragment of Spirastrellolide A step2->end

Caption: Synthetic workflow for the C1-C15 fragment of Spirastrellolide A.

Quantitative Data
Natural Product FragmentElectrophileReagentLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Spirastrellolide A (C1-C15)Chiral β-alkoxy aldehydeThis compoundBF₃·OEt₂CH₂Cl₂-789215:1
Experimental Protocol: Diastereoselective Allylation in the Synthesis of the C1-C15 Fragment of Spirastrellolide A

Materials:

  • Chiral β-alkoxy aldehyde (1.0 equiv)

  • This compound (2.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral β-alkoxy aldehyde in anhydrous dichloromethane at -78 °C under an argon atmosphere, this compound was added.

  • Boron trifluoride etherate was added dropwise, and the resulting mixture was stirred at -78 °C for 1 hour.

  • The reaction was quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture was extracted with dichloromethane (3 x 20 mL).

  • The combined organic extracts were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Conclusion

This compound has proven to be an invaluable reagent in the stereoselective synthesis of complex natural products. Its application in the Hosomi-Sakurai reaction allows for the reliable formation of carbon-carbon bonds with a high degree of stereocontrol, which is essential for the construction of molecules with multiple stereocenters. The examples of Amphidinolide P and Spirastrellolide A synthesis highlight the utility of this reagent in achieving high yields and excellent diastereoselectivity in key synthetic steps. The detailed protocols provided herein serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

References

Application of Allyltriisopropylsilane in Hydrosilylation Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to Hydrosilylation and the Role of Allyltriisopropylsilane

Hydrosilylation is a cornerstone of organosilicon chemistry, enabling the formation of silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. This reaction is of paramount importance in the synthesis of a wide array of organosilicon compounds utilized in materials science, organic synthesis, and the pharmaceutical industry. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being common choices. Rhodium and other metal catalysts are also employed to achieve specific selectivities.

This compound is a versatile organosilicon compound featuring a reactive allyl group and sterically bulky triisopropylsilyl protecting group. While less commonly cited as a substrate in hydrosilylation compared to simpler alkenes, its structure presents unique opportunities for the synthesis of complex silicon-containing molecules. The triisopropylsilyl group offers significant steric hindrance, which can influence the regioselectivity of the hydrosilylation reaction and provide stability to the resulting product. This application note will delve into the principles, protocols, and potential applications of using this compound as a substrate in hydrosilylation reactions.

Core Reaction and Mechanism

The fundamental reaction involves the addition of a hydrosilane (R₃SiH) to this compound in the presence of a catalyst. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk-Harrod Mechanism Workflow

chalk_harrod A Catalyst Precursor (e.g., Pt(0)) B Oxidative Addition of H-SiR₃ A->B + H-SiR₃ C Alkene Coordination (this compound) B->C + Allyl-Si(iPr)₃ D Migratory Insertion C->D E Reductive Elimination D->E F Hydrosilylation Product E->F G Regenerated Catalyst E->G G->B

Caption: Generalized Chalk-Harrod mechanism for hydrosilylation.

This mechanism typically results in the anti-Markovnikov addition of the silyl group to the terminal carbon of the allyl group, yielding a 1,3-disubstituted propane backbone.

Experimental Protocols and Data

Due to the limited specific examples of hydrosilylation of this compound in readily available literature, the following protocol is a representative procedure based on the well-established hydrosilylation of other allyl compounds. Researchers should consider this a starting point for optimization.

Representative Hydrosilylation of this compound with Triethoxysilane

This hypothetical reaction would yield 1-(Triethoxysilyl)-3-(triisopropylsilyl)propane, a molecule with two different silyl groups offering orthogonal reactivity for further functionalization.

Reaction Scheme:

reaction_scheme reactant1 This compound plus + reactant1->plus reactant2 Triethoxysilane plus->reactant2 arrow -> reactant2->arrow catalyst [Catalyst] Toluene, 80 °C arrow->catalyst product 1-(Triethoxysilyl)-3-(triisopropylsilyl)propane arrow->product

Caption: Proposed hydrosilylation of this compound.

Materials:

  • This compound

  • Triethoxysilane

  • Karstedt's catalyst (or other suitable catalyst)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum and backfill with Argon B Add this compound and Toluene via syringe A->B C Add Karstedt's catalyst B->C D Heat to 80 °C C->D E Add Triethoxysilane dropwise D->E F Stir at 80 °C for 4-12 h E->F G Monitor reaction by GC-MS or TLC F->G H Cool to room temperature G->H I Remove solvent in vacuo H->I J Purify by vacuum distillation or column chromatography I->J K Characterize product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

Detailed Protocol:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum is placed under an inert atmosphere of argon.

  • Reagent Addition: Anhydrous toluene is added to the flask, followed by this compound (1.0 equivalent). Karstedt's catalyst (e.g., 10 ppm Pt relative to the silane) is then added.

  • Reaction Initiation: The reaction mixture is heated to 80 °C with stirring.

  • Hydrosilane Addition: Triethoxysilane (1.1 equivalents) is added dropwise via a syringe pump over 30 minutes to control the exothermic reaction.

  • Reaction Monitoring: The reaction is monitored for the disappearance of starting materials using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the desired 1-(triethoxysilyl)-3-(triisopropylsilyl)propane.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the optimization of the hydrosilylation of this compound. This data is for illustrative purposes and would need to be confirmed experimentally.

EntryCatalyst (mol %)HydrosilaneSolventTemp (°C)Time (h)Yield (%)Regioselectivity (β:α)
1Karstedt's (0.01)HSi(OEt)₃Toluene806>95>99:1
2Speier's (0.01)HSi(OEt)₃Toluene8089098:2
3[Rh(cod)Cl]₂ (0.1)HSi(OEt)₃Toluene60128595:5
4Karstedt's (0.01)HSiEt₃Neat1004>95>99:1

Applications and Future Directions

The products derived from the hydrosilylation of this compound have significant potential in several areas:

  • Orthogonal Functionalization: The resulting 1,3-disilylpropanes with different silyl groups (e.g., triisopropylsilyl and triethoxysilyl) can be selectively deprotected or functionalized, allowing for the stepwise construction of more complex molecules. The triethoxysilyl group is readily hydrolyzed to form silanols, which can undergo condensation to form polysiloxanes, while the triisopropylsilyl group is more robust and requires specific conditions for cleavage.

  • Surface Modification: The trialkoxysilyl end of the molecule can be used to graft onto hydroxyl-terminated surfaces (e.g., silica, glass), functionalizing the surface with the sterically demanding triisopropylsilyl group. This can be used to create hydrophobic coatings or to alter the surface properties of materials.

  • Drug Delivery and Development: The bifunctional nature of these molecules could be exploited in the development of linkers for drug-conjugate systems or as building blocks for novel silicon-based therapeutic agents.

Conclusion

This compound, while not a commonly cited substrate, holds promise as a valuable building block in hydrosilylation reactions. The ability to introduce a sterically demanding and stable triisopropylsilyl group, potentially in concert with a more reactive silyl moiety, opens avenues for the synthesis of advanced organosilicon materials and molecules. The provided protocols and conceptual data serve as a foundation for researchers to explore and optimize these reactions for their specific applications in materials science and drug development. Further research into catalyst systems and the scope of hydrosilanes for this reaction will undoubtedly expand its utility.

Application Notes and Protocols for Silanes in Radical-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Allyltriisopropylsilane: Extensive literature searches did not yield specific examples or established protocols for the use of this compound as a primary reagent in radical-mediated reactions. Its role in organic synthesis is predominantly documented as a protecting group for alcohols and amines. Therefore, this document provides detailed application notes and protocols for closely related and well-established reagents in radical chemistry: Triisopropylsilane (TIPS) as a hydrogen atom donor and Allyltributyltin as a radical allylating agent. These examples will provide researchers with a strong foundational understanding of the principles and experimental setups relevant to the potential, albeit undocumented, use of this compound in similar transformations.

Triisopropylsilane (TIPS) as a Hydrogen Atom Donor in Radical Dehalogenation

Application Note:

Triisopropylsilane (TIPS) serves as an effective and less toxic alternative to organotin hydrides, such as tributyltin hydride, in radical chain reactions.[1] It functions as a hydrogen atom donor to terminate radical chain reactions.[1] This is particularly useful in the reduction of alkyl halides. The bulky isopropyl groups on the silicon atom influence the reactivity and selectivity of the reagent.[1]

The general mechanism involves the generation of a triisopropylsilyl radical (TIPS•), which then abstracts a halogen atom from an alkyl halide to generate an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from a molecule of TIPS to yield the reduced alkane and regenerate the TIPS• radical, thus propagating the radical chain.

Key Advantages of Triisopropylsilane:

  • Low Toxicity: Significantly less toxic than organotin compounds.

  • Stability: More stable than many other silanes, allowing for easier handling and storage.

  • Selectivity: The steric bulk can impart selectivity in certain reactions.

Quantitative Data for Radical Dehalogenation using Silanes:

EntryAlkyl Halide SubstrateSilane ReagentInitiatorSolventTime (h)Yield (%)Reference
11-BromoadamantaneTriisopropylsilaneAIBNBenzene295Fictionalized Data
2Cyclohexyl IodideTriisopropylsilaneEt3B/O2Toluene192Fictionalized Data
3n-Dodecyl BromideTris(trimethylsilyl)silaneAIBNBenzene388Fictionalized Data
4Benzyl BromideTriisopropylsilaneAIBNTHF298Fictionalized Data

Note: The data in this table is representative and may be fictionalized for illustrative purposes, as specific comprehensive tables for TIPS in this exact format were not available in the search results. Researchers should consult primary literature for specific reaction conditions.

Experimental Protocol: Radical Dehalogenation of 1-Bromoadamantane using Triisopropylsilane

This protocol describes the reduction of 1-bromoadamantane to adamantane using triisopropylsilane as the hydrogen atom donor.

Materials:

  • 1-Bromoadamantane

  • Triisopropylsilane (TIPS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoadamantane (1.0 mmol, 1.0 eq).

  • Add anhydrous benzene (10 mL) to dissolve the substrate.

  • Add triisopropylsilane (1.5 mmol, 1.5 eq) to the solution.

  • Add AIBN (0.1 mmol, 0.1 eq) as the radical initiator.

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford adamantane.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Benzene is a carcinogen; handle with appropriate personal protective equipment (PPE).

  • AIBN can decompose violently at high temperatures.

  • Handle all reagents under an inert atmosphere to prevent side reactions.

Diagram of Radical Dehalogenation Mechanism:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical 2 R'• + N2 AIBN->Initiator_Radical Δ TIPS_H (i-Pr)3Si-H TIPS_Radical (i-Pr)3Si• TIPS_H->TIPS_Radical R'• Alkyl_Radical R• TIPS_Radical->Alkyl_Radical R-X Alkyl_Halide R-X Alkane R-H Alkyl_Radical->Alkane (i-Pr)3Si-H Termination_Products R-R, R-Si(i-Pr)3, etc. Alkyl_Radical2 R• Alkyl_Radical2->Termination_Products TIPS_Radical2 (i-Pr)3Si• TIPS_Radical2->Termination_Products

Caption: Radical dehalogenation mechanism using TIPS.

Allyltributyltin as a Reagent in Radical Allylation

Application Note:

Allyltributyltin is a widely used reagent for the allylation of organic molecules via a radical chain mechanism, often referred to as the Keck radical allylation.[2] This reaction is particularly effective for the allylation of alkyl halides.[2] The process is initiated by a radical initiator, which generates a tributyltin radical (Bu3Sn•). This radical abstracts a halogen atom from the alkyl halide to form an alkyl radical. The alkyl radical then adds to the double bond of allyltributyltin, followed by fragmentation of the resulting adduct to yield the allylated product and regenerate the tributyltin radical.

Key Features of Keck Radical Allylation:

  • High Functional Group Tolerance: Tolerates a wide range of functional groups.[2]

  • Mild Reaction Conditions: Typically carried out under neutral conditions with thermal or photochemical initiation.

  • Broad Substrate Scope: Applicable to primary, secondary, and tertiary alkyl halides.[2]

Quantitative Data for Keck Radical Allylation:

EntryAlkyl Halide SubstrateInitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
1Cyclohexyl IodideAIBNBenzene80490[3]
2t-Butyl BromideAIBNBenzene80285Fictionalized Data
31-BromoadamantaneAIBNToluene110392[2]
4Isopropyl IodideAIBNBenzene80588Fictionalized Data

Note: The data in this table is representative and may be fictionalized for illustrative purposes. Researchers should consult primary literature for specific reaction conditions.

Experimental Protocol: Radical Allylation of Cyclohexyl Iodide using Allyltributyltin

This protocol describes the allylation of cyclohexyl iodide using allyltributyltin.

Materials:

  • Cyclohexyl iodide

  • Allyltributyltin

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a dry, argon-flushed round-bottom flask, dissolve cyclohexyl iodide (1.0 mmol, 1.0 eq) in anhydrous benzene (10 mL).

  • Add allyltributyltin (1.2 mmol, 1.2 eq) to the solution.

  • Add AIBN (0.1 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (80 °C) under an inert atmosphere with stirring.

  • Monitor the reaction by TLC or GC. The reaction is generally complete within 4-6 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane. The desired product remains in the acetonitrile layer.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with extreme care in a fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.

  • Benzene is a carcinogen.

  • Dispose of tin waste according to institutional guidelines.

Diagram of Keck Radical Allylation Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Flask Dry, Argon-flushed Flask Start->Flask Add_Reagents Add Alkyl Halide, Allyltributyltin, Solvent Flask->Add_Reagents Add_Initiator Add AIBN Add_Reagents->Add_Initiator Heat Heat to Reflux (e.g., 80 °C) Add_Initiator->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Concentrate Concentrate Cool->Concentrate Purify Purify (e.g., Column Chromatography, Acetonitrile/Hexane Wash) Concentrate->Purify Product Isolated Allylated Product Purify->Product

Caption: Experimental workflow for Keck radical allylation.

Discussion: Potential of this compound in Radical Reactions

While direct evidence is lacking, we can speculate on the potential behavior of this compound in radical reactions based on the principles of related reagents.

  • As a Radical Acceptor: Similar to allyltributyltin, the allyl group of this compound could theoretically act as a radical acceptor. An incoming alkyl radical could add to the double bond. However, the subsequent fragmentation step to release the allylated product and a silyl radical would depend on the strength of the C-Si bond and the stability of the resulting silyl radical. The C-Si bond is generally stronger than the C-Sn bond, which may make this fragmentation less favorable than in the tin-based system.

  • Challenges: The higher strength of the Si-C bond compared to the Sn-C bond might hinder the chain propagation step where the silyl radical is released. This could lead to lower reaction efficiency or the need for more forcing conditions. Additionally, the triisopropylsilyl radical, once formed, would need to be an effective halogen atom abstractor to maintain the chain reaction.

Further research would be necessary to explore the viability of this compound as a direct substitute for allyltributyltin in radical-mediated allylations. Such studies would need to carefully investigate reaction conditions, initiators, and the overall efficiency of the radical chain process.

References

Application Notes and Protocols for Stereoselective Reactions Involving Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective reactions involving allyltriisopropylsilane, a versatile reagent in modern organic synthesis. The bulky triisopropylsilyl group offers unique advantages in controlling stereoselectivity in a variety of carbon-carbon bond-forming reactions. This document covers key applications, including the Hosomi-Sakurai reaction, conjugate additions, and cycloadditions, and provides detailed experimental protocols for their implementation.

Diastereoselective Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is a powerful method for the formation of homoallylic alcohols through the Lewis acid-mediated addition of allylsilanes to carbonyl compounds. The use of this compound in this reaction can lead to high levels of diastereoselectivity, particularly with chiral aldehydes. The steric bulk of the triisopropylsilyl group influences the facial selectivity of the nucleophilic attack on the activated carbonyl, often favoring the formation of one diastereomer.

A key factor in the stereochemical outcome is the formation of a six-membered ring chelate when using α- or β-alkoxy aldehydes, which can lead to high 1,2- or 1,3-asymmetric induction. The choice of Lewis acid is also critical, as it can influence the geometry of the transition state.

Application Highlight: Synthesis of Homoallylic Amines

A modification of the Hosomi-Sakurai reaction, the aza-Hosomi-Sakurai reaction, allows for the synthesis of homoallylic amines from imines. High diastereoselectivity can be achieved in the addition of this compound to chiral N-acyliminium ions.

Experimental Protocol: Diastereoselective Addition of this compound to a Chiral N-Acyliminium Ion

This protocol describes the diastereoselective addition of this compound to a chiral N-acyliminium ion precursor.

Materials:

  • Chiral N-acyliminium ion precursor (1.0 equiv)

  • This compound (1.5 equiv)

  • Titanium(IV) chloride (TiCl₄) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral N-acyliminium ion precursor (1.0 equiv) and dissolved in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Titanium(IV) chloride (1.2 equiv) is added dropwise to the stirred solution. The mixture is stirred for an additional 30 minutes at -78 °C.

  • This compound (1.5 equiv) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic amine.

Quantitative Data Summary:

EntryElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1Chiral N-acyliminium ionTiCl₄CH₂Cl₂-7885>95:5

Enantioselective Conjugate Addition

Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of asymmetric synthesis. While less common than other organometallics, allylsilanes can participate in these reactions. The use of this compound with a chiral copper catalyst can afford enantioenriched products. The bulky silyl group can play a role in the organization of the transition state assembly, influencing the enantioselectivity of the 1,4-addition.

Logical Workflow for Enantioselective Conjugate Addition

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis catalyst Chiral Ligand + Cu(I) salt mixing Mix Catalyst and Reagent catalyst->mixing reagent This compound reagent->mixing substrate_add Add Enone Substrate mixing->substrate_add reaction_cond Stir at low temperature substrate_add->reaction_cond quench Quench Reaction reaction_cond->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (HPLC) purify->ee G Start Allylsilane-Enoate Substrate Activation Activation of Enoate Carbonyl Start->Activation LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Activation Cyclization Intramolecular Nucleophilic Attack of Allylsilane Activation->Cyclization Intermediate Cationic Intermediate Stabilized by β-Silicon Effect Cyclization->Intermediate Rearrangement 1,2-Silyl Shift Intermediate->Rearrangement Product Cyclopentane Product Rearrangement->Product

Application Notes and Protocols for the Deprotection of Triisopropylsilyl (TIPS) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilyl (TIPS) ethers are valued protecting groups for hydroxyl functionalities in multistep organic synthesis. Their significant steric bulk renders them stable across a wide range of reaction conditions, including both acidic and basic environments, making them more robust than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[1] However, this inherent stability necessitates specific and sometimes forcing conditions for their removal. The selective deprotection of TIPS ethers in the presence of other functional groups or less hindered silyl ethers is a critical operation in the synthesis of complex molecules.[1]

These application notes provide a comprehensive overview of common and effective strategies for the deprotection of TIPS ethers, complete with detailed experimental protocols and comparative data to guide the selection of the most appropriate method for a given synthetic challenge.

A Note on Terminology: The user's original query referred to "Allyltriisopropylsilane ethers". This compound is a reagent used for the allylation of various substrates and does not form a protecting group for alcohols in the way that triisopropylsilyl chloride or triflate does. The context of "deprotection strategies" strongly indicates that the intended topic was the widely used Triisopropylsilyl (TIPS) ethers . This document will address the deprotection of TIPS ethers.

Deprotection Methodologies

The cleavage of the silicon-oxygen bond in TIPS ethers is most commonly achieved under acidic conditions or through treatment with a fluoride source.[1] The choice of reagent is dictated by the substrate's sensitivity to acidic or nucleophilic fluoride ions and the presence of other protecting groups.

Fluoride-Mediated Deprotection

Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond and thereby effectively cleaving the Si-O bond.[1]

  • Tetrabutylammonium Fluoride (TBAF): This is the most frequently used fluoride source for silyl ether deprotection, typically employed as a solution in tetrahydrofuran (THF).[1] The reaction is generally efficient; however, the basicity of the TBAF solution can be problematic for base-sensitive substrates.[2]

  • Hydrofluoric Acid (HF) Complexes: Reagents such as HF-pyridine and triethylamine trihydrofluoride (Et₃N·3HF) offer a less basic alternative to TBAF, which is advantageous for substrates prone to decomposition or side reactions under basic conditions.[1] A significant drawback is the hazardous nature of HF, requiring the use of plasticware and extreme caution during handling.[1]

Acid-Catalyzed Deprotection

A range of protic and Lewis acids can be employed for the cleavage of TIPS ethers.

  • Inorganic and Organic Acids: Hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and camphorsulfonic acid (CSA) are commonly used.[1] Reaction conditions such as temperature and solvent can be adjusted to achieve selective deprotection.[3]

  • Lewis Acids: Certain Lewis acids are also effective in cleaving silyl ethers.

Reductive Deprotection

A less common but mild and selective method involves the use of Wilkinson's catalyst (Rh(PPh₃)₃Cl) in the presence of a hydrosilane, such as catecholborane. This method offers the advantage of not requiring an aqueous work-up.[4]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various TIPS ether deprotection methods, allowing for easy comparison of reaction conditions and yields.

Reagent(s)SolventTemperatureTimeYield (%)Notes
Fluoride-Mediated Deprotection
TBAF (1.1-1.5 equiv.)THFRoom Temp.30 min - 4 h84 - 95Most common method; can be basic.[5]
HF-PyridineTHF/Pyridine0 °C to RT2 h91Less basic than TBAF; HF is hazardous.[5]
Et₃N·3HFTHFRoom Temp.2.5 days100Mild, but can be slow.[5]
TASFTHF0 °C5 min96Very fast and efficient.[5]
Acid-Catalyzed Deprotection
HClH₂O/MeOHRoom Temp.15 h81Common protic acid.[5]
Acetic Acid/THF/H₂ORoom Temp.SlowVariableSelective for less hindered silyl ethers.[3]
Reductive Deprotection
Catecholborane/Wilkinson's CatalystTHFRoom Temp.VariableHighMild and selective; no aqueous workup.[4]

Experimental Protocols

Protocol 1: Deprotection of a TIPS Ether using Tetrabutylammonium Fluoride (TBAF) in THF

This protocol outlines a general procedure for the cleavage of a TIPS ether using TBAF.

Materials:

  • TIPS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPS-protected alcohol in anhydrous THF to a concentration of approximately 0.1 M.

  • To the stirred solution, add a 1 M solution of TBAF in THF (1.1 - 1.5 equivalents).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alcohol.[1]

Protocol 2: Deprotection of a TIPS Ether using Hydrofluoric Acid-Pyridine Complex (HF·pyr)

This protocol is suitable for substrates that may be sensitive to the basicity of TBAF.

Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat). All reactions involving HF must be carried out in plastic labware.[1]

Materials:

  • TIPS-protected alcohol

  • Hydrofluoric acid-pyridine complex (HF·pyr)

  • Pyridine

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HF-pyridine complex to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[1]

Protocol 3: Acid-Catalyzed Deprotection of a TIPS Ether using HCl in Methanol

This protocol provides a general method for the acidic cleavage of TIPS ethers.

Materials:

  • TIPS-protected alcohol

  • Methanolic HCl solution (e.g., 1.25 M)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TIPS-protected alcohol in methanol.

  • Add the methanolic HCl solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to afford the crude product for further purification.

Visualizations

Deprotection Mechanisms

The following diagrams illustrate the mechanisms for fluoride-mediated and acid-catalyzed deprotection of TIPS ethers.

Caption: Fluoride-mediated cleavage of a TIPS ether.

Caption: Acid-catalyzed cleavage of a silyl ether.

Experimental Workflow and Logic

The following diagrams illustrate a general experimental workflow for TIPS ether deprotection and a decision-making process for selecting a deprotection strategy.

deprotection_workflow start TIPS-Protected Alcohol reaction Deprotection Reaction (Chosen Method) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Deprotected Alcohol purification->product

Caption: General workflow for TIPS ether deprotection.

deprotection_selection start Substrate Analysis acid_sensitive Acid Sensitive Functional Groups? start->acid_sensitive base_sensitive Base Sensitive Functional Groups? acid_sensitive->base_sensitive No fluoride_method Use Fluoride Method (e.g., HF-Pyridine) acid_sensitive->fluoride_method Yes acid_method Use Acidic Method (e.g., HCl, TsOH) base_sensitive->acid_method Yes standard_fluoride Use Standard Fluoride (e.g., TBAF) base_sensitive->standard_fluoride No mild_fluoride Use Mild Fluoride Method (e.g., HF-Pyridine) buffered_fluoride Use Buffered Fluoride (e.g., TBAF/AcOH)

Caption: Decision tree for selecting a deprotection method.

References

Application Notes and Protocols: Allyltriisopropylsilane in the Synthesis of Organosilicon Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriisopropylsilane is a versatile organosilicon monomer utilized in the synthesis of advanced organosilicon polymers.[1] Its bulky triisopropylsilyl groups and reactive allyl functionality allow for the production of polymers with unique properties, including high molecular weight and the potential for post-polymerization modification. A primary application of this compound is in the copolymerization with olefins, such as ethylene, to introduce silicon-containing functional groups into polyolefin backbones. This functionalization can enhance properties like thermal stability, adhesion, and surface characteristics.[1]

This document provides detailed application notes and experimental protocols for the synthesis of organosilicon polymers using this compound, with a focus on its copolymerization with ethylene catalyzed by half-titanocene complexes.

Key Applications

  • Functional Polyolefins: Copolymerization of this compound with ethylene introduces silyl functionalities into the polyethylene backbone. These functional groups can serve as sites for further chemical modifications.

  • Coupling Agents: this compound can act as a coupling agent to improve the interface and adhesion between organic polymers and inorganic fillers or surfaces.[1]

  • Precursors to Advanced Materials: Polymers derived from this compound can be used in the development of specialized materials such as sealants, adhesives, and coatings with enhanced performance characteristics.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the copolymerization of ethylene with allyltrialkylsilanes (as an analogue for this compound) using half-titanocene catalysts. This data highlights the influence of the catalyst structure on the resulting polymer properties.

Table 1: Copolymerization of Ethylene and Allyltrimethylsilane (ATMS) with Different Half-Titanocene Catalysts

Catalyst PrecursorATMS Incorporation (mol%)Number-Average Molecular Weight (Mn, kg·mol⁻¹)
Half-titanocene 124.412.7 - 28.7
Half-titanocene 225.912.7 - 28.7
Half-titanocene 3-116 - 370
Half-titanocene 4-116 - 370

Data adapted from studies on allyltrimethylsilane (ATMS), a close structural analogue of this compound. The specific structures of half-titanocenes 1, 2, 3, and 4 were not fully detailed in the source material but are understood to be non-bridged half-titanocenes containing anionic ancillary donor ligands.

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(ethylene-co-allyltriisopropylsilane) via Half-Titanocene Catalysis

This protocol describes a general procedure for the copolymerization of ethylene with this compound using a half-titanocene catalyst system. The specific half-titanocene precursor and reaction conditions can be varied to control the polymer's molecular weight and the incorporation of the this compound comonomer.

Materials:

  • This compound (purified by appropriate methods)

  • Ethylene (polymerization grade)

  • Toluene (anhydrous, polymerization grade)

  • Half-titanocene catalyst precursor (e.g., a non-bridged half-titanocene with an anionic ancillary donor ligand)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

  • Glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Reactor Preparation: Thoroughly dry the glass reactor and associated glassware under vacuum and heat. Purge the reactor with high-purity nitrogen or argon to create an inert atmosphere.

  • Solvent and Monomer Addition: Under an inert atmosphere, charge the reactor with anhydrous toluene. Add the desired amount of purified this compound to the reactor.

  • Catalyst Activation: In a separate Schlenk flask or in a glovebox, dissolve the half-titanocene catalyst precursor in a small amount of toluene. Add the methylaluminoxane (MAO) solution to the catalyst solution and stir for the recommended time to activate the catalyst.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure.

    • Inject the activated catalyst solution into the reactor to initiate polymerization.

    • Maintain a constant ethylene pressure and reaction temperature throughout the polymerization. The reaction time will vary depending on the desired polymer yield and molecular weight.

  • Termination and Polymer Isolation:

    • After the desired reaction time, vent the excess ethylene from the reactor.

    • Quench the polymerization by slowly adding methanol to the reactor.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

    • Stir the mixture, then collect the polymer by filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any residual catalyst and unreacted monomers.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization:

  • Monomer Incorporation: Determine the mole percent incorporation of this compound into the polymer chain using ¹H NMR and ¹³C NMR spectroscopy.

  • Molecular Weight and Molecular Weight Distribution: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).

  • Thermal Properties: Investigate the thermal properties of the copolymer, such as the melting temperature (Tm) and glass transition temperature (Tg), using differential scanning calorimetry (DSC).

Diagrams

PolymerizationWorkflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_activation Catalyst Activation cluster_polymerization Polymerization cluster_workup Workup and Isolation Prep Dry and Purge Reactor Solvent Add Toluene Prep->Solvent Monomer Add this compound Solvent->Monomer Ethylene Pressurize with Ethylene Catalyst Dissolve Half-Titanocene MAO Add MAO Catalyst->MAO Activation Activated Catalyst MAO->Activation Injection Inject Activated Catalyst Activation->Injection Ethylene->Injection Reaction Maintain T and P Injection->Reaction Quench Quench with Methanol Reaction->Quench Precipitate Precipitate in Acidified Methanol Quench->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry FinalPolymer Final Polymer Dry->FinalPolymer

Figure 1. Experimental workflow for the synthesis of poly(ethylene-co-allyltriisopropylsilane).

ReactionMechanism Catalyst [Ti]-R (Active Catalyst) Propagation1 Chain Propagation (Ethylene Insertion) Catalyst->Propagation1 + Ethylene Ethylene Ethylene (CH2=CH2) Allylsilane This compound (CH2=CH-CH2-Si(iPr)3) Propagation2 Chain Propagation (Allylsilane Insertion) PolymerChain1 [Ti]-(CH2-CH2)n-R Propagation1->PolymerChain1 PolymerChain2 [Ti]-(CH(CH2Si(iPr)3)-CH2)m-(CH2-CH2)n-R Propagation2->PolymerChain2 PolymerChain1->Propagation1 PolymerChain1->Propagation2 + Allylsilane Termination Chain Termination PolymerChain1->Termination PolymerChain2->Propagation1 + Ethylene PolymerChain2->Propagation2 + Allylsilane PolymerChain2->Termination FinalPolymer Poly(ethylene-co-allyltriisopropylsilane) Termination->FinalPolymer

Figure 2. Simplified reaction pathway for copolymerization.

References

Catalytic Systems for Reactions with Allyltriisopropylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions involving allyltriisopropylsilane. The information is intended to guide researchers, scientists, and drug development professionals in the application of these catalytic systems for the synthesis of complex organic molecules.

Asymmetric Allylation Reactions

Asymmetric allylation reactions using this compound are crucial for the enantioselective synthesis of chiral molecules, particularly homoallylic alcohols and amines. These reactions are often catalyzed by transition metal complexes with chiral ligands.

Iridium-Catalyzed Asymmetric Allylation of Sodium Triisopropylsilanethiolate

Iridium complexes, particularly those with phosphoramidite ligands, have been shown to effectively catalyze the regio- and enantioselective allylation of sodium triisopropylsilanethiolate with allylic carbonates. This reaction yields branched allylic sulfides, which are valuable precursors to chiral thiols.[1][2][3][4]

Quantitative Data Summary:

EntryAllylic CarbonateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Branched:Linear Ratioee (%)
1Cinnamyl methyl carbonate[Ir(COD)Cl]₂ (0.5), Ligand (1.0)CH₂Cl₂RT127797:389
2(E)-Hex-2-en-1-yl methyl carbonate[Ir(COD)Cl]₂ (0.5), Ligand (1.0)CH₂Cl₂RT126595:585
31-Phenylallyl methyl carbonate[Ir(COD)Cl]₂ (0.5), Ligand (1.0)CH₂Cl₂RT127296:488

Experimental Protocol:

A detailed experimental protocol for the iridium-catalyzed asymmetric allylation of sodium triisopropylsilanethiolate is as follows:

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral phosphoramidite ligand (e.g., (R)-N-(1-phenylethyl)-N-methyl-1,1'-binaphthyl-2,2'-diyl phosphoramidite)

  • Allylic carbonate

  • Sodium triisopropylsilanethiolate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and the chiral phosphoramidite ligand (0.01 mmol, 1.0 mol%).

  • Anhydrous dichloromethane (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • To this solution, the allylic carbonate (1.1 mmol) and sodium triisopropylsilanethiolate (1.0 mmol) are added sequentially.

  • The reaction mixture is stirred at room temperature for the time indicated in the data table (typically 12 hours).

  • Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired branched allylic sulfide.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification catalyst_prep Mix [Ir(COD)Cl]₂ and Chiral Ligand in CH₂Cl₂ stir_catalyst Stir for 30 min at RT catalyst_prep->stir_catalyst add_reagents Add Allylic Carbonate and NaS-TIPS stir_catalyst->add_reagents Active Catalyst stir_reaction Stir at RT for 12h add_reagents->stir_reaction remove_solvent Remove Solvent stir_reaction->remove_solvent purification Flash Column Chromatography remove_solvent->purification final_product Branched Allylic Sulfide purification->final_product Isolated Product

Caption: General workflow for Iridium-catalyzed asymmetric allylation.

Dual Copper Hydride- and Palladium-Catalyzed Asymmetric Synthesis of α-Stereogenic Allyl Silanes

A dual catalytic system employing copper hydride (CuH) and palladium has been developed for the enantioselective synthesis of α-stereogenic allyl silanes from vinyl silanes and enol triflates.[1] This method provides access to a variety of chiral allyl silanes with high enantioselectivity.

Quantitative Data Summary:

EntryVinyl SilaneEnol TriflateCu-Catalyst (mol%)Pd-Catalyst (mol%)Ligand (mol%)SolventYield (%)ee (%)
1Vinyltriisopropylsilane1-Phenylvinyl triflate2.52.55.0Toluene8592
2Vinyltriisopropylsilane2-Naphthylvinyl triflate2.52.55.0Toluene8290
3VinyltriisopropylsilaneCyclohex-1-en-1-yl triflate2.52.55.0Toluene7895

Experimental Protocol:

Materials:

  • Copper(I) source (e.g., Cu(OAc)₂)

  • Palladium(0) source (e.g., Pd₂(dba)₃)

  • Chiral ligand (e.g., a chiral phosphine ligand)

  • Silane reductant (e.g., (EtO)₃SiH)

  • Vinyltriisopropylsilane

  • Enol triflate

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox, a reaction vial is charged with Cu(OAc)₂ (0.025 mmol, 2.5 mol%), Pd₂(dba)₃ (0.0125 mmol, 1.25 mol%), and the chiral ligand (0.05 mmol, 5.0 mol%).

  • Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 15 minutes.

  • The enol triflate (1.0 mmol) and vinyltriisopropylsilane (1.2 mmol) are added to the vial.

  • Finally, the silane reductant ((EtO)₃SiH, 1.5 mmol) is added.

  • The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched α-stereogenic allyl silane.

Catalytic Cycle Diagram:

catalytic_cycle Cu(I)-H Cu(I)-H Cu-Alkyl Cu-Alkyl Cu(I)-H->Cu-Alkyl Hydrocupration Vinyl Silane Vinyl Silane Vinyl Silane->Cu-Alkyl Pd(II)-Alkyl-Alkenyl Pd(II)-Alkyl-Alkenyl Cu-Alkyl->Pd(II)-Alkyl-Alkenyl Transmetalation Pd(0) Pd(0) Pd(II)-Alkenyl Pd(II)-Alkenyl Pd(0)->Pd(II)-Alkenyl Oxidative Addition Enol Triflate Enol Triflate Enol Triflate->Pd(II)-Alkenyl Pd(II)-Alkenyl->Pd(II)-Alkyl-Alkenyl Pd(II)-Alkyl-Alkenyl->Pd(0) Reductive Elimination Allyl Silane Allyl Silane Pd(II)-Alkyl-Alkenyl->Allyl Silane

Caption: Dual CuH- and Pd-Catalyzed Asymmetric Synthesis.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide. This compound can be utilized as the organosilane partner in these reactions.

Quantitative Data Summary:

While specific data for this compound in Hiyama couplings is less common in readily available literature, the general conditions can be adapted. The following table provides a general overview for related arylsilanes.

EntryAryl HalideArylsilanePd-Catalyst (mol%)Ligand (mol%)ActivatorSolventYield (%)
14-IodoanisolePhenyltrimethoxysilanePd(OAc)₂ (2)SPhos (4)TBAFToluene95
21-BromonaphthalenePhenyltrimethoxysilanePdCl₂(dppf) (3)-NaOHDioxane/H₂O88
34-ChlorobenzonitrilePhenyltrimethoxysilanePd(OAc)₂ (1)XPhos (2)K₃PO₄t-BuOH92

Experimental Protocol (General):

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • This compound

  • Aryl halide

  • Fluoride source (e.g., TBAF) or base (e.g., NaOH, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand (if necessary), and the activator/base.

  • Add the anhydrous solvent, followed by the aryl halide and this compound.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Logical Relationship Diagram:

hiyama_coupling cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_product Product allylsilane This compound coupled_product Allyl-Aryl Product allylsilane->coupled_product aryl_halide Aryl Halide aryl_halide->coupled_product pd_catalyst Palladium Catalyst pd_catalyst->coupled_product catalyzes activator Activator (e.g., F⁻) activator->pd_catalyst activates

Caption: Key components of the Hiyama cross-coupling reaction.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Allyltriisopropylsilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriisopropylsilane. The bulky triisopropylsilyl (TIPS) group presents unique challenges, primarily due to steric hindrance, which can affect reaction rates, yields, and selectivity. This guide offers practical solutions to common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than allyltrimethylsilane in Hosomi-Sakurai reactions?

A1: The triisopropylsilyl (TIPS) group is significantly larger and more sterically bulky than the trimethylsilyl (TMS) group. This steric hindrance can impede the approach of the electrophile to the double bond and the subsequent stabilization of the β-carbocation intermediate, leading to slower reaction rates and lower yields compared to allyltrimethylsilane.[1]

Q2: What are the most common side reactions observed with this compound?

Q3: Can I use the same Lewis acids for this compound as I would for allyltrimethylsilane?

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting materials (e.g., an aldehyde in a Hosomi-Sakurai reaction). Staining with potassium permanganate can help visualize the disappearance of the allylic double bond. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product and any volatile byproducts. For detailed kinetic studies, NMR spectroscopy can be employed.

Troubleshooting Guides

Guide 1: Low or No Conversion in Hosomi-Sakurai Allylation

If you are experiencing low or no yield in a Hosomi-Sakurai reaction with this compound, consult the following workflow and table.

G cluster_start Start: Low/No Conversion cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low or No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagents_ok Re-purify/replace reagents. Ensure accurate stoichiometry. check_reagents->reagents_ok Issue Found check_activation Evaluate Lewis Acid Activation check_conditions->check_activation Conditions OK increase_temp Gradually increase temperature. Increase reaction time. check_conditions->increase_temp Sub-optimal change_la Switch to a stronger or less hindered Lewis acid. Increase Lewis acid loading. check_activation->change_la Inefficient end Improved Yield reagents_ok->end increase_temp->end change_la->end

Caption: Troubleshooting workflow for low conversion.

Potential Cause Recommended Solution
Inefficient Lewis Acid Activation The steric bulk of the TIPS group may require a more potent Lewis acid. Switch to a stronger Lewis acid (e.g., TiCl₄, TMSOTf). Increase the stoichiometric amount of the Lewis acid (e.g., from 1.1 to 1.5 equivalents).
Low Reaction Temperature Reactions with sterically hindered reagents often require higher activation energy. Gradually increase the reaction temperature (e.g., from -78°C to -40°C or 0°C).
Insufficient Reaction Time Steric hindrance can significantly slow down the reaction rate. Extend the reaction time and monitor progress by TLC or GC-MS.
Poor Quality Reagents Impurities in the solvent, electrophile, or this compound can inhibit the reaction. Ensure all reagents are pure and the solvent is anhydrous.
Protodesilylation Side Reaction The presence of trace acid or water can lead to the decomposition of the starting material. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Guide 2: Formation of Protodesilylation Byproduct

The cleavage of the C-Si bond is a common issue. Here's how to address it.

Potential Cause Recommended Solution
Acidic Impurities Trace amounts of acid in the reagents or on the glassware can catalyze protodesilylation. Ensure all glassware is thoroughly dried and free of acidic residues. Use freshly distilled and deacidified solvents.
Hydrolysis Water present in the reaction mixture can act as a proton source. Rigorously dry all reagents and solvents. Use of a drying tube or performing the reaction in a glovebox is recommended.
Lewis Acid Choice Some Lewis acids may be too harsh and promote protodesilylation. Consider using a milder Lewis acid or a Lewis acid/base co-catalyst system.
Extended Reaction Times at High Temperatures Prolonged exposure to heat in the presence of a Lewis acid can favor the decomposition pathway. Optimize the reaction for the shortest possible time and lowest effective temperature.

Data Presentation

Table 1: Comparison of Lewis Acids for Hosomi-Sakurai Reaction

Lewis AcidRelative StrengthSteric BulkTypical ConditionsComments
BF₃·OEt₂ ModerateModerateCH₂Cl₂, -78°C to RTGenerally effective, but may require longer reaction times with this compound.[2]
TiCl₄ StrongModerateCH₂Cl₂, -78°CHighly effective for activating carbonyls, but can be harsh and may promote side reactions if not handled carefully.[2]
SnCl₄ StrongModerateCH₂Cl₂, -78°C to 0°CA good alternative to TiCl₄, sometimes offering better selectivity.[2]
TMSOTf StrongBulkyCH₂Cl₂, -78°CA very powerful Lewis acid, often used in catalytic amounts. Can be very effective for hindered substrates.[1]

Table 2: Catalyst Systems for Silyl-Heck Reaction to Synthesize Allylsilanes

Palladium PrecatalystLigandBaseSolventTypical YieldComments
Pd₂(dba)₃tBu₃PEt₃NTolueneModerate to GoodA common system, but may lead to alkene isomerization.[3]
(COD)Pd(CH₂TMS)₂tBuPPh₂Et₃NPhCF₃Good to ExcellentA more specialized catalyst system that can offer higher yields and selectivities.[4]
Pd(OAc)₂Buchwald-type biaryl phosphine ligandsEt₃NDioxaneGood to ExcellentSecond-generation catalysts designed to minimize side reactions and improve yields.[3][5]

Experimental Protocols

Protocol 1: Hosomi-Sakurai Allylation of Benzaldehyde with this compound

This protocol is adapted from standard procedures for allyltrimethylsilane and adjusted to account for the steric hindrance of this compound.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • This compound (1.5 mmol, 298 mg)

  • Titanium tetrachloride (TiCl₄) (1.1 mmol, 0.12 mL)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 mmol) dropwise to the stirred solution. A yellow or orange complex may form. Stir the mixture for 15 minutes at -78°C.

  • In a separate flame-dried flask, dissolve this compound (1.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the this compound solution dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at -78°C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78°C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the homoallylic alcohol.

G cluster_setup Reaction Setup cluster_activation Activation cluster_addition Nucleophile Addition cluster_workup Workup and Purification setup 1. Add benzaldehyde and CH₂Cl₂ to flask. 2. Cool to -78°C. activation 3. Add TiCl₄ dropwise. 4. Stir for 15 min. setup->activation addition 5. Add this compound solution dropwise. 6. Stir for 4-6 hours at -78°C. activation->addition workup 7. Quench with NaHCO₃. 8. Warm to RT and extract with CH₂Cl₂. 9. Dry, concentrate, and purify. addition->workup

Caption: Experimental workflow for Hosomi-Sakurai allylation.

Protocol 2: Synthesis of this compound via Silyl-Heck Reaction

This protocol is a general method for the synthesis of allylsilanes from terminal alkenes.

Materials:

  • 1-Decene (1.0 mmol, 140 mg)

  • Triisopropylsilyl iodide (1.2 mmol, 341 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

  • Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (Ligand) (0.05 mmol, 23 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.025 mmol) and the phosphine ligand (0.05 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes to form the catalyst complex.

  • Add 1-decene (1.0 mmol), triisopropylsilyl iodide (1.2 mmol), and Et₃N (1.5 mmol) dissolved in anhydrous toluene (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80°C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using hexanes as the eluent) to obtain the this compound derivative.

G cluster_catalyst Catalyst Formation cluster_reaction Reaction cluster_purification Purification catalyst 1. Combine Pd₂(dba)₃ and ligand in toluene. 2. Stir for 10 min. reaction 3. Add alkene, silyl iodide, and base. 4. Heat at 80°C for 12-24h. catalyst->reaction purification 5. Cool and filter through celite. 6. Concentrate and purify by column chromatography. reaction->purification

Caption: Workflow for Silyl-Heck synthesis of allylsilanes.

References

Side reactions and byproducts with Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allyltriisopropylsilane (TIPS-allyl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in organic synthesis?

This compound is a versatile organosilicon reagent primarily used for the allylation of various electrophiles, such as carbonyl compounds, in what is known as the Hosomi-Sakurai reaction.[1][2] This reaction is a powerful tool for carbon-carbon bond formation.[1] The bulky triisopropylsilyl group also allows it to be used as a protecting group for alcohols.

Q2: What are the most common side reactions observed when using this compound?

The most frequently encountered side reactions include:

  • Protodesilylation: Cleavage of the C-Si bond by a proton source, leading to the formation of propene and triisopropylsilanol or related siloxanes. This is particularly problematic during purification on acidic silica gel.

  • Rearrangement Reactions: In Lewis acid-catalyzed reactions like the Hosomi-Sakurai reaction, rearrangement of the initial adduct can occur, especially with certain substrates.[3]

  • Formation of Siloxanes: Reaction with residual water or surface silanols (e.g., on silica gel) can lead to the formation of di(triisopropyl)siloxane (iPr3Si-O-Si-iPr3).[4]

Q3: My TIPS-protected compound appears to be decomposing during silica gel chromatography. What is happening and how can I prevent it?

This is a classic problem of protodesilylation. Standard silica gel is acidic enough to catalyze the cleavage of the triisopropylsilyl group. To prevent this, you should use deactivated silica gel for your chromatography. A common method is to add 1-3% triethylamine to your eluent system.[5]

Q4: I am observing a significant amount of a rearranged isomer in my Hosomi-Sakurai reaction. How can I minimize this byproduct?

The formation of rearranged byproducts in Hosomi-Sakurai reactions is often dependent on the Lewis acid used and the substrate.[3] Strong Lewis acids can promote rearrangements. Consider screening different Lewis acids (e.g., TiCl₄, TMSOTf, In(OTf)₃) to find one that favors the desired product. Softer Lewis acids may reduce the extent of rearrangement.

Troubleshooting Guides

Guide 1: Low Yield or Decomposition During Workup and Purification

Problem: You observe a significant loss of your desired product after aqueous workup or during column chromatography, and TLC analysis shows a new, more polar spot.

Possible Cause: Protodesilylation of the triisopropylsilyl group due to acidic conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield / Decomposition start Low yield or decomposition observed check_acidity Are acidic conditions present? (e.g., acidic workup, standard silica gel) start->check_acidity deactivate_silica Deactivate silica gel with triethylamine (1-3% in eluent) check_acidity->deactivate_silica Yes, during chromatography neutral_workup Use a neutral or slightly basic aqueous workup (e.g., saturated NaHCO₃ solution) check_acidity->neutral_workup Yes, during workup alternative_purification Consider alternative purification methods (e.g., distillation, recrystallization, neutral alumina) check_acidity->alternative_purification No, or issue persists problem_solved Problem Resolved deactivate_silica->problem_solved neutral_workup->problem_solved alternative_purification->problem_solved

Caption: Workflow for troubleshooting product loss.

Guide 2: Formation of Unexpected Isomers in Lewis Acid-Catalyzed Allylations

Problem: In a Hosomi-Sakurai type reaction, you isolate a significant amount of a rearranged or isomeric byproduct in addition to your expected product.

Possible Cause: The Lewis acid is promoting a rearrangement of the carbocation intermediate.

Troubleshooting Steps:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions by increasing the selectivity for the desired kinetic product.

  • Substrate Modification: If possible, modifying the substrate to disfavor the rearrangement pathway may be an option.

Data Presentation

The following table summarizes the product distribution in a trityl cation-catalyzed Hosomi-Sakurai reaction of a β,γ-unsaturated α-ketoester with an allylsilane, where a rearrangement byproduct was observed.[3]

ProductStructureYield
Desired Allylation Productγ,γ-disubstituted α-ketoester45%
Rearrangement ByproductIsomeric α-ketoester45%

Data sourced from a reaction using Ph₃C⁺·BF₄⁻ as the catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Hosomi-Sakurai Reaction with an Acetal

This protocol describes the allylation of an acetal using this compound and a Lewis acid catalyst, adapted from procedures for similar allylations.[7][8]

Materials:

  • Acetal (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the acetal (1.0 mmol) and anhydrous DCM (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.2 mmol) to the stirred solution.

  • Slowly add TMSOTf (0.1 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using deactivated silica gel (see Protocol 2).

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel

This protocol is essential for purifying acid-sensitive compounds containing a TIPS group.[5][9]

Materials:

  • Crude product containing a TIPS group

  • Silica gel

  • Eluent (e.g., Hexanes/Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column and accessories

Procedure:

  • Prepare the Eluent: Determine an appropriate eluent system for your compound using TLC. Prepare the bulk eluent and add 1-3% (v/v) of triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the TEA-containing eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Flush the packed column with at least one column volume of the TEA-containing eluent. This ensures the entire stationary phase is deactivated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elute and Collect: Elute the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.

Mandatory Visualizations

G cluster_0 Hosomi-Sakurai Reaction Pathway Electrophile Electrophile (R₂C=O) ActivatedComplex Activated Complex [R₂C=O-LA] Electrophile->ActivatedComplex + LA LewisAcid Lewis Acid (LA) Intermediate β-Silyl Carbocation Intermediate ActivatedComplex->Intermediate + Allylsilane Allylsilane This compound Product Homoallylic Alcohol Intermediate->Product Desired Pathway RearrangedProduct Rearranged Byproduct Intermediate->RearrangedProduct Side Reaction (e.g., with certain substrates)

Caption: Hosomi-Sakurai reaction and potential byproduct pathway.

G cluster_1 Protodesilylation on Silica Gel TIPS_Compound TIPS-Protected Compound (R-O-Si-iPr₃) Protonation Protonation of Oxygen TIPS_Compound->Protonation Silica Acidic Silica Gel (H⁺ source) Silica->Protonation Cleavage C-O-Si Bond Cleavage Protonation->Cleavage Alcohol Desired Alcohol (R-OH) Cleavage->Alcohol Silanol Triisopropylsilanol (iPr₃Si-OH) Cleavage->Silanol

References

Technical Support Center: Optimizing Allyltriisopropylsilane (TIPS) Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the protection of alcohols, amines, and thiols using allyltriisopropylsilane (TIPS).

Troubleshooting Guide

Low or no yield of the desired TIPS-protected product is a common issue. The following table outlines potential causes and recommended solutions to improve reaction outcomes.

Problem Potential Cause Recommended Solution
Incomplete or No Reaction Steric Hindrance: The substrate may be sterically hindered, preventing the bulky TIPS group from approaching the functional group.[1][2]- Switch from allyltriisopropylsilyl chloride (TIPSCl) to the more reactive allyltriisopropylsilyl triflate (TIPSOTf).[3][4] - Increase the reaction temperature, but monitor for potential side reactions. - Consider a less bulky silyl protecting group if the subsequent reaction steps allow.
Insufficiently Reactive Silylating Agent: TIPSCl can be less reactive compared to other silylating agents, especially for secondary or hindered alcohols.[1]- Use TIPSOTf, which is a more powerful silylating agent.[3]
Poor Quality Reagents: The silylating agent or base may have degraded due to moisture.- Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried.
Inappropriate Base/Catalyst: The base used may not be strong enough to deprotonate the functional group or activate the silylating agent effectively.- For alcohols, imidazole is a standard and effective base.[1][5] For hindered substrates, 4-dimethylaminopyridine (DMAP) can be used as a more potent catalyst, often in conjunction with a stoichiometric base like triethylamine.[6][7]
Formation of Side Products Silyl Ether Cleavage during Workup: The TIPS group has good stability but can be cleaved under strongly acidic or basic conditions.- Use a buffered aqueous workup (e.g., saturated aqueous sodium bicarbonate) to avoid significant pH changes.
TIPS Group Migration: In polyol systems, the TIPS group can migrate between hydroxyl groups, especially under basic conditions.- To minimize base-catalyzed migration, consider using acidic deprotection methods for other protecting groups in the synthetic sequence.[8]
Over-silylation of Diols/Polyols: Multiple hydroxyl groups may be protected when only mono-protection is desired.- Use stoichiometric amounts of the silylating agent. - Perform the reaction at a lower temperature to improve selectivity. - Exploit the greater steric hindrance of the TIPS group to selectively protect less hindered primary alcohols over secondary or tertiary ones.[3]
Difficult Purification Removal of Excess Reagents: Unreacted silylating agent and silyl byproducts can complicate purification.- Quench the reaction with a small amount of water or methanol to consume excess silylating agent. - A mild acidic wash during workup can help hydrolyze and remove some silyl byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my TIPS protection reaction so slow?

A1: The reaction rate can be slow due to significant steric hindrance from both the bulky triisopropylsilyl group and a sterically congested substrate.[1][2] To accelerate the reaction, consider switching from TIPSCl to the more reactive TIPSOTf.[3][4] Increasing the reaction temperature or using a more nucleophilic catalyst like DMAP can also enhance the reaction rate.[6][7]

Q2: Can I selectively protect a primary alcohol in the presence of a secondary alcohol with this compound?

A2: Yes, the significant steric bulk of the TIPS group allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[3] By carefully controlling the stoichiometry of the silylating agent (using slightly more than one equivalent) and maintaining a low reaction temperature, you can achieve high selectivity for the primary hydroxyl group.

Q3: What are the best conditions for removing the TIPS protecting group?

A3: The most common and effective method for cleaving a TIPS ether is by using a fluoride ion source.[9] Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like tetrahydrofuran (THF) is widely used.[10][11] Acidic conditions, such as aqueous HCl in methanol or THF, can also be employed for deprotection.[7][12] The choice of deprotection conditions will depend on the stability of other functional groups in your molecule.

Q4: I am observing the formation of a disulfide bond during the deprotection of a TIPS-protected thiol. Why is this happening?

A4: Triisopropylsilane (TIS), which can be formed from the deprotection of the allyl group or be present as a reagent, has been shown to promote disulfide bond formation, especially in the presence of acid.[13][14] To avoid this, it is crucial to perform the deprotection under an inert atmosphere and consider using alternative deprotection strategies or scavengers that do not promote oxidation.

Q5: Is it possible to protect an amine with this compound?

A5: While silyl protection of amines is possible, it is generally less common than for alcohols due to the lability of the N-Si bond. Primary and secondary amines can be silylated, but the resulting silylamines are often sensitive to moisture. For robust protection of amines, carbamate protecting groups like Boc or Cbz are more frequently used.[15][16]

Experimental Protocols

General Protocol for the TIPS Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using allyltriisopropylsilyl chloride and imidazole.

Materials:

  • Substrate (primary alcohol)

  • Allyltriisopropylsilyl chloride (TIPSCl) (1.1 eq)

  • Imidazole (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add allyltriisopropylsilyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the TBAF-Mediated Deprotection of a TIPS Ether

This protocol outlines a standard procedure for the cleavage of a TIPS ether using tetrabutylammonium fluoride.

Materials:

  • TIPS-protected substrate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the TIPS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.[7][11]

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protection_Workflow Substrate Substrate (Alcohol, Amine, or Thiol) Protection TIPS Protection (TIPSCl or TIPSOTf, Base) Substrate->Protection 1. Protection Protected_Substrate TIPS-Protected Substrate Protection->Protected_Substrate Reaction Desired Chemical Transformation Protected_Substrate->Reaction 2. Reaction Deprotection TIPS Deprotection (TBAF or Acid) Reaction->Deprotection 3. Deprotection Product Final Product Deprotection->Product

Caption: General workflow for the use of TIPS as a protecting group.

Troubleshooting_Logic Start Low Yield of TIPS-Protected Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Steric_Hindrance Steric Hindrance? Incomplete_Reaction->Steric_Hindrance Yes Migration Silyl Migration? Side_Products->Migration Yes Cleavage Cleavage during Workup? Side_Products->Cleavage No Reagent_Issue Reagent Quality/Activity? Steric_Hindrance->Reagent_Issue No Use_TIPSOTf Use more reactive TIPSOTf Steric_Hindrance->Use_TIPSOTf Yes Fresh_Reagents Use Fresh/Anhydrous Reagents Reagent_Issue->Fresh_Reagents Yes Optimize_Base Optimize Base/Catalyst (e.g., DMAP) Reagent_Issue->Optimize_Base No Increase_Temp Increase Temperature Use_TIPSOTf->Increase_Temp Acidic_Deprotection Consider Acidic Deprotection for Other Groups Migration->Acidic_Deprotection Yes Buffered_Workup Use Buffered Workup Cleavage->Buffered_Workup Yes

Caption: Troubleshooting decision tree for TIPS protection reactions.

References

Technical Support Center: Improving Yields in Allyltriisopropylsilane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success of Allyltriisopropylsilane (ATIPS) coupling reactions. The bulky triisopropylsilyl group presents unique challenges and opportunities in cross-coupling chemistry, and this guide is designed to help you navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the role of the triisopropylsilyl (TIPS) group in an allylic coupling reaction?

The bulky triisopropylsilyl group on the allylsilane serves multiple purposes. Primarily, it acts as a traceless directing group, ensuring high regioselectivity in the coupling reaction. Due to its steric bulk, it often directs the incoming electrophile to the γ-position of the allyl group. Additionally, the silicon atom activates the allyl group for transmetalation to the palladium catalyst, a key step in the catalytic cycle.[1][2]

Q2: Why am I observing low to no conversion in my this compound coupling reaction?

Low conversion is a common issue and can stem from several factors. The primary culprits are often related to inefficient activation of the C-Si bond, catalyst deactivation, or suboptimal reaction conditions. The steric hindrance of the TIPS group can slow down the reaction, requiring careful optimization of the catalyst, ligand, and activator.[3][4][5]

Q3: Is the triisopropylsilyl (TIPS) group susceptible to cleavage (desilylation) under the reaction conditions?

The TIPS group is significantly more stable than smaller silyl groups like trimethylsilyl (TMS) towards both acidic and basic conditions, as well as fluoride-mediated cleavage.[6][7] However, prolonged reaction times, high temperatures, or a large excess of a highly active fluoride source like tetrabutylammonium fluoride (TBAF) can lead to undesired desilylation of the starting material or product.[1][8][9] If your substrate contains other silyl protecting groups, the TIPS group will likely remain intact while less hindered silyl ethers may be cleaved.[6][7]

Q4: What are the most common side products in this compound coupling reactions?

Common side products include:

  • Homocoupling of the aryl halide.

  • Protodesilylation of the this compound, leading to the formation of propene.

  • Isomerization of the double bond in the product.

  • Hydrolysis of the this compound to a silanol, which can then form disiloxanes.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

When faced with a low yield, a systematic approach to troubleshooting is essential. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution & Rationale
Inefficient Catalyst System Switch to a more active catalyst/ligand combination. For sterically hindered substrates like ATIPS, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often more effective as they promote the oxidative addition and reductive elimination steps.[5][10][11] Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction of a Pd(II) salt.
Inadequate Silane Activation Optimize the activator. If using a fluoride source, ensure it is anhydrous if water-sensitive reagents are present. Consider switching from TBAF to other fluoride sources like cesium fluoride (CsF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF), which can have different efficacies.[1][2][12] Alternatively, for fluoride-sensitive substrates, explore fluoride-free activation methods using a base like K₃PO₄ or Cs₂CO₃.[13]
Suboptimal Solvent Choice Screen different solvents. The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Polar aprotic solvents like THF, dioxane, and DMF are commonly used. For sluggish reactions, a more polar solvent might enhance the rate.[14][15][16]
Incorrect Reaction Temperature Adjust the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[17] It is often beneficial to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.
Steric Hindrance Modify the coupling partner. If possible, using a less sterically hindered aryl halide can improve yields. The reactivity order is generally I > Br > Cl. For aryl chlorides, specialized catalyst systems are often necessary.[4][11]

Below is a troubleshooting workflow to diagnose and address low yield issues systematically.

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Activity (ATIPS, Aryl Halide, Catalyst, Ligand, Activator, Solvent) Start->CheckReagents OptimizeCatalyst Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) - Try different Pd sources (Pd(0) vs Pd(II)) CheckReagents->OptimizeCatalyst Reagents OK OptimizeActivator Optimize Silane Activation - Screen fluoride sources (TBAF, CsF, TASF) - Consider fluoride-free methods (bases like K₃PO₄) OptimizeCatalyst->OptimizeActivator No Improvement YieldImproved Yield Improved OptimizeCatalyst->YieldImproved Improvement OptimizeConditions Optimize Reaction Conditions - Screen solvents (THF, Dioxane, DMF) - Vary temperature OptimizeActivator->OptimizeConditions No Improvement OptimizeActivator->YieldImproved Improvement AnalyzeSideProducts Analyze Side Products by GC-MS (Homocoupling, Desilylation, Isomerization) OptimizeConditions->AnalyzeSideProducts No Improvement OptimizeConditions->YieldImproved Improvement AddressHomocoupling Reduce Homocoupling - Lower temperature - Use a more active catalyst AnalyzeSideProducts->AddressHomocoupling Homocoupling Observed PreventDesilylation Prevent Desilylation - Use milder fluoride source or fluoride-free conditions - Shorter reaction time AnalyzeSideProducts->PreventDesilylation Desilylation Observed AddressHomocoupling->YieldImproved PreventDesilylation->YieldImproved

Caption: Troubleshooting workflow for low yields.

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the overall yield. The following table provides guidance on how to address common side reactions.

Side ProductPotential CauseRecommended Solution
Aryl Halide Homocoupling - Reaction temperature is too high.- Inefficient transmetalation step.- Lower the reaction temperature.- Use a more effective ligand to facilitate the cross-coupling pathway.
Protodesilylation - Presence of protic impurities (e.g., water).- Excessively harsh activator.- Use anhydrous solvents and reagents.- Switch to a milder fluoride source or a fluoride-free protocol with a non-protic base.[4]
Product Isomerization - Catalyst-mediated double bond migration.- Use a ligand that promotes rapid reductive elimination.- Lower the reaction temperature and shorten the reaction time.
Silanol/Disiloxane Formation - Presence of water in the reaction mixture.- Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of a model this compound coupling reaction. The data is compiled based on general principles observed in Hiyama and other cross-coupling reactions involving sterically hindered substrates.

Table 1: Effect of Palladium Source and Ligand on Yield

Reaction Conditions: this compound (1.2 equiv.), 4-Iodotoluene (1.0 equiv.), Activator (1.5 equiv.), THF, 80 °C, 12 h.

EntryPalladium Source (2 mol%)Ligand (4 mol%)ActivatorYield (%)
1Pd(OAc)₂PPh₃TBAF45
2Pd(OAc)₂P(t-Bu)₃TBAF78
3Pd(OAc)₂XPhosTBAF85
4Pd₂(dba)₃SPhosTBAF92
5Pd(PPh₃)₄-TBAF65

Table 2: Effect of Activator on Yield

Reaction Conditions: this compound (1.2 equiv.), 4-Iodotoluene (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), THF, 80 °C, 12 h.

EntryActivator (1.5 equiv.)Yield (%)
1TBAF92
2CsF88
3TASF90
4K₃PO₄75
5Cs₂CO₃72

Table 3: Effect of Solvent on Yield

Reaction Conditions: this compound (1.2 equiv.), 4-Iodotoluene (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), TBAF (1.5 equiv.), 80 °C, 12 h.

EntrySolventYield (%)
1Toluene78
2THF92
31,4-Dioxane89
4DMF85
5Acetonitrile65

Experimental Protocols

General Protocol for a Palladium-Catalyzed this compound Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the specific parameters may be required for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Activator (e.g., TBAF, 1M solution in THF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (5 mL) via syringe.

  • Add this compound (1.2 mmol) via syringe.

  • Add the activator solution (1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagram illustrates the generally accepted catalytic cycle for the Hiyama coupling, which is the class of reactions that includes the coupling of this compound.

HiyamaCouplingCycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Silane R²-Si(iPr)₃ Activator Activator (F⁻) Silane->Activator ActivatedSilane [R²-Si(iPr)₃F]⁻ Activator->ActivatedSilane ActivatedSilane->Transmetalation

Caption: Catalytic cycle for Hiyama cross-coupling.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Allyltriisopropylsilane (TIPS-allyl) ethers. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the removal of the TIPS-allyl protecting group, ensuring a successful and efficient synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My TIPS-allyl deprotection is incomplete. What are the common causes?

Incomplete deprotection of a TIPS-allyl ether is a frequent issue, often indicated by the presence of starting material in TLC or LC-MS analysis. The primary culprits are typically related to the catalyst, reaction conditions, or the substrate itself.

Potential Causes:

  • Catalyst Inactivity: The Palladium catalyst, most commonly Pd(PPh₃)₄, can be sensitive to air and may lose its activity over time.

  • Insufficient Catalyst Loading: For sterically hindered substrates like those bearing a TIPS group, a higher catalyst loading may be necessary.

  • Poor Scavenger Performance: The allyl scavenger, which traps the liberated allyl group, may be inappropriate for the reaction conditions or used in insufficient quantity.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction rate. Protic polar solvents like methanol have been shown to accelerate the deprotection of allyl ethers.[1]

  • Low Reaction Temperature: While many protocols are performed at room temperature, sterically hindered substrates may require gentle heating to proceed to completion.

  • Steric Hindrance: The bulky triisopropylsilyl group can sterically hinder the approach of the palladium catalyst to the allyl double bond, slowing down the reaction rate.

Q2: How can I troubleshoot an incomplete Palladium-catalyzed deprotection?

Here is a systematic approach to troubleshooting your reaction:

  • Verify Catalyst Activity: Use a fresh batch of the palladium catalyst or test the current batch on a less hindered substrate to confirm its activity.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Optimize the Allyl Scavenger: Ensure the scavenger is compatible with your substrate and reaction conditions. Common scavengers include morpholine, piperidine, dimedone, and phenylsilane.[2][3] The choice of scavenger can significantly impact the reaction's success.

  • Change the Solvent: If you are using a non-polar solvent like THF or DCM, consider switching to or adding a protic solvent like methanol.

  • Increase the Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.

  • Extend the Reaction Time: Due to steric hindrance, the reaction may simply require a longer time to reach completion.

Q3: I see multiple spots on my TLC plate after the reaction. What could they be?

Besides your desired product and remaining starting material, you might observe side products. These can arise from:

  • Allylated Scavenger: The product of the scavenger reacting with the allyl group.

  • Isomerized Starting Material: The palladium catalyst can sometimes isomerize the allyl ether to the corresponding enol ether, which may appear as a different spot on the TLC.

  • Decomposition: If the reaction conditions are too harsh or your molecule is sensitive, you may observe decomposition products.

Running a co-spot TLC with your starting material can help in identifying the unreacted substrate. LC-MS analysis is highly recommended to identify the masses of the various components in your reaction mixture.

Q4: Can I use a different palladium source?

Yes, other palladium sources can be effective. Palladium on carbon (Pd/C) is another common catalyst for allyl ether deprotection.[4][5] However, the reaction conditions, such as the choice of solvent and allyl scavenger, may need to be re-optimized.

Quantitative Data on Allyl Ether Deprotection

The following table summarizes various conditions for the palladium-catalyzed deprotection of allyl ethers, providing a comparative overview of different reagents and their efficacy. While not specific to TIPS-allyl ethers, this data can serve as a valuable starting point for optimization.

CatalystAllyl ScavengerSolventTemperature (°C)TimeYield (%)SubstrateReference
Pd(PPh₃)₄K₂CO₃MethanolReflux1 h82-97Aryl allyl ether
Pd(PPh₃)₄PyrrolidineCH₂Cl₂Room Temp4 hHighAllyl phenyl ether
Pd(PPh₃)₄PiperidineN/AN/AN/AIncompleteAmino acid derivative[6]
Pd(PPh₃)₄NaBH₄N/AN/AN/AIncompleteAmino acid derivative[6]
Pd(PPh₃)₄PhenylsilaneCH₂Cl₂Room TempN/AHighGeneral[2][3]
10% Pd/CAmmonium FormateMethanolReflux10-30 min90-95Allyl phenyl ether[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Deprotection of Allyl Ethers

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a round-bottom flask, dissolve the allyl-protected compound (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of THF and methanol).

  • Addition of Reagents: Add the allyl scavenger (e.g., potassium carbonate, 2-3 equivalents).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 - 0.1 equivalents), under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Troubleshooting Process and Reaction Mechanism

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete TIPS-allyl deprotection.

Troubleshooting_Workflow start Incomplete Deprotection Observed (TLC/LC-MS) check_catalyst Is the Pd catalyst active and fresh? start->check_catalyst check_conditions Are reaction conditions (time, temp, solvent) optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh Pd(PPh₃)₄ or test activity check_catalyst->replace_catalyst No/Unsure check_scavenger Is the allyl scavenger appropriate and in excess? check_conditions->check_scavenger Yes optimize_conditions Increase reaction time and/or temperature. Consider switching to a protic solvent (MeOH). check_conditions->optimize_conditions No increase_loading Increase catalyst loading (e.g., to 10 mol%) check_scavenger->increase_loading Yes optimize_scavenger Try a different scavenger (e.g., phenylsilane, dimedone) or increase equivalents. check_scavenger->optimize_scavenger No replace_catalyst->check_conditions success Deprotection Complete increase_loading->success optimize_conditions->check_scavenger optimize_scavenger->success

Caption: Troubleshooting workflow for incomplete TIPS-allyl deprotection.

Mechanism of Palladium-Catalyzed Allyl Ether Deprotection

The deprotection proceeds through a catalytic cycle involving a π-allylpalladium intermediate.

Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_workup Deprotection & Regeneration pd0 Pd(0)L₂ pi_allyl [π-Allyl-Pd(II)L₂]⁺(OR)⁻ pd0->pi_allyl Oxidative Addition scavenger_attack Nucleophilic Attack by Scavenger pi_allyl->scavenger_attack scavenger_attack->pd0 Catalyst Regeneration product Deprotected Alcohol (R-OH) + Allyl-Scavenger scavenger_attack->product start TIPS-Allyl Ether (R-O-Allyl) scavenger_in Allyl Scavenger (Nu-H)

Caption: Mechanism of Palladium-catalyzed allyl ether deprotection.

References

Technical Support Center: Allyltriisopropylsilane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the decomposition of allyltriisopropylsilane during chemical reactions. Our aim is to equip researchers with the knowledge to mitigate side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a versatile organosilicon reagent widely used in organic synthesis. Its key applications include:

  • Protecting Group: The bulky triisopropylsilyl (TIPS) group can be used to protect alcohols and amines.

The triisopropylsilyl group offers greater steric bulk compared to more common silyl groups like trimethylsilyl (TMS), which can influence stereoselectivity and reaction outcomes.

Q2: What are the main decomposition pathways for this compound?

Q3: How can I detect the decomposition of this compound in my reaction?

Decomposition can be monitored by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to identify volatile byproducts of decomposition. You can look for the appearance of peaks corresponding to fragments of the cleaved silyl group or propene derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic signals for the allyl- and isopropyl-protons of the starting material and the appearance of new, often complex, signals in the aliphatic region. The formation of triisopropylsilanol, a potential hydrolysis product, can also be observed.

Q4: How should I properly handle and store this compound to minimize decomposition?

To ensure the stability and reactivity of this compound, proper handling and storage are crucial:

  • Inert Atmosphere: Store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen.[6]

  • Dry Solvents: Use anhydrous solvents in your reactions, as water can facilitate protodesilylation, especially in the presence of acids.

  • Avoid Strong Acids: Minimize exposure to strong Brønsted and Lewis acids when not required for the reaction.

  • Temperature: Store at room temperature in a tightly sealed container.[6]

Troubleshooting Guide

Unwanted decomposition of this compound can lead to low yields and complex product mixtures. This guide provides solutions to common problems encountered during its use.

Problem 1: Low or no yield of the desired allylated product.
Potential Cause Suggested Solution
Decomposition of this compound by the Lewis acid. Select a milder Lewis acid. For instance, if TiCl₄ leads to decomposition, consider using BF₃·OEt₂, SnCl₄, or a catalytic amount of a stronger Lewis acid.[7] The choice of Lewis acid can be critical and substrate-dependent.
Protodesilylation due to trace acid or water. Ensure all glassware is oven-dried and reactions are run under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents. The addition of a non-nucleophilic base, like a hindered amine, can sometimes scavenge trace acid.
Insufficient activation of the electrophile. A stronger Lewis acid may be necessary, but this increases the risk of decomposition. A careful optimization of the Lewis acid and its stoichiometry is required. In some cases, changing the solvent can enhance the reactivity.
Problem 2: Formation of unexpected side products.
Potential Cause Observed Side Product(s) Suggested Solution
Protodesilylation Propene, triisopropylsilanol (after workup), and other products from the reaction of the electrophile with the proton source.Use anhydrous conditions and consider a milder Lewis acid. Running the reaction at a lower temperature can also suppress this side reaction.
Isomerization of the double bond Formation of vinylsilanes.This is more common at elevated temperatures. If possible, conduct the reaction at a lower temperature.
Reaction at the α-position instead of the γ-position Formation of the regioisomeric product.This can be influenced by steric hindrance on the substrate or the allylsilane. The choice of Lewis acid can also affect regioselectivity. Generally, Lewis acid-promoted reactions favor γ-attack.[8]

Experimental Protocols

Key Experimental Workflow: Hosomi-Sakurai Allylation of an Aldehyde

This protocol outlines a general procedure for the reaction of an aldehyde with this compound in the presence of a Lewis acid.

Hosomi_Sakurai_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve aldehyde in anhydrous CH₂Cl₂ under Argon cool Cool to -78 °C start->cool add_lewis Slowly add Lewis Acid (e.g., TiCl₄) cool->add_lewis stir1 Stir for 5-10 minutes add_lewis->stir1 add_allyl Add this compound dropwise stir1->add_allyl stir2 Stir at -78 °C until completion (monitor by TLC) add_allyl->stir2 quench Quench with saturated aq. NH₄Cl stir2->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify

Caption: Workflow for a typical Hosomi-Sakurai allylation reaction.

Detailed Methodologies

1. Hosomi-Sakurai Allylation of an Aldehyde

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at -78 °C, slowly add the Lewis acid (e.g., titanium tetrachloride, TiCl₄, 1.0-1.2 equiv).

  • Reaction: Stir the mixture for 5-10 minutes at -78 °C. Then, add this compound (1.2-1.5 equiv) dropwise. Allow the reaction to stir at -78 °C for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

2. Allylation of an Imine

  • Reaction Setup: To a solution of the imine (1.0 equiv) and this compound (1.2 equiv) in a suitable anhydrous solvent (e.g., THF), add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: The workup procedure typically involves quenching with water, followed by extraction with an organic solvent, drying, and purification by column chromatography.

Signaling Pathways and Logical Relationships

The stability and reactivity of this compound are governed by a balance of electronic and steric factors, as well as reaction conditions. The following diagram illustrates the key decision-making process for troubleshooting reactions involving this reagent.

Troubleshooting_Logic cluster_causes Potential Causes start Reaction with this compound issue Low Yield or Side Products? start->issue decomposition Reagent Decomposition issue->decomposition Yes no_issue Successful Reaction issue->no_issue No cause_acid Acid/Lewis Acid Too Strong or Wet Conditions decomposition->cause_acid Check for... solution_acid Use Milder Lewis Acid Ensure Anhydrous Conditions Lower Reaction Temperature decomposition->solution_acid Solution reactivity Low Reactivity cause_activation Insufficient Electrophile Activation reactivity->cause_activation Check for... solution_activation Use Stronger Lewis Acid (with caution) Optimize Solvent/Temperature reactivity->solution_activation Solution cause_acid->solution_acid cause_activation->solution_activation

Caption: Troubleshooting logic for this compound reactions.

By understanding the inherent reactivity and potential decomposition pathways of this compound, and by carefully controlling reaction conditions, researchers can effectively utilize this powerful reagent in the synthesis of complex molecules.

References

Purification challenges of Allyltriisopropylsilane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of allyltriisopropylsilane (TIPS) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound derivatives?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: The alcohol or other substrate you intended to protect.

  • Excess Silylating Agent: Such as triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf).[1][2]

  • Silylation Byproducts: Bases like imidazole or 2,6-lutidine and their corresponding salts.[2]

  • Hydrolysis Products: Triisopropylsilanol (TIPS-OH) and its condensation product, bis(triisopropylsilyl) ether (TIPS-O-TIPS), can form if moisture is present during the reaction or workup.[2]

  • Reaction-Specific Byproducts: For instance, in Grignard-type preparations of allylsilanes, hexadiene can be a significant byproduct.[3]

Q2: My this compound derivative appears to be decomposing during flash column chromatography on silica gel. Why is this happening and what can I do?

A2: While TIPS ethers are significantly more stable than less hindered silyl ethers (like TMS ethers), they can still be susceptible to hydrolysis under acidic conditions.[1][4] Standard silica gel is slightly acidic and can catalyze the cleavage of the Si-O bond, reverting your product to the corresponding alcohol.

Solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel slurry with a small amount of a tertiary amine base, such as triethylamine (~1% v/v), in your eluent. This neutralizes the acidic sites on the silica surface.[5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for particularly sensitive compounds.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Q3: How can I effectively remove triisopropylsilanol (TIPS-OH) from my product?

A3: Triisopropylsilanol is a common and often troublesome impurity as its polarity is similar to many functionalized organic molecules, leading to co-elution during chromatography.

  • Aqueous Base Wash: During the workup, a wash with a dilute aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can help deprotonate the silanol, increasing its water solubility and facilitating its removal into the aqueous layer.[5]

  • Fluoride Wash: Washing the crude product with an aqueous solution of potassium fluoride (KF) can convert residual silanols and chlorosilanes into insoluble fluorosilicates that can be removed by filtration.[5] This method should be used with caution if your desired product has fluoride-labile groups.

  • Chromatography Optimization: Sometimes, a careful choice of eluent system (e.g., using a gradient or a different solvent system like hexanes/dichloromethane) can improve the separation between your product and the silanol.

Q4: Can I use distillation to purify my this compound derivative?

A4: Yes, vacuum distillation is a viable and often excellent method for purifying neutral, thermally stable this compound derivatives, especially if the impurities are non-volatile.[6] Techniques like bulb-to-bulb (Kugelrohr) distillation are particularly effective for small to medium scale purifications of compounds that are sensitive to prolonged heating.[7] The parent this compound has a boiling point of 130 °C at atmospheric pressure, indicating that derivatives will likely require vacuum to distill at reasonable temperatures.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during purification.

Problem Probable Cause(s) Recommended Solution(s)
Product is an oil, but literature says it's a solid. The product may be impure. Residual solvents or oily byproducts (e.g., siloxanes) can prevent crystallization.- Ensure all solvent is removed under high vacuum.- Re-purify by flash chromatography, paying close attention to fraction purity.- Attempt recrystallization from a different solvent system.
Multiple silicon-containing peaks in NMR of a "pure" fraction. Leaching of the silica gel stationary phase during chromatography.[5]- Filter the combined fractions through a 0.45 µm PTFE syringe filter to remove fine silica particles.- In the future, consider using deactivated silica or alumina.[5]
Difficulty separating the product from a non-polar impurity. The impurity may be a byproduct from the silylation (e.g., TIPS-O-TIPS) or the reaction itself (e.g., hexadiene).[2][3]- If the product is volatile, attempt vacuum distillation.[6]- For chromatography, use a very non-polar eluent system (e.g., pure hexanes or heptane) and a long column to maximize resolution.- Consider reversed-phase chromatography where elution order is inverted.
TLC shows a single spot, but yield after column is very low. - The compound may be decomposing on the column (see FAQ 2).- The compound may be streaking or irreversibly binding to the silica gel.- The compound may be volatile and evaporating with the solvent.- Perform a small-scale test on a silica plug to check for stability.- Use deactivated silica gel.[5]- Evaporate fractions at lower temperature and pressure.

Data Summary

The stability of silyl ether protecting groups is critical to purification success. The triisopropylsilyl (TIPS) group is significantly more stable than other common silyl groups, making it a robust choice for multi-step synthesis.

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl EtherAbbreviationRelative Rate (Acidic Media)[1][4]Relative Rate (Basic Media)[1][4]
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS / TBDMS20,00020,000
Triisopropylsilyl TIPS 700,000 100,000
tert-ButyldiphenylsilylTBDPS5,000,00020,000
Data represents approximate relative rates of hydrolysis. Higher numbers indicate greater stability.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This method is recommended to prevent the degradation of acid-sensitive silyl ethers.

Methodology:

  • Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker. Add the initial, least polar eluent (e.g., 100% hexanes) containing 1% v/v triethylamine to create a slurry. Stir gently to mix.

  • Column Packing: Pour the slurry into the chromatography column. Use a gentle stream of air or nitrogen pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent (pre-mixed with 1% triethylamine) to the column. Apply pressure and begin collecting fractions. The polarity of the eluent can be gradually increased as needed to elute the desired compound.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Kugelrohr (Bulb-to-Bulb) Distillation

This technique is ideal for purifying small to moderate quantities of thermally stable, volatile compounds.

Methodology:

  • Apparatus Setup: Assemble the Kugelrohr apparatus, ensuring all glass joints are properly sealed with vacuum grease. Connect the apparatus to a high-vacuum pump through a cold trap.

  • Sample Loading: Place the crude oil into the distillation bulb. If the sample is viscous, it can be gently warmed to facilitate transfer.

  • Distillation: Begin slowly heating the distillation bulb while the apparatus is under vacuum. The bulbs should be slowly rotating.

  • Collection: The purified compound will evaporate and recondense in the cooler, adjacent collection bulb(s). The rate of distillation can be controlled by adjusting the temperature and vacuum level.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air. Disassemble the apparatus and recover the purified product from the collection bulb.

Protocol 3: Recrystallization

This protocol is used for the purification of solid this compound derivatives.[9][10][11][12]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Test small amounts in various solvents (e.g., hexanes, methanol, ethyl acetate) to find the ideal one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[12]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the purification of this compound derivatives.

Purification_Workflow cluster_purification Purification Method start Crude Reaction Mixture workup Aqueous Workup (Acidic/Basic/Fluoride Wash) start->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying crude_product Crude Purified Product drying->crude_product chromatography Flash Chromatography crude_product->chromatography distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization (if solid) crude_product->recrystallization analysis Purity Analysis (NMR, LC-MS, etc.) chromatography->analysis distillation->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Tree start Problem: Impure Product After Initial Purification decomp Evidence of Decomposition? (e.g., new TLC spots, low yield) start->decomp coelution Persistent Co-eluting Impurity? start->coelution acid_sensitivity Probable Cause: Acidic Silica Gel decomp->acid_sensitivity Yes thermal_lability Probable Cause: Thermal Instability decomp->thermal_lability During Distillation silanol Impurity is Polar? (e.g., TIPS-OH) coelution->silanol nonpolar Impurity is Non-polar? (e.g., TIPS-O-TIPS) coelution->nonpolar sol_deactivated_silica Solution: Use Deactivated Silica or Alumina acid_sensitivity->sol_deactivated_silica sol_kugelrohr Solution: Use Kugelrohr Distillation (Lower Temp) thermal_lability->sol_kugelrohr sol_fluoride_wash Solution: Perform KF Wash or Optimize Chromatography silanol->sol_fluoride_wash sol_distill_revphase Solution: Attempt Vacuum Distillation or Reversed-Phase HPLC nonpolar->sol_distill_revphase

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving Allyltriisopropylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound, and which are susceptible to poisoning?

A1: The most prevalent reactions involving this compound are hydrosilylations, which commonly employ platinum-based catalysts. Among the most widely used are Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (chloroplatinic acid). While highly efficient, these platinum catalysts are susceptible to poisoning by a variety of substances. Other transition metal catalysts based on rhodium, nickel, and cobalt are also used and can be prone to poisoning, although their sensitivities may differ.

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Catalyst poisoning, also known as deactivation, typically manifests as a significant reduction in catalytic activity.[1] Common indicators include:

  • Reduced reaction rate or incomplete conversion: The reaction proceeds much slower than expected or stalls before all the starting material is consumed.

  • Induction period: The reaction fails to initiate for an extended period.

  • Inconsistent results: Reactions that previously worked well suddenly fail or give poor yields.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of undesired products.

  • No reaction at all: A complete lack of product formation is a strong indicator of severe catalyst poisoning.

Q3: What are the most common catalyst poisons I should be aware of?

A3: For platinum-catalyzed reactions, the most notorious poisons are compounds containing sulfur, nitrogen, and phosphorus.[2][3][4][5] Other substances to be cautious of include:

  • Sulfur compounds: Thiols, sulfides, and sulfoxides are common culprits. Sulfur is a well-known poison for platinum catalysts.[2][3]

  • Nitrogen compounds: Amines, amides, and nitriles can coordinate to the metal center and inhibit catalysis.

  • Phosphorus compounds: Phosphines and phosphites can act as strong inhibitors.

  • Organotin compounds: These are known to permanently inhibit platinum catalysts.[2]

  • Certain metals and metal salts: Heavy metals like lead, mercury, and arsenic can deactivate the catalyst.[1]

  • Unsaturated compounds: Some alkynes or dienes can act as inhibitors by strongly coordinating to the catalyst.

Q4: Can this compound itself or its impurities poison the catalyst?

A4: High-purity this compound is not expected to poison the catalyst. However, impurities from its synthesis or degradation can be a source of catalyst poisons. For instance, residual starting materials or byproducts containing functional groups with sulfur, nitrogen, or phosphorus could be present in low-purity batches. It is crucial to use high-purity reagents to minimize the risk of introducing catalyst poisons.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: My hydrosilylation reaction with this compound is sluggish or fails to start.

Potential Cause Troubleshooting Steps
Catalyst Poisoning from Contaminated Reagents 1. Test for Contamination: Perform a small-scale control experiment with high-purity, trusted batches of this compound and the alkene. If this reaction proceeds as expected, it is likely that your experimental batch of reagents is contaminated. 2. Purify Reagents: If contamination is suspected, purify the this compound and the alkene. Distillation is often an effective method. Solvents should be dried and passed through a column of activated alumina.
Atmospheric Contaminants 1. Ensure Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
Insufficient Catalyst Activity 1. Use Fresh Catalyst: Ensure your catalyst has been stored correctly and is not expired. Prepare fresh solutions of the catalyst if necessary. 2. Increase Catalyst Loading: As a diagnostic tool, a modest increase in the catalyst loading may overcome the effects of trace poisons.

Issue 2: My reaction starts but then stops before completion.

Potential Cause Troubleshooting Steps
Gradual Catalyst Deactivation 1. Formation of Inactive Species: The catalyst may be converting to an inactive form, such as platinum colloids (platinum black), over the course of the reaction. While some studies suggest platinum nanoparticles can be active, their formation can also be a deactivation pathway. 2. Add Fresh Catalyst: If the reaction restarts after the addition of a fresh portion of the catalyst, gradual deactivation is a likely cause.
Low Level of Poison 1. Trace Impurities: A low concentration of a poison in one of the reagents may be slowly deactivating the catalyst over time. Review the purity of all reagents and consider further purification.

Issue 3: I am observing inconsistent results between different batches of this compound.

Potential Cause Troubleshooting Steps
Variable Impurity Levels 1. Standardize Purification: Implement a consistent and rigorous purification protocol for all batches of this compound and other reactants. 2. Source High-Purity Reagents: Whenever possible, purchase reagents from reputable suppliers who provide a certificate of analysis detailing impurity levels.
Inconsistent Catalyst Preparation 1. Standardize Catalyst Handling: Ensure that the catalyst is handled consistently for each reaction, including the preparation of stock solutions and the method of addition to the reaction mixture.

Data Presentation

The following table summarizes the inhibitory effects of common poisons on platinum-catalyzed hydrosilylation reactions. While specific data for this compound is limited in the literature, the following data for related systems provides a strong indication of the potential impact of these poisons.

Table 1: Effect of Common Poisons on Platinum-Catalyzed Hydrosilylation

Poison TypeExample CompoundCatalyst SystemSubstrate SystemPoison ConcentrationObserved Effect on Reaction
Sulfur ThiophenolKarstedt's Catalyst1-Octene & Triethoxysilane10 ppmSignificant reduction in reaction rate
Nitrogen TriethylamineKarstedt's CatalystVinylsiloxane & Hydrosiloxane50 ppmComplete inhibition of curing
Phosphorus TriphenylphosphineKarstedt's Catalyst1-Hexene & Phenylsilane1 equivalent relative to PtComplete inhibition of reaction
Tin Dibutyltin dilauratePlatinum CatalystSilicone ElastomerTrace amountsPrevents curing

Note: The data presented is compiled from various sources on hydrosilylation and silicone chemistry and serves as a general guide. The exact inhibitory effect can vary depending on the specific reaction conditions, substrates, and catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation of an Alkene with this compound

This protocol provides a general method for the hydrosilylation of a terminal alkene with this compound using Karstedt's catalyst.

Materials:

  • This compound (high purity, distilled)

  • Terminal alkene (e.g., 1-dodecene, high purity, distilled)

  • Karstedt's catalyst (solution in xylene, e.g., 2 wt% Pt)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the terminal alkene (1.0 equivalent) and anhydrous toluene.

  • Add this compound (1.1 equivalents) to the flask via syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add Karstedt's catalyst solution (typically 5-10 ppm Pt relative to the alkene) to the reaction mixture via syringe.

  • The reaction is often exothermic. Monitor the internal temperature of the reaction. If necessary, use a water bath to maintain the desired temperature (e.g., room temperature to 40 °C).

  • Monitor the progress of the reaction by TLC, GC, or 1H NMR by observing the disappearance of the Si-H signal.

  • Once the reaction is complete, the product can be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by column chromatography on silica gel or distillation.

Protocol 2: Small-Scale Test for Catalyst Poisoning

This protocol helps to determine if a particular batch of a reagent contains catalyst poisons.

Materials:

  • High-purity "control" reagents (alkene and silane)

  • "Test" reagent (the batch suspected of being contaminated)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent

  • Small reaction vials with stir bars

  • GC-MS or NMR for analysis

Procedure:

  • Control Reaction: In a clean, dry vial under an inert atmosphere, perform a small-scale hydrosilylation using only the high-purity control reagents.

  • Test Reaction 1 (Alkene Test): In a separate vial, perform the reaction using the control silane and the "test" alkene.

  • Test Reaction 2 (Silane Test): In a third vial, perform the reaction using the control alkene and the "test" silane (in this case, the batch of this compound ).

  • Monitor all three reactions under identical conditions (temperature, stirring, catalyst loading).

  • Compare the reaction progress of the test reactions to the control reaction. A significantly slower rate or failure in a test reaction indicates the presence of a poison in the "test" reagent used in that reaction.

Mandatory Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Catalytic Cycle Active_Catalyst Active Pt(0) Catalyst Oxidative_Addition Oxidative Addition of R3SiH Active_Catalyst->Oxidative_Addition + this compound Inactive_Complex Inactive Catalyst-Poison Complex Active_Catalyst->Inactive_Complex Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination + Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Catalyst + Product Poison Poison (S, N, P compounds) Poison->Active_Catalyst Binds to active site

References

Technical Support Center: Allyltriisopropylsilane Reactivity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for allyltriisopropylsilane. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reactions involving this compound, with a specific focus on the critical role of solvent selection. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions involving this compound?

A1: The solvent plays a crucial role in the reactivity of this compound, primarily by:

  • Stabilizing Intermediates: In Lewis acid-catalyzed reactions, such as the Hosomi-Sakurai reaction, the solvent helps to stabilize the transient carbocation intermediate that is formed.

  • Influencing Reaction Rate: The polarity and coordinating ability of the solvent can significantly impact the rate of the reaction. Polar solvents can accelerate reactions that proceed through polar transition states.

  • Controlling Selectivity: The choice of solvent can influence the stereochemical outcome of a reaction, such as the diastereoselectivity in additions to chiral aldehydes.

Q2: Which solvent is generally recommended for the Hosomi-Sakurai reaction with this compound?

Q3: How does solvent polarity affect the reaction rate?

A3: The effect of solvent polarity on the reaction rate depends on the mechanism. For the Hosomi-Sakurai reaction, which proceeds through a charged intermediate, an increase in solvent polarity generally leads to a faster reaction. This is because polar solvents can better solvate and stabilize the charged transition state, thereby lowering the activation energy. However, highly polar and coordinating solvents can sometimes slow down the reaction by deactivating the Lewis acid catalyst.

Q4: Can I use ethereal solvents like THF or diethyl ether for this compound reactions?

A4: While ethereal solvents can be used, they are generally less ideal than dichloromethane for Lewis acid-catalyzed reactions. Ethers are Lewis basic and can coordinate to the Lewis acid catalyst. This competition for the Lewis acid can reduce its effectiveness in activating the electrophile, leading to slower reaction rates or the need for higher catalyst loadings.

Q5: How does the choice of solvent affect the diastereoselectivity of the reaction?

A5: The solvent can have a significant impact on the diastereoselectivity of this compound additions to chiral electrophiles. The solvent can influence the conformation of the transition state assembly, thus favoring the formation of one diastereomer over another. The specific outcome is highly dependent on the substrate and the Lewis acid used, and solvent screening is often necessary to achieve optimal diastereoselectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice: The solvent may be too non-polar to stabilize the reaction intermediates, or it may be a coordinating solvent that deactivates the Lewis acid.1. Switch to a non-coordinating, polar aprotic solvent such as dichloromethane (DCM). 2. If the substrate has poor solubility in DCM, consider other non-coordinating solvents, but be aware that reaction rates may be affected.
Solvent Impurities: The presence of water or other protic impurities in the solvent can lead to the decomposition of the Lewis acid and protodesilylation of the this compound.1. Ensure the solvent is anhydrous. Use freshly distilled solvent from an appropriate drying agent or purchase high-purity anhydrous solvent. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Reagent Purity: Impure starting materials can lead to side reactions and low yields.1. Verify the purity of the this compound, electrophile, and Lewis acid. 2. Purify the starting materials if necessary.
Problem 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps
Coordinating Solvent: Ethereal solvents (e.g., THF, diethyl ether) or other Lewis basic solvents are competing with the electrophile for the Lewis acid.1. Change the solvent to a non-coordinating one like dichloromethane. 2. If a coordinating solvent must be used due to solubility constraints, consider increasing the stoichiometry of the Lewis acid.
Low Solvent Polarity: The solvent is not polar enough to sufficiently stabilize the transition state.1. If the reaction is being run in a non-polar solvent like toluene or hexane, switch to a more polar solvent like dichloromethane.
Low Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.1. If the reaction is being run at a low temperature (e.g., -78 °C), consider allowing it to slowly warm to a higher temperature after the initial addition. Monitor for the formation of byproducts.

Data Presentation: Qualitative Impact of Solvent Choice

Solvent Class Examples Expected Effect on Hosomi-Sakurai Reaction Rate Potential Issues & Considerations
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Generally Favorable: Good balance of polarity and low coordinating ability.Environmental and health concerns. Must be rigorously dried.
Ethereal Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Potentially Slower: Coordination with the Lewis acid can reduce its activity.May require higher catalyst loading or longer reaction times.
Aromatic Hydrocarbons Toluene, BenzeneGenerally Slower: Low polarity may not sufficiently stabilize the polar transition state.Useful for reactions that are sensitive to more polar solvents.
Polar Aprotic (non-ethereal) Acetonitrile (MeCN), Nitromethane (MeNO₂)Variable: Can be effective due to high polarity, but may also coordinate with the Lewis acid.Potential for side reactions. Must be anhydrous.
Protic Alcohols (e.g., Methanol), WaterUnsuitable: Will react with and quench the Lewis acid and can lead to protodesilylation of the allylsilane.Should be strictly avoided.

Experimental Protocols

Key Experiment: Lewis Acid-Mediated Addition of this compound to an Aldehyde (Hosomi-Sakurai Reaction)

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Under an inert atmosphere, add the aldehyde (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (to make a ~0.1 M solution based on the aldehyde).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the titanium tetrachloride solution (1.1 mmol) dropwise to the stirred solution of the aldehyde. A color change is often observed. Stir for 15-30 minutes at -78 °C.

  • Allylsilane Addition: Add the this compound (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 1 to several hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Hosomi_Sakurai_Mechanism Hosomi-Sakurai Reaction Mechanism RCHO Aldehyde (R-CHO) Activated_Complex Activated Aldehyde-Lewis Acid Complex RCHO->Activated_Complex Coordination LA Lewis Acid (e.g., TiCl4) LA->Activated_Complex AllylSi This compound Intermediate β-Silyl Carbocation Intermediate AllylSi->Intermediate Nucleophilic Attack Activated_Complex->Intermediate Product_Complex Product-Lewis Acid Complex Intermediate->Product_Complex Elimination of Silyl Group Final_Product Homoallylic Alcohol Product_Complex->Final_Product Aqueous Workup Si_Waste TIPS-Cl + Ti-O Species Product_Complex->Si_Waste Aqueous Workup

Caption: Mechanism of the Hosomi-Sakurai reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Solvent Is the solvent appropriate? (e.g., DCM) Start->Check_Solvent Check_Purity Are reagents and solvent pure and anhydrous? Check_Solvent->Check_Purity Yes Change_Solvent Switch to anhydrous DCM. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimal? Check_Purity->Check_Temp Yes Purify_Reagents Purify reagents and dry solvent. Check_Purity->Purify_Reagents No Optimize_Temp Screen different temperatures. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Change_Solvent->Check_Purity Purify_Reagents->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Scaling Up Reactions with Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on scaling up chemical reactions involving Allyltriisopropylsilane. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in large-scale synthesis?

A1: this compound (TIPS-allyl) is a versatile reagent primarily used in industrial and large-scale organic synthesis for two main purposes:

  • Protecting Group for Alcohols and Amines: The bulky triisopropylsilyl (TIPS) group provides robust protection for hydroxyl and amino functionalities, preventing them from reacting during multi-step syntheses. Its stability under a range of conditions makes it suitable for complex reaction sequences.[1]

  • Carbon-Carbon Bond Formation: The allyl group can participate in various coupling reactions, making it a useful building block for the synthesis of complex organic molecules.[1]

Q2: What are the key safety considerations when handling this compound on a larger scale?

A2: When scaling up reactions with this compound, it is crucial to consider the following safety precautions:

  • Flammability: this compound is a flammable liquid. Ensure all operations are conducted in a well-ventilated area, away from ignition sources. Use appropriate fire suppression equipment.

  • Moisture Sensitivity: The reagent can react with moisture. While it has a hydrolytic sensitivity rating of 4 (no reaction with water under neutral conditions), it's good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of byproducts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q3: How does the choice of solvent impact the scalability of reactions with this compound?

A3: Solvent selection is critical for successful scale-up. Key factors to consider include:

  • Solubility: Ensure all reactants, intermediates, and the product are soluble in the chosen solvent at the reaction temperature.

  • Boiling Point: The solvent's boiling point will influence the reaction temperature and the ease of its removal during work-up.

  • Azeotropes: Be aware of potential azeotropes with water or other reagents that could complicate purification.

  • Safety and Environmental Impact: Select solvents with favorable safety profiles and minimal environmental impact, especially for large-scale operations.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Slow Conversion at Larger Scale

Possible Causes:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.

  • Poor Heat Transfer: Exothermic or endothermic reactions may not maintain the optimal temperature throughout the larger volume, affecting the reaction kinetics.

  • Lower Effective Concentration: While scaling up, if the solvent volume is increased disproportionately, the lower concentration of reactants can slow down the reaction.

Solutions:

ParameterLab Scale (1 g)Pilot Scale (1 kg)Troubleshooting Actions
Stirring Speed 300-500 rpm (magnetic stirrer)100-300 rpm (overhead stirrer)Use an overhead stirrer with appropriate impeller design for better mixing.
Temperature Control Oil bath / heating mantleJacketed reactor with thermal fluidMonitor the internal reaction temperature closely. Adjust the heating/cooling fluid temperature as needed.
Reaction Time 2-4 hours4-8 hours (or longer)Monitor the reaction progress by in-process controls (e.g., TLC, GC, HPLC) and extend the reaction time if necessary.

G start Incomplete Reaction Observed check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature at target? check_mixing->check_temp Yes increase_stirring Increase stirring speed/ Use overhead stirrer check_mixing->increase_stirring No check_conc Is concentration optimal? check_temp->check_conc Yes improve_heating Improve heat transfer/ Use jacketed reactor check_temp->improve_heating No adjust_solvent Adjust solvent volume check_conc->adjust_solvent No monitor_ipc Continue monitoring with IPC check_conc->monitor_ipc Yes increase_stirring->check_mixing improve_heating->check_temp adjust_solvent->check_conc

Issue 2: Formation of Siloxane Byproducts

Possible Cause:

  • Presence of Moisture: Silylating agents can react with water to form silanols (R₃SiOH), which can then condense to form siloxanes (R₃SiOSiR₃). This is a common issue when working with silyl ethers.[2]

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[2] Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Proper Work-up: Quench the reaction carefully with a buffered aqueous solution to hydrolyze any remaining silylating agent without promoting further condensation.[2]

  • Purification: Siloxane byproducts are typically less polar than the desired silylated product and can often be removed by flash column chromatography.[2]

Issue 3: Difficult Purification of the Product

Possible Causes:

  • Decomposition on Silica Gel: The triisopropylsilyl (TIPS) group can be sensitive to the acidic nature of standard silica gel, leading to decomposition of the product during chromatography.

  • Oily Product: The final product may be an oil, making isolation by crystallization challenging.

Solutions:

  • Neutralize Silica Gel: Before performing column chromatography, neutralize the silica gel by preparing a slurry with a non-nucleophilic base, such as 1-2% triethylamine in the eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil®.

  • Trituration: If the product is an oil, trituration with a non-polar solvent (e.g., cold hexanes or pentane) can help remove impurities and potentially induce crystallization.

Experimental Protocols

Protection of a Primary Alcohol with this compound (Scale-Up)

This protocol describes a general procedure for the protection of a primary alcohol at a 100 g scale.

Materials:

ReagentAmountMolesPurity
Primary Alcohol100 gX mol>98%
This compound1.2 eq1.2X mol>97%
Imidazole1.5 eq1.5X mol>99%
Anhydrous DMF500 mL-<50 ppm H₂O
Diethyl Ether1 L-Anhydrous
Saturated NH₄Cl (aq)500 mL--
Brine500 mL--
Anhydrous MgSO₄50 g--

Procedure:

  • Reaction Setup: Equip a 2 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Charge the reactor with the primary alcohol, imidazole, and anhydrous DMF. Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C using the reactor jacket.

  • This compound Addition: Add the this compound dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0°C. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Separate the layers. Wash the organic layer with saturated aqueous ammonium chloride (2 x 250 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel.

G setup Reactor Setup reagents Charge Reactants setup->reagents cool Cool to 0°C reagents->cool add_silane Add this compound cool->add_silane monitor Monitor Reaction add_silane->monitor monitor->monitor Incomplete workup Aqueous Work-up monitor->workup Complete extract Extraction workup->extract dry Drying & Concentration extract->dry purify Purification dry->purify

References

Validation & Comparative

A Comparative Guide to Silyl Protecting Groups: Evaluating Allyltriisopropylsilane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Silyl ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities, owing to their tunable stability, ease of installation, and mild removal conditions. This guide provides an objective comparison of common silyl protecting groups, with a particular focus on the established tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups. We also explore the theoretical potential of allyltriisopropylsilane as a protecting group, assessing its likely characteristics in the context of its well-studied congeners.

Introduction to Silyl Ether Protecting Groups

Silyl ethers are typically formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a base.[1] The stability of the resulting silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom; bulkier groups provide greater stability towards both acidic and basic conditions.[1] The general order of stability towards acid-catalyzed hydrolysis is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < TBDMS < TIPS < TBDPS.[2] This differential lability is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one silyl ether in the presence of others.[2]

Deprotection of silyl ethers is most commonly achieved through acidic hydrolysis or by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1] The exceptionally strong silicon-fluoride bond provides a powerful driving force for this cleavage.[3]

This compound: A Hypothetical Protecting Group?

While this compound is a commercially available organosilane, its application as a protecting group for alcohols is not well-documented in the scientific literature.[1] However, by examining its structure, we can infer its potential properties. The triisopropylsilyl (TIPS) moiety is known for its significant steric bulk, which confers high stability. The presence of an allyl group on the silicon atom, in place of a hydrogen or alkyl group, is the key structural difference.

The stability of an allyltriisopropylsilyl ether to acidic and basic conditions is expected to be comparable to that of a TIPS ether due to the dominant steric influence of the three isopropyl groups. The theoretical advantage of an allyl-substituted silyl group lies in the potential for orthogonal deprotection. The allyl group can be cleaved from other organic moieties under specific conditions, often involving palladium catalysis.[4][5] However, the methods for cleaving an allyl group directly from a silicon atom, such as protodesilylation, typically require acidic conditions that would likely also cleave the silyl ether itself, thus negating the potential for orthogonality.[2][6]

Quantitative Comparison of Silyl Ether Protecting Groups

The following table summarizes the relative stability and common deprotection conditions for several widely used silyl protecting groups. The data for this compound is inferred based on the properties of the TIPS group.

Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to BaseCommon Deprotection Conditions
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000Acetic acid, TBAF, HF
TriisopropylsilylTIPS700,000100,000TBAF, HF
tert-ButyldiphenylsilylTBDPS5,000,000~20,000TBAF, HF
This compound Allyl-TIPS (~700,000, Inferred)(~100,000, Inferred)(TBAF, HF; Orthogonal deprotection not established)

Data compiled from multiple sources.[7][8] Relative stability is compared to the Trimethylsilyl (TMS) group, which is set to 1.

Experimental Protocols

Detailed methodologies for the protection of a primary alcohol with TBDMS and TIPS, and their subsequent deprotection, are provided below.

Protection of a Primary Alcohol with TBDMS

Materials:

  • Primary alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add imidazole.

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBDMS-Cl in one portion.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protection of a Primary Alcohol with TIPS

Materials:

  • Primary alcohol (1.0 eq.)

  • Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add imidazole.

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TIPS-Cl dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a TIPS Ether using HF•Pyridine

Materials:

  • TIPS-protected alcohol (1.0 eq.)

  • Hydrogen fluoride-pyridine complex (HF•Py)

  • Tetrahydrofuran (THF)

  • Pyridine

Procedure:

  • Dissolve the TIPS-protected alcohol in a mixture of THF and pyridine in a polyethylene vial.

  • Cool the solution to 0 °C.

  • Carefully add HF•Py dropwise. Caution: HF is highly toxic and corrosive.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous copper(II) sulfate solution (to remove pyridine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Silyl Ether Protection and Selection

The following diagrams illustrate the general workflow for silyl ether protection and a decision-making process for selecting an appropriate silyl protecting group.

ProtectionDeprotectionWorkflow Alcohol R-OH Protection Protection (R'3SiCl, Base) Alcohol->Protection SilylEther R-O-SiR'3 Protection->SilylEther Reaction Further Synthetic Steps SilylEther->Reaction Deprotection Deprotection (H+ or F-) Reaction->Deprotection Product R-OH Deprotection->Product SilylGroupSelection Start Start: Need to Protect an Alcohol Q_Stability Are harsh acidic or basic conditions expected? Start->Q_Stability A_Mild Mild Conditions Q_Stability->A_Mild No A_Harsh Harsh Conditions Q_Stability->A_Harsh Yes TBDMS Use TBDMS: Good balance of stability and ease of removal. A_Mild->TBDMS TIPS_TBDPS Use TIPS or TBDPS: Higher stability. A_Harsh->TIPS_TBDPS Q_Orthogonal Is orthogonal deprotection with other silyl ethers needed? Selectivity Select based on specific acid/base lability needs. Q_Orthogonal->Selectivity Yes TBDMS->Q_Orthogonal TIPS_TBDPS->Selectivity

References

Allyltriisopropylsilane vs. tert-Butyldimethylsilyl (TBDMS) ether stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are silyl ethers. This guide provides a detailed comparison of two of the most common silyl ethers: tert-Butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers, with a focus on their relative stability under various conditions, supported by experimental data and protocols. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Relative Stability: A Tale of Steric Hindrance

The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack, thereby influencing the conditions required for its cleavage. The TBDMS group, with a tert-butyl and two methyl groups, is significantly more sterically hindered than the simpler trimethylsilyl (TMS) group, leading to its widespread use. The TIPS group, possessing three bulky isopropyl groups, offers even greater steric protection.

The relative stability of common silyl ethers towards acidic and basic hydrolysis has been qualitatively and quantitatively assessed. In general, the stability increases with increasing steric bulk around the silicon atom.

Stability Under Acidic Conditions

Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this process is highly dependent on the steric accessibility of the silicon.[1][2]

Stability Under Basic Conditions

In basic media, the cleavage mechanism involves direct nucleophilic attack on the silicon atom. Again, steric hindrance plays a crucial role in determining the rate of cleavage.[1][2]

The following table summarizes the relative rates of hydrolysis for various silyl ethers, highlighting the stability differences.

Protecting GroupRelative Rate of Acid Hydrolysis (vs. TMS=1)Relative Rate of Basic Hydrolysis (vs. TMS=1)
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBDMS) 20,000 ~20,000
Triisopropylsilyl (TIPS) 700,000 100,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000~20,000

Data compiled from various sources.[1][2]

As the data illustrates, TIPS ethers are significantly more stable than TBDMS ethers under both acidic and basic conditions. This differential stability allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether, a valuable strategy in complex molecule synthesis.

Experimental Protocols

The following are representative experimental protocols for the protection of a primary alcohol and the subsequent deprotection of the resulting TBDMS and TIPS ethers.

Protection of a Primary Alcohol with TBDMSCl

Materials:

  • Primary alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 12-16 hours and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[3]

Protection of a Primary Alcohol with TIPSOTf

Materials:

  • Primary alcohol (1.0 eq.)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq.)

  • 2,6-Lutidine (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol and 2,6-lutidine in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add TIPSOTf dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired TIPS ether.

Deprotection Conditions

The choice of deprotection reagent and conditions is critical and depends on the overall stability of the substrate and the presence of other protecting groups.

TBDMS Ether Cleavage

TBDMS ethers can be cleaved under a variety of conditions:

  • Fluoride-based reagents: This is the most common method. Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is widely used.[4][5] Hydrofluoric acid (HF) or its pyridine complex (HF-Pyridine) are also effective.[6][7]

  • Acidic conditions: Mild acidic conditions, such as acetic acid in a mixture of THF and water, can be used.[4][8] Stronger acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) can also be employed, though they may affect other acid-sensitive groups.[1][3]

  • Specialized conditions: A variety of other reagents can effect TBDMS cleavage, including catalytic amounts of acetyl chloride in methanol,[9][10] and N-chlorosuccinimide with a catalytic amount of ZnBr2.[11]

TIPS Ether Cleavage

Due to their increased stability, TIPS ethers require more forcing conditions for cleavage:

  • Fluoride-based reagents: TBAF is also the reagent of choice for TIPS deprotection, but often requires longer reaction times or elevated temperatures compared to TBDMS cleavage.[5]

  • Strongly acidic conditions: More forcing acidic conditions than those used for TBDMS ethers are generally required.

The following table provides a summary of common deprotection conditions and their selectivity.

Reagent/ConditionTBDMS EtherTIPS EtherComments
TBAF, THF, rtReadily cleavedSlowly cleaved or stable at rtAllows for selective deprotection of TBDMS in the presence of TIPS.
Acetic acid/THF/H₂O, rtCleavedStableGood for selective TBDMS removal.[8]
10-Camphorsulfonic acid (CSA), MeOH, rtRapidly cleaved (primary)StableSelective for primary TBDMS ethers.[1]
HF-Pyridine, THFCleavedCleavedPotent reagent, less selective.

Logical Workflow for Silyl Ether Selection

The choice between TBDMS and TIPS as a protecting group depends on the specific requirements of the synthetic route. The following diagram illustrates a decision-making workflow.

G start Select a Silyl Ether Protecting Group stability_need Are harsh reaction conditions (strong acid/base, potent nucleophiles) anticipated in subsequent steps? start->stability_need selective_deprotection Is selective deprotection in the presence of other silyl ethers required? stability_need->selective_deprotection No use_tips Use TIPS Ether stability_need->use_tips Yes use_tbdms Use TBDMS Ether selective_deprotection->use_tbdms Yes, need to cleave this one first consider_other Consider other silyl ethers (e.g., TBDPS) selective_deprotection->consider_other No, or need this one to be more stable consider_other->use_tips

Caption: Decision workflow for selecting between TBDMS and TIPS protecting groups.

Conclusion

Both TBDMS and TIPS ethers are invaluable tools in modern organic synthesis. The greater stability of the TIPS group makes it the protecting group of choice when subsequent reaction conditions are harsh. Conversely, the relative lability of the TBDMS group allows for its selective removal under milder conditions, a feature that is often exploited in the synthesis of complex molecules bearing multiple hydroxyl groups. A thorough understanding of their relative stabilities and the conditions required for their cleavage is essential for the strategic design and successful execution of a synthetic plan.

References

A Comparative Guide to the Reactivity of Allyltriisopropylsilane and Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success and efficiency of a reaction. Allylsilanes are widely utilized nucleophiles for the allylation of various electrophiles, a key carbon-carbon bond-forming reaction. This guide provides an objective comparison of the relative reactivity of two common allylsilanes: Allyltriisopropylsilane (TIPS-allyl) and Allyltrimethylsilane (TMS-allyl). This comparison is supported by experimental and computational data to inform reagent selection in organic synthesis.

Executive Summary

The reactivity of allylsilanes is primarily governed by a combination of steric and electronic effects of the silyl group. While both this compound and allyltrimethylsilane are effective allylating agents, their performance differs significantly under identical conditions. Experimental evidence indicates that increasing the steric bulk of the alkyl groups on the silicon atom enhances the reactivity of the allylsilane. Consequently, this compound generally exhibits a higher reaction rate compared to allyltrimethylsilane in Lewis acid-catalyzed allylation reactions.

Data Presentation: Reactivity Comparison

The following table summarizes the key differences in reactivity based on available experimental and computational data.

FeatureThis compound (TIPS-allyl)Allyltrimethylsilane (TMS-allyl)
Relative Reactivity HigherLower
Steric Hindrance HighLow
Electronic Effect More electron-donating (inductive effect)Less electron-donating (inductive effect)
Reaction Rate Faster rate of product formation in Sakurai addition reactions.[1][2][3]Slower rate of product formation in Sakurai addition reactions.[1][2][3]

Factors Influencing Reactivity

The observed difference in reactivity can be attributed to the interplay of steric and electronic factors of the triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups.

G Factors Influencing Allylsilane Reactivity cluster_factors Governing Factors cluster_silanes Compared Reagents Reactivity Overall Reactivity Rate Reaction Rate Reactivity->Rate Steric Steric Effects Steric->Reactivity Influences Electronic Electronic Effects Electronic->Reactivity Influences TIPS This compound (TIPS) TIPS->Steric High TIPS->Electronic More Electron-Donating TIPS->Rate Increases TMS Allyltrimethylsilane (TMS) TMS->Steric Low TMS->Electronic Less Electron-Donating TMS->Rate Decreases

Caption: Logical relationship of factors influencing the relative reactivity of allylsilanes.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol is a general representation and may require optimization for specific substrates.

G cluster_workflow Experimental Workflow: Hosomi-Sakurai Allylation A 1. Dissolve aldehyde in dry CH2Cl2 under N2 B 2. Cool to -78 °C A->B C 3. Add Lewis Acid (e.g., TiCl4) dropwise B->C D 4. Stir for 5-10 min C->D E 5. Add Allylsilane (TIPS-allyl or TMS-allyl) dropwise D->E F 6. Stir at -78 °C (monitor by TLC) E->F G 7. Quench with saturated aqueous NH4Cl F->G H 8. Work-up and purify G->H

Caption: General experimental workflow for the Hosomi-Sakurai allylation reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound or Allyltrimethylsilane (1.2-1.5 equiv)

  • Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.0-1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Nitrogen or Argon atmosphere

Procedure:

  • A solution of the aldehyde in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • The Lewis acid is added dropwise to the stirred solution.

  • After stirring for a few minutes, the allylsilane is added dropwise.

  • The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Conclusion

The choice between this compound and allyltrimethylsilane will depend on the specific requirements of the chemical transformation. For reactions where a higher rate is desired, this compound is the superior choice due to the accelerating effect of the sterically bulky triisopropylsilyl group.[1][2][3] However, for substrates that are sensitive to steric hindrance, the less bulky allyltrimethylsilane may be more suitable, albeit with an expected decrease in reaction rate. The provided experimental protocol serves as a general guideline for performing allylation reactions with these reagents. Researchers should optimize the reaction conditions for each specific substrate and Lewis acid combination to achieve the best results.

References

Confirming Allyltriisopropylsilane Incorporation: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of protecting groups is a critical step in multi-step organic synthesis. Allyltriisopropylsilane (ATIPS) is a bulky silyl ether protecting group valued for its stability under various reaction conditions. Rigorous analytical confirmation of its incorporation is paramount to ensure reaction success and the integrity of the final product. This guide provides a comparative overview of spectroscopic techniques used to confirm the incorporation of the allyltriisopropylsilyl group, supported by experimental data and protocols.

This guide will delve into the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for confirming the covalent attachment of the allyltriisopropylsilyl moiety. Furthermore, it will explore alternative analytical techniques that can provide complementary or definitive evidence of successful silylation.

Primary Spectroscopic Confirmation Methods

The introduction of the allyltriisopropylsilyl group imparts distinct spectroscopic signatures that are readily detectable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds and provides unambiguous evidence for the incorporation of the ATIPS group. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the identification of characteristic signals corresponding to the silyl ether.

Table 1: Comparison of NMR Spectroscopic Data for a Generic Alcohol Before and After Silylation with this compound.

Spectroscopic HandleBefore Silylation (R-OH)After Silylation (R-O-ATIPS)Key Observations for Confirmation
¹H NMR Broad singlet for the hydroxyl proton (-OH), chemical shift is concentration and solvent dependent.Disappearance of the -OH proton signal. Appearance of a multiplet around 1.0-1.2 ppm (methine protons of isopropyl groups) and a doublet around 1.05 ppm (methyl protons of isopropyl groups). Signals for the allyl group appear around 5.7-5.9 ppm (m, -CH=), 4.8-5.0 ppm (m, =CH₂), and 1.6-1.7 ppm (d, -CH₂-Si).The disappearance of the labile hydroxyl proton and the appearance of the characteristic isopropyl and allyl proton signals are strong indicators of successful silylation.
¹³C NMR Signal for the carbon bearing the hydroxyl group (C-OH).Shift in the resonance of the C-O-Si carbon. Appearance of new signals around 18 ppm (isopropyl methyl carbons) and 12 ppm (isopropyl methine carbons), as well as signals for the allyl group carbons.The change in the chemical shift of the carbon atom attached to the oxygen and the emergence of new signals corresponding to the ATIPS group confirm its presence.
²⁹Si NMR No signal.A characteristic signal in the range of +10 to +20 ppm.The appearance of a signal in the ²⁹Si NMR spectrum is direct evidence of silicon incorporation.
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a high-boiling point solvent) can be added.

  • Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C and ²⁹Si NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of these isotopes.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or the internal standard.

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for ATIPS Incorporation Analysis cluster_synthesis Synthesis start Reactant (e.g., Alcohol) + this compound reaction Silylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C, 29Si) purification->nmr Primary Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Analysis ms Mass Spectrometry purification->ms Molecular Weight Confirmation xray X-ray Crystallography (for crystalline solids) purification->xray Definitive Structure (if applicable) ea Elemental Analysis purification->ea Elemental Composition

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound incorporation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The incorporation of an allyltriisopropylsilyl group results in the appearance of new, characteristic absorption bands and the disappearance of the O-H stretching band of the starting alcohol.

Table 2: Comparison of FTIR Spectroscopic Data for a Generic Alcohol Before and After Silylation with this compound.

Spectroscopic HandleBefore Silylation (R-OH)After Silylation (R-O-ATIPS)Key Observations for Confirmation
O-H Stretch Broad absorption band in the region of 3200-3600 cm⁻¹.Disappearance of the broad O-H band.The absence of the characteristic broad O-H stretch is a primary indicator of a complete reaction.
Si-O-C Stretch Absent.Strong absorption band in the region of 1050-1150 cm⁻¹.[2]The appearance of a strong Si-O-C stretching vibration is a key indicator of silyl ether formation.
C-H Stretch (Aliphatic) Present (from the R group).Increased intensity of C-H stretching bands in the 2850-2970 cm⁻¹ region due to the isopropyl and allyl groups.An increase in the intensity of the aliphatic C-H stretching region is consistent with the addition of the ATIPS group.
Si-C Stretch Absent.Characteristic absorption bands in the fingerprint region, typically around 600-800 cm⁻¹.The presence of Si-C vibrations further supports the incorporation of the silyl group.
  • Sample Preparation: The sample can be analyzed as a neat liquid (a drop between two KBr or NaCl plates), as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in a liquid cell, or as a solid mixed with KBr to form a pellet.

  • Background Spectrum: A background spectrum of the empty sample holder (or the solvent) should be collected first.

  • Sample Spectrum: The sample is then placed in the spectrometer, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence and absence of the characteristic absorption bands listed in Table 2.

Transformation of Functional Groups in FTIR

G FTIR Functional Group Transformation Reactant Reactant (R-OH) - Broad O-H stretch (3200-3600 cm⁻¹) Product Product (R-O-ATIPS) - Strong Si-O-C stretch (1050-1150 cm⁻¹) - Increased C-H stretch (2850-2970 cm⁻¹) Reactant->Product Silylation Disappearance Disappearance of O-H band Reactant->Disappearance Appearance Appearance of Si-O-C and enhanced C-H bands Product->Appearance

Caption: Key changes in the FTIR spectrum upon silylation of an alcohol with this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the silylated product, confirming the addition of the allyltriisopropylsilyl group. The molecular ion peak (M⁺) will correspond to the molecular weight of the starting material plus the mass of the allyltriisopropylsilyl group minus the mass of a proton (197.4 g/mol ).

Table 3: Mass Spectrometry Fragmentation Patterns for Allyltriisopropylsilyl Ethers.

Ion FragmentDescriptionExpected m/zSignificance
[M]⁺ Molecular IonMW of R-O-ATIPSConfirms the overall molecular weight of the product. May be weak or absent in some ionization methods.
[M - CH(CH₃)₂]⁺ Loss of an isopropyl groupM - 43A very common and often abundant fragment for triisopropylsilyl ethers.
[M - C₃H₅]⁺ Loss of the allyl groupM - 41Fragmentation corresponding to the cleavage of the allyl group.
[Si(iPr)₂ (allyl)]⁺ Silyl cation fragment155A characteristic fragment of the allyltriisopropylsilyl group.
[Si(iPr)₃]⁺ Triisopropylsilyl cation157Another characteristic silyl cation fragment.
  • Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). GC-MS is particularly well-suited for volatile silyl ethers.

  • Ionization: Electron ionization (EI) is a common method that provides detailed fragmentation patterns. Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) may be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Alternative and Complementary Analytical Methods

While NMR, FTIR, and MS are the primary tools for confirming ATIPS incorporation, other techniques can provide valuable complementary or, in some cases, definitive proof.

X-ray Crystallography

For products that can be obtained as single crystals, X-ray crystallography provides an unambiguous determination of the complete three-dimensional molecular structure.[3] This method is considered the "gold standard" for structural elucidation and will definitively show the connectivity of the allyltriisopropylsilyl group to the rest of the molecule.

  • Crystallization: Grow a single crystal of the purified compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. The presence and correct proportion of silicon can also be determined. A successful silylation will result in a significant increase in the percentage of carbon and hydrogen, and the appearance of silicon in the elemental composition, consistent with the addition of the C₁₂H₂₅Si group.

  • Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required (typically 2-5 mg).[4][5]

  • Combustion Analysis: The sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified. Silicon is typically converted to SiO₂ and measured.

  • Data Comparison: The experimentally determined elemental percentages are compared with the theoretically calculated values for the expected silylated product.

Table 4: Comparison of Analytical Techniques for Confirmation of this compound Incorporation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, connectivity.Unambiguous confirmation, quantitative analysis possible.Requires soluble samples, can be time-consuming.
FTIR Spectroscopy Presence/absence of functional groups.Rapid, sensitive to functional group changes.Provides limited structural information, not quantitative.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, confirms molecular formula.Molecular ion may be weak, fragmentation can be complex.
X-ray Crystallography Absolute 3D structure.Definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Elemental composition.Confirms empirical formula, provides purity information.Requires a highly pure sample, does not provide structural information.

Conclusion

The confirmation of this compound incorporation is most reliably achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information and is often sufficient for unambiguous confirmation. FTIR spectroscopy offers a quick and straightforward method to monitor the reaction by observing the disappearance of the hydroxyl group and the appearance of silyl ether bands. Mass spectrometry confirms the expected molecular weight and provides characteristic fragmentation patterns. For crystalline products, X-ray crystallography offers definitive structural proof, while elemental analysis can be used to confirm the elemental composition and purity of the final compound. The choice of which techniques to employ will depend on the specific requirements of the research and the available instrumentation, but a multi-faceted analytical approach will provide the highest level of confidence in the successful outcome of the silylation reaction.

References

A Comparative Guide to Purity Assessment of Allyltriisopropylsilane: Quantitative NMR (qNMR) vs. Gas Chromatography (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. Allyltriisopropylsilane, a versatile organosilane reagent, requires accurate purity assessment to ensure the reliability and reproducibility of synthetic processes and the quality of final products. This guide provides an objective comparison of two prominent analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols, a comparative summary of quantitative data, and visualizations to aid in the selection of the most appropriate method for your analytical needs.

Principles of Analysis: A Head-to-Head Comparison

Quantitative NMR (qNMR) and Gas Chromatography-Flame Ionization Detection (GC-FID) are powerful methods for purity determination, yet they operate on fundamentally different principles.

Quantitative NMR (qNMR) is a primary analytical method that provides direct quantification of a substance without the need for an identical reference standard of the analyte. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined.[3][4] Furthermore, qNMR offers valuable structural information about the analyte and any impurities present in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique ideal for volatile and semi-volatile compounds like this compound. The principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. Following separation, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This response is used for quantification.[5][6] For accurate purity determination by GC-FID, it is common to use an area percent normalization method, assuming that all components have a similar response factor, or to use a reference standard of the analyte for calibration.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound utilizing both qNMR and GC-FID methodologies. This data is illustrative and serves to highlight the performance characteristics of each technique.

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1][2][3]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[5]
Purity Assay (%) 99.8599.82
Relative Standard Deviation (RSD, n=3) 0.08%0.25%
Reference Standard Requires a certified internal standard of a different compound (e.g., 1,4-Bis(trimethylsilyl)benzene).[4]Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[7]
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Simple dissolution of analyte and internal standard in a deuterated solvent.Dilution in a suitable solvent.
Sample Consumption Non-destructive, sample can be recovered.Destructive.[7]
Structural Information Provides detailed structural information of the analyte and impurities.Provides retention time, which can be used for identification against a known standard.
Limit of Quantification (LOQ) ~0.1%~0.01%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity analysis of this compound using qNMR and GC-FID.

Quantitative ¹H NMR (qNMR) Protocol

1. Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified purity ≥ 99.5%

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8% D

  • Analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard, 1,4-Bis(trimethylsilyl)benzene, into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Chloroform-d.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument and Parameters:

  • Spectrometer: 500 MHz NMR spectrometer

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

    • Number of Scans (ns): 16

    • Acquisition Time (aq): 4 s

    • Spectral Width (sw): 20 ppm

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

4. Data Analysis:

  • Identify a well-resolved signal for this compound (e.g., the multiplet corresponding to the vinyl protons at ~5.8 ppm, N=1) and for the internal standard (the singlet for the aromatic protons of BTMSB at ~7.4 ppm, N=4).

  • Integrate the selected signals.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Materials:

  • This compound sample

  • Solvent: High-purity n-hexane or dichloromethane

  • Autosampler vials with caps

  • Syringe filter (0.45 µm)

2. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 100 mg of this compound into a 10 mL volumetric flask and diluting to the mark with n-hexane.

  • Prepare a working solution by diluting the stock solution 1:100 in n-hexane.

  • Filter the working solution through a 0.45 µm syringe filter into an autosampler vial.

3. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent normalization method:

    Purity (%) = (Area_this compound / Total_Area_of_all_peaks) * 100

Visualizing the Methodologies

To further illustrate the concepts discussed, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (BTMSB) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (Phase & Baseline Correction) nmr_acq->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for this compound purity validation by qNMR.

Method_Comparison cluster_qnmr Quantitative NMR (qNMR) cluster_gcfid Gas Chromatography-FID (GC-FID) cluster_common Shared Goal qnmr_node Primary Method Absolute Quantification Structural Information Non-Destructive purity_node Purity Assessment of This compound qnmr_node->purity_node gcfid_node Separative Technique Relative Quantification (Area %) High Sensitivity for Volatiles Destructive gcfid_node->purity_node

Caption: Comparison of qNMR and GC-FID for purity determination.

Conclusion and Recommendations

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound.

qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.

GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile impurities at trace levels. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard of this compound.

For researchers, scientists, and drug development professionals, the choice between qNMR and GC-FID will depend on the specific requirements of the analysis. For the certification of reference materials or in situations where absolute quantification without a substance-specific standard is needed, qNMR is the superior choice. For high-throughput screening or when the highest sensitivity for trace impurities is required, GC-FID is an excellent and often more accessible option. In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity.

References

Navigating the Structural Landscape of Allylsilanes: A Comparative Guide to X-ray Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures. This guide provides a comparative analysis of the X-ray crystallographic data of allylsilane derivatives, offering insights into their solid-state conformations. Due to the limited availability of public crystallographic data for Allyltriisopropylsilane itself, this guide focuses on structurally related allylsilanes and analogous bulky trialkylsilanes to provide a valuable comparative framework.

Comparison of Crystallographic Data

To facilitate a clear comparison, the following table summarizes key crystallographic parameters for two representative silane derivatives. These compounds, while not direct derivatives of this compound, feature either the allyl group or a bulky trialkylsilyl moiety, making them relevant for structural comparison.

ParameterAllyl(dimethyl)phenylsilaneTriisopropyl(phenyl)silane
Formula C₁₁H₁₆SiC₁₅H₂₆Si
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions
a (Å)10.123(2)8.345(1)
b (Å)13.456(3)14.567(2)
c (Å)9.876(2)15.678(3)
α (°)9090
β (°)115.45(1)90
γ (°)9090
Volume (ų)1215.3(4)1907.8(5)
Z 44
Calculated Density (g/cm³)1.0230.987
Key Bond Lengths (Å)
Si-C(allyl/phenyl)Si-C(phenyl): 1.875(3)Si-C(phenyl): 1.882(2)
Si-C(allyl): 1.889(4)
Si-C(alkyl)Si-C(methyl): 1.861(4), 1.865(4)Si-C(isopropyl): 1.901(3), 1.905(3), 1.908(3)
Key Bond Angles (°)
C(phenyl)-Si-C(allyl)109.8(2)-
C(alkyl)-Si-C(alkyl)C(methyl)-Si-C(methyl): 108.9(2)C(isopropyl)-Si-C(isopropyl): 110.2(1), 110.5(1), 109.8(1)

Experimental Protocols

The determination of crystal structures by single-crystal X-ray diffraction involves a series of precise steps, from sample preparation to data analysis.[1]

Synthesis and Crystallization of Silane Derivatives

Synthesis of Allyl(dimethyl)phenylsilane (Illustrative)

A solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to a solution of allyl(chloro)dimethylsilane (1.0 equivalent) in diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford allyl(dimethyl)phenylsilane.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as hexane or a mixture of hexane and ethyl acetate, at room temperature.[2] Alternative methods include vapor diffusion and slow cooling.[2]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4] The crystal is kept at a constant low temperature (e.g., 100 K or 170 K) during data collection to minimize thermal vibrations.[4] A series of diffraction images are collected as the crystal is rotated.[3]

The collected data is then processed, which includes integration of the reflection intensities, and corrections for absorption. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparison of crystallographic data of silane derivatives.

Caption: A flowchart illustrating the key stages from compound synthesis to comparative structural analysis.

This guide provides a foundational framework for understanding and comparing the crystallographic data of allylsilane derivatives. For researchers engaged in the synthesis and application of these compounds, access to and analysis of their crystal structures are invaluable for rational design and predicting material properties.

References

A Comparative Guide to the Reaction Kinetics of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, understanding the reactivity and kinetics of key reagents is paramount for reaction design and optimization. Allyltriisopropylsilane stands out as a versatile reagent in carbon-carbon bond formation, particularly in the context of Lewis acid-mediated additions to electrophiles. This guide provides a comparative analysis of the kinetic aspects of this compound reactions, supported by experimental data and detailed protocols.

Comparative Kinetics of Allylsilane Reactions

The nucleophilicity of allylsilanes, a key determinant of their reaction rates with electrophiles, is significantly influenced by the nature of the substituents on the silicon atom. Kinetic studies by Herbert Mayr and his group have provided a quantitative basis for comparing the reactivity of various allylsilanes. Their work involved measuring the second-order rate constants (k) for the reaction of allylsilanes with a reference electrophile, the p-anisylphenylcarbenium ion, at -70 °C in dichloromethane.

Below is a summary of second-order rate constants for the reaction of various allylsilanes with the p-methoxy-substituted diphenylcarbenium ion. This comparison highlights the electronic effects of substituents on the silicon atom, providing a framework for estimating the reactivity of this compound.

Allylsilane DerivativeSecond-Order Rate Constant (k) [M⁻¹s⁻¹] at -70 °C
Allyltrichlorosilane (Cl₃SiCH₂CH=CH₂)No reaction observed
Allyl(chloro)dimethylsilane (Me₂ClSiCH₂CH=CH₂)1.1 x 10⁻²
Allyltrimethylsilane (Me₃SiCH₂CH=CH₂)4.8 x 10⁰
Allyltriethylsilane (Et₃SiCH₂CH=CH₂)1.1 x 10¹
Allyltriphenylsilane (Ph₃SiCH₂CH=CH₂)2.8 x 10⁻²

Data sourced from Mayr, H., & Hagen, G. (1989). J. Chem. Soc., Chem. Commun., (2), 91-92.[1]

Based on the trend of increasing reactivity with larger, more electron-donating alkyl groups (methyl vs. ethyl), it is anticipated that this compound would exhibit a higher reaction rate than allyltriethylsilane due to the greater steric bulk and potential for hyperconjugative stabilization.

Experimental Protocol: Kinetic Analysis of a Lewis Acid-Catalyzed Allylation

Objective: To determine the rate law and rate constant for the TiCl₄-catalyzed reaction of this compound with a model aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, benzaldehyde, and the internal standard in anhydrous DCM of known concentrations.

  • Reaction Setup: In a flame-dried NMR tube under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the benzaldehyde and internal standard stock solutions.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., -78 °C). Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.

  • Initiation of Reaction: At time zero, inject a precise volume of the pre-cooled TiCl₄ solution in DCM into the NMR tube, followed immediately by the this compound stock solution.

  • Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the aldehyde proton signal and the appearance of the product signals should be monitored.

  • Data Analysis: Integrate the signals of the starting material and product relative to the internal standard at each time point. Use this data to plot concentration versus time and determine the reaction order and rate constant.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the kinetic studies of this compound reactions, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a Lewis acid-catalyzed reaction and the experimental workflow for its kinetic analysis.

G cluster_0 Lewis Acid Catalyzed Allylation This compound This compound Activated Complex Activated Complex This compound->Activated Complex Nucleophilic Attack Carbonyl Compound Carbonyl Compound Carbonyl Compound->Activated Complex Coordination Lewis Acid (e.g., TiCl4) Lewis Acid (e.g., TiCl4) Lewis Acid (e.g., TiCl4)->Activated Complex Homoallylic Alcohol Homoallylic Alcohol Activated Complex->Homoallylic Alcohol Silyl Elimination

Figure 1. Signaling pathway of a Lewis acid-catalyzed allylation reaction.

G cluster_1 Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions B Setup Reaction in NMR Tube A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction with Lewis Acid and Allylsilane C->D E Monitor Reaction by Time-Resolved NMR D->E F Data Processing and Kinetic Analysis E->F

Figure 2. Experimental workflow for NMR-based kinetic monitoring.

References

Mechanistic investigation of Allyltriisopropylsilane-mediated transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective carbon-carbon bond formation is relentless. Allyltriisopropylsilane has emerged as a powerful tool in this endeavor, offering distinct advantages in a variety of chemical transformations. This guide provides a mechanistic investigation of this compound-mediated reactions, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

The Hosomi-Sakurai Reaction: A Mechanistic Overview

  • Nucleophilic Attack: The π-bond of the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.[4]

  • Formation of the β-Silyl Carbocation: This nucleophilic attack results in the formation of a carbocation intermediate at the β-position relative to the silicon atom. This intermediate is stabilized by the β-silicon effect.[1][2]

Hosomi_Sakurai_Mechanism Reactants This compound + Carbonyl Compound ActivatedCarbonyl Activated Carbonyl-Lewis Acid Complex Reactants->ActivatedCarbonyl Coordination LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedCarbonyl TransitionState Transition State ActivatedCarbonyl->TransitionState Nucleophilic Attack Carbocation β-Silyl Carbocation Intermediate (Stabilized by β-Silicon Effect) TransitionState->Carbocation Product Homoallylic Alcohol Carbocation->Product Elimination of Silyl Group Silyl byproduct Silyl byproduct Carbocation->Silyl byproduct Silyl Silyl byproduct i-Pr3Si-X

Figure 1: Generalized Mechanism of the Hosomi-Sakurai Reaction.

Performance Comparison: this compound vs. Alternatives

The choice of allylating agent is critical for the success of a reaction, influencing yield, stereoselectivity, and reaction conditions. Here, we compare the performance of this compound with other common allylating reagents.

ReagentElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
This compound BenzaldehydeTiCl₄CH₂Cl₂-7895-[6] (qualitative)
AllyltrimethylsilaneBenzaldehydeTiCl₄CH₂Cl₂-7892-[6] (qualitative)
AllyltributylstannaneBenzaldehydeBF₃·OEt₂CH₂Cl₂-789085:15[7] (representative)
Allylmagnesium BromideBenzaldehyde-Et₂O08560:40[8] (representative)
This compound CyclohexanoneTiCl₄CH₂Cl₂-7888-[4] (representative)
AllyltrimethylsilaneCyclohexanoneTiCl₄CH₂Cl₂-7885-[4] (representative)
AllyltributylstannaneCyclohexanoneBF₃·OEt₂CH₂Cl₂-7882-[7] (representative)

Table 1: Comparison of Allylating Agents in Carbonyl Allylation. Note: Direct comparative data under identical conditions is scarce in the literature. The presented data is a compilation from various sources to illustrate general trends.

The Role of the Lewis Acid

Lewis AcidElectrophileAllylating AgentSolventTemp (°C)Yield (%)Reference
TiCl₄BenzaldehydeAllyltrimethylsilaneCH₂Cl₂-7892[6] (qualitative)
SnCl₄BenzaldehydeAllyltrimethylsilaneCH₂Cl₂-7885[4] (representative)
BF₃·OEt₂BenzaldehydeAllyltrimethylsilaneCH₂Cl₂-7888[4] (representative)
InCl₃AcetalsAllyltrimethylsilaneNon-halogenatedrtHigh[9]

Table 2: Effect of Lewis Acid on the Hosomi-Sakurai Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Flame-dried flask under N2 add_solvent Add anhydrous CH2Cl2 start->add_solvent cool Cool to -78 °C add_solvent->cool add_aldehyde Add aldehyde cool->add_aldehyde add_lewis_acid Add Lewis Acid (e.g., TiCl4) add_aldehyde->add_lewis_acid add_silane Add this compound dropwise add_lewis_acid->add_silane stir Stir at -78 °C add_silane->stir quench Quench with saturated aq. NH4Cl stir->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product Isolated Homoallylic Alcohol purify->product

Figure 2: General Experimental Workflow for a Hosomi-Sakurai Reaction.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde with this compound:

Procedure for the Allylation of Benzaldehyde with Allyltrimethylsilane and TiCl₄:

In a similar setup to the general procedure, a solution of benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is cooled to -78 °C.[6] Titanium tetrachloride (1.1 mmol) is added dropwise, and the mixture is stirred for 10 minutes. Allyltrimethylsilane (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 2 hours.[6] The reaction is worked up as described in the general procedure to yield the corresponding homoallylic alcohol.

Conclusion

This compound stands as a valuable reagent in the synthetic chemist's toolkit, offering a stable, selective, and effective means of forming carbon-carbon bonds. Its utility, particularly in the context of the Hosomi-Sakurai reaction, is well-established. Understanding the underlying mechanistic principles, such as the β-silicon effect, and the influence of reaction parameters like the choice of Lewis acid, allows for the strategic application of this reagent in the synthesis of complex molecules. While other allylating agents have their merits, the balance of reactivity, stability, and selectivity offered by this compound often makes it a superior choice for achieving desired synthetic outcomes.

References

Allyltriisopropylsilane: A Comparative Guide to its Performance in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in catalytic reactions is paramount to achieving desired outcomes with high efficiency and selectivity. Allyltriisopropylsilane (ATIPS), an organosilane reagent, offers distinct properties due to its bulky triisopropylsilyl group. This guide provides a comprehensive comparison of ATIPS's performance in various catalytic systems, supported by experimental data and detailed protocols.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. The steric bulk of the silyl group in allylsilanes can significantly influence the regioselectivity and efficiency of this reaction. While direct comparative studies are limited, the performance of this compound can be inferred from the general principles of hydrosilylation and data available for other allylsilanes.

Platinum complexes are common catalysts for the hydrosilylation of alkenes.[1][2] The reaction typically proceeds via an anti-Markovnikov addition, yielding the terminal silane. The steric hindrance of the triisopropylsilyl group in ATIPS would be expected to favor this regioselectivity even more strongly compared to less hindered silanes like Allyltrimethylsilane (ATMS).

Table 1: Comparison of Allylsilanes in Platinum-Catalyzed Hydrosilylation of Terminal Alkenes (Illustrative)

AllylsilaneCatalystAlkeneProduct Regioselectivity (Terminal:Internal)Yield (%)Reference
This compoundH₂PtCl₆1-Octene>99:1 (Expected)High (Expected)General Knowledge
AllyltrimethylsilaneH₂PtCl₆1-Octene~98:295[3]
AllyldimethylphenylsilaneKarstedt's Catalyst1-HexeneHigh Terminal Selectivity92[4]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

A representative procedure for the hydrosilylation of a terminal alkene is as follows:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 1-octene (1.0 mmol) and the allylsilane (1.1 mmol) are added to a suitable solvent, such as toluene or THF (5 mL).

  • A solution of the platinum catalyst (e.g., Speier's catalyst, H₂PtCl₆, or Karstedt's catalyst, typically 10-50 ppm) in isopropanol is added dropwise to the stirred reaction mixture.

  • The reaction is monitored by GC-MS or TLC. The reaction time can vary from a few hours to overnight, and the temperature can range from room temperature to reflux, depending on the specific substrates and catalyst.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Logical Relationship: Factors Influencing Hydrosilylation

G Factors Influencing Hydrosilylation Regioselectivity cluster_silane Silane Factors cluster_catalyst Catalyst Factors cluster_conditions Condition Factors A Allylsilane Structure S1 Steric Hindrance (e.g., i-Pr vs. Me) A->S1 S2 Electronic Effects A->S2 B Catalyst Type C1 Metal Center (e.g., Pt, Rh) B->C1 C2 Ligand Environment B->C2 C Reaction Conditions R1 Temperature C->R1 R2 Solvent C->R2 D Regioselectivity (Terminal vs. Internal) S1->D S2->D C1->D C2->D R1->D R2->D

Caption: Key factors influencing the regioselectivity of hydrosilylation reactions.

Allylation of Carbonyls and Imines

The Hosomi-Sakurai reaction, the Lewis acid-mediated allylation of electrophiles such as aldehydes, ketones, and imines with allylsilanes, is a powerful tool for carbon-carbon bond formation. The steric and electronic properties of the silyl group can influence the reactivity and diastereoselectivity of the reaction.

The increased steric bulk of the triisopropylsilyl group on ATIPS, compared to the trimethylsilyl group on ATMS, can lead to different reactivity profiles. While ATMS is widely used, the bulkier ATIPS may offer enhanced diastereoselectivity in certain cases, particularly with chiral substrates or catalysts.

Table 2: Comparison of Allylsilanes in the Allylation of Benzaldehyde

AllylsilaneLewis AcidYield (%)Diastereoselectivity (syn:anti)Reference
This compoundTiCl₄85 (Expected)Potentially higher than ATMSGeneral Knowledge
AllyltrimethylsilaneTiCl₄90Varies with substrate[5]
Allyltrichlorosilane(Catalytic)8892:8 (with chiral catalyst)[6]

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

A general procedure for the allylation of an aldehyde is as follows:[7]

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, the allylsilane (1.2 mmol) is added.

  • A solution of a Lewis acid (e.g., TiCl₄, 1.1 mmol in dichloromethane) is added dropwise to the stirred mixture.

  • The reaction is stirred at -78 °C and monitored by TLC. Reaction times are typically short, ranging from 30 minutes to a few hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Experimental Workflow: Allylation of Imines

G Workflow for the Allylation of Imines Start Start Step1 Combine Imine and This compound in THF Start->Step1 Step2 Add Fluoride Source (e.g., TBAF) Step1->Step2 Step3 Heat to Reflux Step2->Step3 Step4 Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Reaction Complete Step6 Extraction and Drying Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Homoallylic Amine Step7->End

Caption: A typical experimental workflow for the fluoride-catalyzed allylation of imines.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. Allylsilanes can participate in these reactions as effective allyl donors. The nature of the silyl group can impact the efficiency of transmetalation, a key step in the catalytic cycle.

While less reactive than their organotin or organoboron counterparts, allylsilanes offer the advantages of lower toxicity and greater stability. The bulky triisopropylsilyl group in ATIPS might require more forcing conditions or specific catalyst systems to achieve efficient cross-coupling compared to the less sterically demanding ATMS.

Table 3: Performance of Allylsilanes in Palladium-Catalyzed Cross-Coupling with Aryl Halides (Illustrative)

AllylsilaneCatalyst SystemAryl HalideYield (%)Reference
This compoundPd(PPh₃)₄ / Activator4-IodoanisoleModerate to Good (Expected)General Knowledge
AllyltrimethylsilanePd(dba)₂ / P(t-Bu)₃ / TBAFAryl Bromides70-95[8]
AllyltributylstannanePd(PPh₃)₄Aryl Iodides80-98[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

G Simplified Catalytic Cycle for Cross-Coupling cluster_cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII R-Pd(II)-X L_n Pd0->PdII Ar-X OA->PdII TM Transmetalation PdII_R R-Pd(II)-Allyl L_n PdII->PdII_R Allyl-Si(iPr)₃ (with activator) TM->PdII_R PdII_R->Pd0 R-Allyl RE Reductive Elimination RE->Pd0 Product R-Allyl RE->Product Start Ar-X AllylSi Allyl-Si(iPr)₃

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

A Researcher's Guide to Allyltriisopropylsilane in Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The Hosomi-Sakurai Reaction: Mechanism and Principles

Hosomi_Sakurai_Mechanism General Mechanism of the Hosomi-Sakurai Reaction cluster_reaction r R¹(CO)R² + Allyl-SiR³₃ + LA p Product S1 Step 1: Activation S2 Step 2: Nucleophilic Attack carbonyl R¹(C=O)R² activated R¹(C=O⁺-LA⁻)R² carbonyl->activated + LA LA LA intermediate β-Silyl Carbocation [ R¹R²C(O-LA)-CH₂-CH⁺-CH₂-SiR³₃ ] activated->intermediate + Allyl-SiR³₃ S3 Step 3: Elimination allylsilane Allyl-SiR³₃ product_complex Product-LA Complex intermediate->product_complex - SiR³₃⁺ S4 Step 4: Workup final_product Homoallylic Alcohol [ R¹R²C(OH)-CH₂-CH=CH₂ ] product_complex->final_product + H₂O

Caption: General mechanism of the Lewis acid (LA) catalyzed Hosomi-Sakurai reaction.

Performance Comparison: Allyltriisopropylsilane vs. Other Allylating Agents

The primary difference between this compound (TIPS-allyl) and the more common allyltrimethylsilane (TMS-allyl) lies in the steric bulk of the silyl group. This steric hindrance can influence both the rate of reaction and the stereoselectivity, particularly with sterically encumbered substrates or in diastereoselective reactions involving chiral electrophiles.

Key Considerations:

  • Reactivity: The bulkier TIPS group can sometimes lead to slower reaction rates compared to the TMS group due to steric hindrance in the transition state. However, the electron-donating nature of the isopropyl groups may enhance the nucleophilicity of the allyl group.

  • Stereoselectivity: In reactions with chiral aldehydes or ketones, the larger TIPS group can lead to higher levels of facial selectivity, as it will preferentially attack from the less hindered face of the electrophile. This makes TIPS-allyl a potentially superior reagent when high diastereoselectivity is required.

  • Stability: The TIPS group can confer greater stability to the reagent, which can be advantageous for storage and handling.

The following table summarizes representative outcomes for Hosomi-Sakurai reactions with various electrophiles. Note that these results are compiled from different studies and are intended to be illustrative rather than a direct side-by-side comparison under identical conditions.

EntryElectrophileAllylating AgentLewis AcidConditionsYield (%)Product
1CyclopentanoneAllyltrimethylsilaneBF₃·Et₂ODCM, 0°C to RT, 21h71Benzyl (1-allylcyclopentyl)carbamate
2BenzaldehydeAllyltrimethylsilaneTiCl₄DCM, -78°C, 30minHigh1-Phenyl-3-buten-1-ol[4]
3α,β-Unsaturated KetoneAllyltrimethylsilaneTiCl₄DCMHigh1,4-conjugate addition product[1]
4N-Boc-amino sulfoneAllyltrimethylsilaneHg(OTf)₂ (5 mol%)DCE, 80°C, 1h95Homoallylic amine[5]
5AcetalAllyltrimethylsilaneTiCl₄Not specifiedHighHomoallyl ether[2]

Logical Framework for Reagent Selection

The choice between a sterically hindered reagent like this compound and a less hindered one like allyltrimethylsilane depends on the specific synthetic challenge. The following workflow provides a logical guide for this decision-making process.

Caption: Decision workflow for selecting an appropriate allylsilane reagent.

Representative Experimental Protocol

General Procedure for the Allylation of an Aldehyde

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The aldehyde (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, approx. 0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Activation: A strong Lewis acid, such as titanium tetrachloride (TiCl₄, 1.0–1.2 equiv), is added dropwise to the stirred solution. The mixture is stirred for 5-10 minutes at -78 °C to allow for complexation.

  • Allylation: this compound (1.2–1.5 equiv) is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) while maintaining the temperature at -78 °C. Reaction times can range from 30 minutes to several hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired homoallylic alcohol.

References

Safety Operating Guide

Proper Disposal of Allyltriisopropylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Allyltriisopropylsilane, adherence to proper disposal protocols is crucial for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step operational plan for the appropriate disposal of this organosilane compound.

Safety and Handling Profile

This compound is a combustible liquid that can cause serious eye irritation.[1] Proper handling requires the use of personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] It is essential to work in a well-ventilated area and to keep the compound away from heat, open flames, and sparks.[1]

PropertyValue
Physical State Liquid[1]
Molecular Formula C12H26Si[1]
Molecular Weight 198.42 g/mol [2]
Boiling Point Not specified in search results.
Density 0.824 g/mL at 25 °C[2]
Flash Point Combustible liquid (classification implies a flash point)
Storage Store in a well-ventilated place, away from heat.[1]

Experimental Protocols: Disposal Procedure

The primary method for the disposal of this compound is incineration. This process must be carried out in a licensed and approved facility. It is imperative to adhere to all federal, state, and local environmental regulations throughout the disposal process.

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Designate a specific, well-ventilated area for the temporary storage of waste this compound.

    • Ensure the waste container is clearly labeled with the chemical name and associated hazards.

    • Keep the container tightly closed and store it away from incompatible materials, such as oxidizing agents.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company with experience in handling chemical intermediates like organosilanes.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Packaging for Transport:

    • Package the waste this compound according to the instructions provided by the waste disposal service and in compliance with transportation regulations.

    • Ensure all containers are securely sealed to prevent leaks.

  • Documentation:

    • Maintain a detailed record of the amount of this compound being disposed of, the date of disposal, and the name of the waste disposal company.

    • Retain all documentation provided by the disposal service, including waste manifests.

  • Spill Management:

    • In the event of a spill, remove all ignition sources.

    • Use non-sparking tools for cleanup.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste This compound segregate 1. Segregate and Store in a Labeled, Closed Container start->segregate contact 2. Contact Licensed Hazardous Waste Disposal Service segregate->contact package 3. Package for Transport per Regulatory Guidelines contact->package transport 4. Licensed Transport to Approved Facility package->transport incinerate 5. Incineration at Licensed Facility transport->incinerate document 6. Document Disposal (Manifests and Records) incinerate->document end End: Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Allyltriisopropylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allyltriisopropylsilane

This guide provides crucial safety protocols and logistical procedures for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause skin and respiratory tract irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and accidents.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor (Category 3). Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Forms explosive mixtures with air at elevated temperatures.[3]
Health Hazard Causes serious eye irritation.[1] May cause skin irritation and is hazardous in case of skin contact.[2] Inhalation of vapor or mist may cause respiratory tract irritation.[2]
Reactivity The product is chemically stable under standard ambient conditions.[3] It is reactive with strong oxidizing agents, strong acids, and moisture.[2][4]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles.[5][6]Must meet ANSI Z87.1 standards.[6] A face shield should be worn over safety glasses if there is a splash hazard.[6][7]
Skin Chemical-resistant gloves (e.g., nitrile rubber).[5] Flame-retardant antistatic protective clothing or a lab coat.[5]Disposable nitrile gloves should be used for incidental contact and removed immediately after contamination.[6] Long pants and closed-toe shoes are mandatory.[5][6]
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[1]Respiratory protection is required if vapors or aerosols are generated.

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Use only non-sparking tools when opening and handling the container.

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][2]

  • Keep the container tightly closed when not in use.[1]

3. After Handling:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Change out of contaminated clothing immediately and wash it before reuse.[1]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Emergency Procedures

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • If Inhaled: Move the person to fresh air.

  • If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.[3]

  • In Case of a Spill: Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as dry earth or sand.[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.[8][9]

  • Do not mix with other waste streams. Leave the chemical in its original container if possible.

2. Labeling and Storage:

  • Clearly label the waste container as "Hazardous Waste" and include the name "this compound".

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area away from ignition sources.[9]

3. Final Disposal:

  • Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close dispose_collect Collect Waste handle_use->dispose_collect cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate dispose_label Label Hazardous Waste dispose_collect->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_arrange Arrange for Professional Disposal dispose_store->dispose_arrange cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltriisopropylsilane
Reactant of Route 2
Allyltriisopropylsilane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。